T-Kinin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCWYHPGFSRBQV-WRBAKOPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86030-63-9 | |
| Record name | T-Kinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role of T-Kinin in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of T-kinin and its precursor, T-kininogen, in the context of inflammatory responses. This compound, a peptide found exclusively in rats, is an important component of the kallikrein-kinin system (KKS) in this species and serves as a valuable tool for studying the fundamental mechanisms of inflammation. This document details the generation of this compound, its signaling pathways through the bradykinin B2 receptor, and its physiological effects that contribute to the inflammatory cascade. A comprehensive summary of quantitative data from key studies is presented, alongside detailed experimental protocols to facilitate the replication and extension of this research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the molecular and procedural aspects of this compound research.
Introduction to this compound and T-Kininogen
This compound, with the amino acid sequence Ile-Ser-bradykinin, is a bioactive peptide unique to rats.[1] It belongs to the kinin family of peptides, which are potent mediators of inflammation, pain, and blood pressure regulation.[2][3] this compound is released from its precursor, T-kininogen, a plasma protein that is a major acute-phase reactant in rats.[1][4] During an inflammatory event, the synthesis of T-kininogen in the liver is significantly upregulated, leading to a substantial increase in its plasma concentration.[1][5]
There are two main forms of T-kininogen, designated TI and TII, which can be separated by non-denaturing polyacrylamide gel electrophoresis.[6] The glycosylation pattern of T-kininogen may be altered during inflammation, which could potentially influence its function and processing.[6] Beyond its role as a precursor to this compound, T-kininogen also functions as a cysteine protease inhibitor, suggesting a dual role in modulating inflammatory processes.[4]
The Role of this compound in Inflammatory Responses
The kallikrein-kinin system is a key player in the initiation and amplification of inflammatory responses.[7] In rats, the release of this compound at a site of inflammation contributes to the cardinal signs of inflammation: redness, swelling, heat, and pain.
This compound, like bradykinin, is a potent vasoactive peptide. Its primary effects on the vasculature include:
-
Vasodilation: this compound induces the relaxation of arterial smooth muscle, leading to increased blood flow to the inflamed tissue. This effect is primarily mediated by the release of nitric oxide (NO) from endothelial cells.[8]
-
Increased Vascular Permeability: this compound increases the permeability of post-capillary venules, allowing plasma proteins and fluid to extravasate into the interstitial space, resulting in edema.[9]
These vascular changes facilitate the recruitment of leukocytes, such as neutrophils, to the site of injury or infection. The increased blood flow slows down leukocyte velocity, and the enhanced permeability allows them to marginate and subsequently migrate into the tissue.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[4][8] The B2 receptor is constitutively expressed on a variety of cell types, including endothelial cells, smooth muscle cells, and neurons.[2][10] The signaling cascade initiated by this compound binding to the B2 receptor is multifaceted and cell-type specific. In endothelial cells, the primary pathway leading to vasodilation involves:
-
Gq/11 Activation: Binding of this compound to the B2 receptor activates the heterotrimeric G-protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
eNOS Activation: The increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide (NO) Production: eNOS produces NO, which diffuses to adjacent smooth muscle cells.
-
Guanylate Cyclase Activation: In smooth muscle cells, NO activates soluble guanylate cyclase, which converts GTP to cGMP.
-
Smooth Muscle Relaxation: Increased cGMP levels lead to the relaxation of smooth muscle cells and subsequent vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound and T-kininogen in inflammatory models.
Table 1: T-Kininogen Levels in Carrageenin-Induced Inflammation in Rats
| Parameter | Control | Carrageenin-Treated (24h) | Fold Change | Reference |
| Plasma T-Kininogen | Undisclosed baseline | Increased | 7-fold | [1] |
| Inflammatory Fluid T-Kininogen | Not Applicable | 8 µg/ml | - | [1] |
Table 2: Free Kinin Levels in Blood and Inflammatory Fluid in Carrageenin-Induced Inflammation in Rats (24h)
| Kinin | Percentage in Blood | Percentage in Inflammatory Fluid | Reference |
| This compound | 63% | Not specified | [1] |
| Bradykinin | 37% | Not specified | [1] |
| Total Free Kinin | 5-fold increase over baseline | Not specified | [1] |
Table 3: Vasodilator Responses to this compound and Bradykinin in the Mesenteric Vascular Bed of the Cat
| Agonist | Effect | Receptor | Mediator | Reference |
| This compound | Dose-related decrease in perfusion pressure | B2 | Nitric Oxide | [8] |
| Bradykinin | Dose-related decrease in perfusion pressure | B2 | Nitric Oxide | [8] |
Experimental Protocols
Carrageenin-Induced Air Pouch Inflammation in Rats
This model is used to study the accumulation of inflammatory exudate and the local release of inflammatory mediators.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Air Pouch Formation:
-
Inject 20 ml of sterile air subcutaneously on the dorsum of the rat to create an air pouch.
-
Three days later, inject an additional 10 ml of sterile air into the pouch to maintain its structure.
-
-
Induction of Inflammation:
-
On day 6, inject 2 ml of a 1% (w/v) solution of carrageenin in sterile saline into the air pouch.
-
-
Sample Collection (at 24 hours post-carrageenin injection):
-
Anesthetize the rats.
-
Collect blood samples via cardiac puncture into tubes containing EDTA.
-
Carefully open the air pouch and aspirate the inflammatory exudate.
-
-
Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Centrifuge the inflammatory exudate to remove cells.
-
Measure T-kininogen levels in plasma and exudate using methods such as ELISA or radioimmunoassay.
-
Extract and quantify free kinins (this compound and bradykinin) from blood and exudate using high-performance liquid chromatography (HPLC).[1]
-
Isolated Mesenteric Vascular Bed Perfusion in Cats
This ex vivo model allows for the direct assessment of the vasoactive properties of substances on a specific vascular bed.
Protocol:
-
Animal Model: Adult cats of either sex.
-
Tissue Preparation:
-
Anesthetize the cat and surgically expose the superior mesenteric artery.
-
Cannulate the artery and perfuse the mesenteric vascular bed with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.
-
Monitor the perfusion pressure continuously.
-
-
Drug Administration:
-
Inject bolus doses of this compound and bradykinin into the perfusion circuit.
-
Administer antagonists (e.g., B2 receptor antagonist Hoe-140, B1 receptor antagonist des-Arg9-[Leu8]-BK) or inhibitors (e.g., nitric oxide synthase inhibitor L-NAME) prior to agonist injection to investigate the mechanism of action.
-
-
Data Analysis:
-
Measure the decrease in perfusion pressure from the baseline as an indicator of vasodilation.
-
Construct dose-response curves for this compound and bradykinin.
-
Analyze the effect of antagonists and inhibitors on the vasodilator responses.[8]
-
Conclusion
This compound and its precursor, T-kininogen, are integral components of the inflammatory response in rats. The upregulation of T-kininogen during inflammation provides a substantial reservoir for the release of this compound, which then acts locally to promote vasodilation and increase vascular permeability through the B2 receptor and the nitric oxide signaling pathway. The experimental models described herein provide robust systems for dissecting the molecular mechanisms of kinin-mediated inflammation. For drug development professionals, understanding the intricacies of the this compound system in this preclinical model can offer valuable insights into the potential therapeutic targets within the broader kallikrein-kinin system for the treatment of inflammatory diseases. Further research focusing on the specific contributions of the two T-kininogen isoforms and their altered glycosylation in inflammation may reveal novel regulatory mechanisms and therapeutic opportunities.
References
- 1. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. T-kininogen, processing and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein-kinin system in hepatic experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and physiological studies on two T-kininogen species using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinin formation: mechanisms and role in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
The Discovery and Historical Context of T-Kinin in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, characterization, and physiological context of T-kinin, a unique component of the kallikrein-kinin system in rats. It is designed to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction and Historical Context
The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, and pain. A pivotal discovery in the 1980s, primarily credited to the work of Okamoto and Greenbaum, unveiled a novel component of this system unique to rats: This compound (Ile-Ser-bradykinin) and its precursor, T-kininogen . This discovery challenged the existing understanding of the kinin system, which was primarily centered around bradykinin and kallidin.
T-kininogen was identified as a major acute-phase protein in rats, with its plasma concentration increasing dramatically during inflammatory responses.[1][2][3] This observation highlighted its potential role in the pathophysiology of inflammation. Subsequent research focused on purifying and characterizing T-kininogen, identifying the enzymes responsible for this compound release, and elucidating the physiological effects of this novel kinin. It was established that this compound exerts its biological effects through the bradykinin B2 receptor , the same receptor that mediates the actions of bradykinin.
Physicochemical and Biological Properties of T-Kininogen
T-kininogen is a low-molecular-weight (LMW) kininogen that exists as two major isoforms in rats, designated TI-kininogen and TII-kininogen.[4][5][6] These isoforms are encoded by two separate but highly homologous genes.[7][8]
| Property | Value | References |
| Molecular Weight | 66-72 kDa | [6][9][10] |
| Isoforms | TI-kininogen and TII-kininogen | [4][5][6] |
| Plasma Concentration (Normal) | Varies by sex; lower in males. | [11] |
| Plasma Concentration (Inflammation) | Increases up to 20-fold. | [1] |
| Primary Site of Synthesis | Liver | [4][12] |
| Function | Precursor to this compound; Cysteine protease inhibitor (Thiostatin) | [12][13][14] |
Experimental Protocols
Purification of T-Kininogen from Rat Plasma
This protocol is a composite of methods described in the literature for the isolation of T-kininogen from the plasma of rats with induced inflammation (e.g., via injection of Freund's complete adjuvant or turpentine), which significantly increases the yield.[1][2][15][16]
Workflow for T-Kininogen Purification
Caption: A generalized workflow for the purification of T-kininogen from rat plasma.
Methodology:
-
Plasma Collection: Induce inflammation in rats (e.g., Sprague-Dawley or Wistar strains) by subcutaneous injection of turpentine or Freund's complete adjuvant.[1][2] After a suitable period (e.g., 24-48 hours), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or citrate). Centrifuge to separate the plasma.
-
Anion Exchange Chromatography: Apply the plasma to a DEAE-Sephadex or DEAE-Sepharose column equilibrated with a suitable buffer (e.g., Tris-HCl). Elute the bound proteins with a salt gradient (e.g., NaCl).[10] Monitor the fractions for kininogen activity.
-
Affinity Chromatography: Pool the active fractions and apply them to a Blue-Sepharose CL-6B column to remove albumin and other proteins.[10] T-kininogen will be in the unbound fraction.
-
Gel Filtration Chromatography: Concentrate the unbound fraction and apply it to a Sephadex G-100 or G-150 column for size-exclusion chromatography.[10] This step separates T-kininogen from other proteins of different molecular weights.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE, which should show a major band at approximately 68-72 kDa.[6][10] Further characterization can be done by immunoblotting using specific anti-T-kininogen antibodies.
A more rapid, single-step purification can be achieved using monoclonal-antibody immunoaffinity chromatography.[17]
This compound Release Assay
This assay is used to measure the amount of this compound released from T-kininogen by enzymatic action.
Workflow for this compound Release Assay
Caption: A schematic of the experimental workflow for a this compound release assay.
Methodology:
-
Incubation: Incubate a known amount of purified T-kininogen or a plasma sample with an excess of trypsin in a suitable buffer.[18] Include kininase inhibitors (e.g., 1,10-phenanthroline and 8-hydroxyquinoline) to prevent the degradation of the released this compound.
-
Reaction Termination: Stop the enzymatic reaction by methods such as boiling or the addition of acid.
-
Quantification: Measure the amount of released this compound. This can be done using:
-
Radioimmunoassay (RIA): A highly sensitive method using a specific antibody against this compound.[11][18]
-
High-Performance Liquid Chromatography (HPLC): Separate the reaction mixture on a reverse-phase column and detect this compound by its characteristic retention time compared to a synthetic standard.[1][18]
-
Bioassay for this compound Activity
The biological activity of this compound can be assessed by its ability to induce smooth muscle contraction, a characteristic effect of kinins.
Methodology:
-
Tissue Preparation: Isolate a suitable smooth muscle preparation, such as the rat uterus or guinea pig ileum.[19] Mount the tissue in an organ bath containing a physiological salt solution and aerate with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: Record the isometric or isotonic contractions of the tissue using a force transducer connected to a data acquisition system.
-
Dose-Response Curve: Add increasing concentrations of synthetic this compound to the organ bath and record the resulting contractions to generate a dose-response curve. This allows for the determination of the potency (e.g., EC50) of this compound.
-
Receptor Specificity: To confirm that the effect is mediated by the B2 receptor, perform the dose-response curve in the presence of a specific B2 receptor antagonist (e.g., HOE 140). A rightward shift in the dose-response curve indicates competitive antagonism at the B2 receptor.
The this compound System in Rats
The discovery of this compound revealed a unique branch of the kallikrein-kinin system in rats. While rats also possess high-molecular-weight (HMW) and low-molecular-weight (LMW) kininogens that release bradykinin, T-kininogen is the predominant kininogen, especially during inflammation.[1]
Logical Relationship of the Rat Kinin System
Caption: The kallikrein-kinin system in rats, highlighting the unique this compound pathway.
Enzymes capable of releasing this compound from T-kininogen are termed T-kininogenases .[20][21] These enzymes have been identified in various tissues, including the submandibular gland.[20][21] Interestingly, T-kininogen is resistant to cleavage by tissue kallikreins that readily cleave LMW kininogen to release bradykinin.[5][6]
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[22] The activation of the B2 receptor initiates a cascade of intracellular signaling events that lead to various physiological responses.
This compound/Bradykinin B2 Receptor Signaling Pathway
References
- 1. T-kininogen--the major plasma kininogen in rat adjuvant arthritis [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of inflammation models on rat T-kininogen and rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of two isoforms of T-kininogens from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Purification and characterization of two kinds of low molecular weight kininogens from rat (non-inflamed) plasma. One resistant and the second sensitive to rat glandular kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Differential developmental expression of the rat kininogen genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and physiological studies on two T-kininogen species using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-kininogen gene expression is induced during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-kininogen present in the liver of old rats is biologically active and readily forms complexes with endogenous cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel rat kininogen, T-kininogen. A pro-inflammatory factor or a thiostatin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and properties of two rat plasma T-kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-kininogen in rats with carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-step purification of "kallikrein-resistant" kininogen from rat plasma using monoclonal-antibody immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of kinin receptors by bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification and characterization of a kallikrein-like T-kininogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of thiol-activated T-kininogenases in the rat and mouse submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
T-Kininogen as an Acute Phase Reactant in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-kininogen, also known as α1-major acute phase protein (α1-MAP) or thiostatin, is a prominent acute phase reactant in rats. During inflammation, its plasma concentration can increase dramatically, making it a key biomarker for studying inflammatory processes and the efficacy of anti-inflammatory drug candidates in rodent models. This technical guide provides an in-depth overview of T-kininogen's role in the acute phase response of rats, compiling quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
T-kininogen is a member of the kininogen family of proteins, which are precursors of vasoactive kinin peptides.[1][2] However, the primary physiological role of T-kininogen appears to be that of a cysteine protease inhibitor.[1] Its significant upregulation during inflammation underscores its importance in modulating proteolytic activities during tissue injury and repair.
This guide is intended to be a practical resource for researchers, providing the necessary information to design, execute, and interpret experiments involving T-kininogen as a biomarker of inflammation in rats.
Data Presentation: T-Kininogen Levels in Response to Inflammatory Stimuli
The following tables summarize the quantitative changes in plasma T-kininogen levels in rats following the administration of various inflammatory agents. It is important to note that absolute concentrations can vary between studies due to different rat strains, experimental conditions, and assay methods.
Table 1: T-Kininogen Response to Lipopolysaccharide (LPS)
| Time Point | T-Kininogen Level | Notes |
| 48 hours | Peak concentration | Plasma kininogen reached maximum levels at 48 hours following LPS administration.[1] |
Table 2: T-Kininogen Response to Turpentine
| Time Point | T-Kininogen Level | Notes |
| 24 hours | Significant increase | Increased significantly 24 hours after turpentine stimulus.[3] |
| 48 hours | Significant increase | Increased significantly 48 hours after turpentine stimulus.[3] |
| Not specified | ~10-fold increase | T-kininogen is increased about ten-fold in rats subcutaneously injected with turpentine.[4] |
| Not specified | 65% to 95% of total kininogens | In normal rats, T-kininogen is ~65% of total kininogens; in turpentine-treated rats, it reaches 95%.[4] |
Table 3: T-Kininogen Response to Carrageenan
| Time Point | T-Kininogen Level | Notes |
| 3-5 hours | Slight increase | Plasma level of T-kininogen was slightly increased.[5] |
| Day 2 | Peak concentration | T-Kininogen levels in plasma peaked on the 2nd day.[5] |
Table 4: T-Kininogen Response to Freund's Complete Adjuvant (FCA) - Adjuvant Arthritis Model
| Time Point | T-Kininogen Level | Notes |
| Day 7 | 20-fold increase | Total kininogen in plasma increased 20-fold 7 days following the injection.[2] |
| Not specified | Remarkable increase | Plasma T-kininogen remarkably increased in parallel with the severity of paw swelling.[2] |
Table 5: T-Kininogen Response to Surgical Trauma
| Condition | T-Kininogen Level (µg bradykinin equivalents/mL) | Notes |
| Control | 3.0 ± 0.3 | Baseline level in plasma.[6] |
| 24 hours post-sham nephrectomy | 15.5 ± 0.5 | A five-fold increase was observed after surgical trauma.[6] |
| 24 hours post-nephrectomy | 16.4 ± 0.8 | Similar increase to sham surgery, indicating the response is due to the surgical stress.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of T-kininogen as an acute phase reactant in rats.
Induction of Acute Phase Response
1. Lipopolysaccharide (LPS)-Induced Inflammation:
-
Reagent: Lipopolysaccharide (LPS) from E. coli (serotype can vary, e.g., O111:B4).
-
Vehicle: Sterile, pyrogen-free 0.9% saline.
-
Procedure:
-
Prepare a stock solution of LPS in the vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 1 mL/kg.
-
Administer LPS to rats via intraperitoneal (i.p.) injection. A commonly used dose to induce a robust acute phase response is 1-5 mg/kg body weight.
-
A control group of rats should be injected with an equivalent volume of the vehicle.
-
Collect blood samples at various time points post-injection (e.g., 0, 4, 8, 24, 48, and 72 hours) to measure T-kininogen levels.
-
2. Turpentine-Induced Inflammation:
-
Reagent: Pure gum turpentine.
-
Procedure:
-
Inject a small volume of turpentine (e.g., 0.1-0.5 mL) subcutaneously (s.c.) into the dorsal region of the rat.
-
This method induces a localized sterile abscess and a systemic acute phase response.
-
A control group can be sham-injected (needle insertion without substance injection) or injected with sterile saline.
-
Collect blood samples at time points such as 0, 24, 48, and 72 hours post-injection.
-
3. Carrageenan-Induced Paw Edema:
-
Reagent: Lambda carrageenan (typically a 1% w/v solution).
-
Vehicle: Sterile 0.9% saline.
-
Procedure:
-
Prepare a fresh 1% solution of carrageenan in saline.
-
Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the rat's hind paw.
-
The contralateral paw can be injected with an equal volume of saline to serve as a control.
-
Paw volume can be measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer to quantify the edema.
-
Collect blood samples at desired time points to measure systemic T-kininogen levels.
-
4. Freund's Complete Adjuvant (FCA)-Induced Arthritis:
-
Reagent: Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis).
-
Procedure:
-
Induce adjuvant arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.
-
This model induces a chronic inflammatory state with a pronounced acute phase response.
-
Monitor the development of arthritis (e.g., paw swelling) over several days to weeks.
-
Collect blood samples at various time points (e.g., weekly) to measure the sustained elevation of T-kininogen.
-
Quantification of T-Kininogen
1. Radioimmunoassay (RIA) for T-Kininogen:
This protocol is a generalized representation based on published methods.[4][5][7][8][9]
-
Reagents and Materials:
-
Purified rat T-kininogen (for standard curve and radiolabeling).
-
Specific polyclonal or monoclonal antibody against rat T-kininogen.
-
¹²⁵I for radiolabeling.
-
Reagents for iodination (e.g., Chloramine-T or Iodogen).
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin).
-
Separating agent (e.g., second antibody precipitation system, protein A/G beads, or charcoal).
-
Gamma counter.
-
-
Procedure:
-
Radiolabeling of T-kininogen:
-
Label a small amount of purified T-kininogen with ¹²⁵I using a standard method like the Chloramine-T method.
-
Separate the ¹²⁵I-labeled T-kininogen from free ¹²⁵I by gel filtration chromatography (e.g., Sephadex G-25).
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of unlabeled purified T-kininogen in the assay buffer to serve as standards (e.g., ranging from ng/mL to µg/mL).
-
-
Assay:
-
In assay tubes, add a fixed amount of the specific anti-T-kininogen antibody.
-
Add a known volume of the standards or unknown rat plasma samples.
-
Add a fixed amount of ¹²⁵I-labeled T-kininogen to all tubes.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled T-kininogen to the antibody. The incubation time and temperature should be optimized (e.g., 4°C overnight).
-
-
Separation of Bound and Free Antigen:
-
Add the separating agent to precipitate the antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting and Data Analysis:
-
Decant the supernatant containing the free ¹²⁵I-labeled T-kininogen.
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled T-kininogen standards.
-
Determine the concentration of T-kininogen in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for T-Kininogen Induction
The induction of T-kininogen gene expression in the liver during the acute phase response is primarily mediated by pro-inflammatory cytokines, with Interleukin-6 (IL-6) playing a central role.
Figure 1: Signaling pathway of T-kininogen induction during acute inflammation in rats.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying T-kininogen as an acute phase reactant in rats.
References
- 1. Differential effects of inflammation models on rat T-kininogen and rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased plasma level of T-kininogen in rats treated with Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of turpentine on alpha 1-major acute phase concentration in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. T-kininogen in rat plasma after nephrectomy and other surgical traumas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new direct radioimmunoassay of rat urinary kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of T-kinin in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of T-Kininogen as a Cysteine Protease Inhibitor: A Technical Guide for Researchers
Abstract
T-kininogen, a member of the kininogen family unique to rats, functions as a potent inhibitor of cysteine proteases, playing a crucial role in various physiological and pathological processes. This technical guide provides an in-depth overview of T-kininogen's inhibitory function, presenting quantitative kinetic data, detailed experimental protocols for its study, and visualizations of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of T-kininogen and its mechanisms of action.
Introduction
Kininogens are multifunctional plasma glycoproteins that are precursors of vasoactive kinin peptides and also act as cysteine protease inhibitors.[1][2] In rats, a unique acute-phase protein known as T-kininogen is present, which, in addition to its role in the inflammatory response, is a powerful inhibitor of several cysteine proteases, including cathepsins B, H, and L, as well as the plant protease papain.[3][4] This inhibitory activity is primarily attributed to domains 2 and 3 within the heavy chain of the T-kininogen molecule.[2] Understanding the specifics of T-kininogen's interaction with these proteases is critical for elucidating its role in health and disease and for exploring its potential as a therapeutic agent.
Quantitative Data on Cysteine Protease Inhibition
The inhibitory potency of T-kininogen against various cysteine proteases has been characterized, with inhibition constants (Ki) indicating tight binding, particularly for cathepsin L and papain. The following tables summarize the available quantitative data on the inhibition of cysteine proteases by rat T-kininogen.
| Target Protease | T-Kininogen Ki (M) | Reference |
| Cathepsin B | ~10⁻⁸ - 10⁻⁹ | [5] |
| Cathepsin H | ~10⁻⁸ - 10⁻⁹ | [5] |
| Cathepsin L | Tighter interaction than B & H | [3] |
| Papain | ~10⁻¹⁰ - 10⁻¹¹ | [5] |
| Table 1: Inhibition Constants (Ki) of Rat T-Kininogen for Various Cysteine Proteases. |
| Proteolytic Fragment | Target Protease | Inhibitory Activity | Reference |
| Trypsin-generated | Cathepsin L & Papain | Strong Inhibition | [3] |
| Trypsin-generated | Cathepsin B & H | No significant inhibition | [3] |
| Table 2: Inhibitory Activity of T-Kininogen Proteolytic Fragments. |
Experimental Protocols
Cysteine Protease Activity Assay (Fluorometric)
This protocol describes a method for measuring the activity of cysteine proteases, such as cathepsin L, using a fluorogenic substrate. This assay can be adapted to determine the inhibitory activity of T-kininogen by pre-incubating the enzyme with the inhibitor before adding the substrate.
Materials:
-
Cathepsin L (recombinant or purified)
-
T-Kininogen (purified)
-
Cathepsin L Substrate: Ac-FR-AFC (Acetyl-L-phenylalanyl-L-arginine 7-amido-4-trifluoromethylcoumarin) or Z-Phe-Arg-AMC (Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of cathepsin L in assay buffer. The final concentration will need to be optimized for the specific enzyme and substrate batch.
-
Inhibitor Preparation: Prepare a series of dilutions of T-kininogen in assay buffer.
-
Reaction Setup: a. In a 96-well black microplate, add 50 µL of assay buffer to all wells. b. Add 10 µL of the T-kininogen dilutions to the appropriate wells. For the control (uninhibited) wells, add 10 µL of assay buffer. c. Add 20 µL of the cathepsin L working solution to all wells. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or below the Km value for the enzyme.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the increase in fluorescence intensity over time.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the concentration of T-kininogen. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[6][7][8]
Western Blot for MKP-1 Stabilization
This protocol outlines the steps to assess the effect of T-kininogen on the protein levels of MAP Kinase Phosphatase-1 (MKP-1), a key negative regulator of the ERK signaling pathway. An increase in MKP-1 protein levels in the presence of T-kininogen would suggest stabilization of the phosphatase.
Materials:
-
Rat endothelial cells (e.g., primary culture or cell line)
-
T-Kininogen (purified)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and electroblotting apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-MKP-1
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture rat endothelial cells to 70-80% confluency. b. Treat the cells with varying concentrations of purified T-kininogen for different time points (e.g., 0, 2, 4, 6 hours). Include an untreated control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them using lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-MKP-1 antibody overnight at 4°C. f. Wash the membrane with TBST three times for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST three times for 10 minutes each.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities for MKP-1 and a loading control (e.g., β-actin or GAPDH). d. Normalize the MKP-1 band intensity to the loading control to determine the relative change in MKP-1 protein levels upon treatment with T-kininogen.[9][10][11]
Signaling Pathways and Logical Relationships
T-kininogen has been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[12] This inhibition is, at least in part, mediated by the stabilization of MAP Kinase Phosphatase-1 (MKP-1), which is a phosphatase that dephosphorylates and inactivates ERK.[12] The following diagrams illustrate this proposed signaling pathway and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of T-kininogen-mediated ERK inhibition.
Caption: General experimental workflow for studying T-kininogen's effects.
Conclusion
T-kininogen is a potent endogenous inhibitor of cysteine proteases with significant physiological implications. Its ability to tightly regulate the activity of enzymes like cathepsins suggests a role in controlling protein turnover, inflammation, and cellular signaling. The presented data and protocols provide a framework for researchers to further investigate the intricate functions of T-kininogen. Future studies focusing on precise kinetic characterization with a broader range of proteases and detailed elucidation of its impact on cellular signaling pathways will be crucial for harnessing the therapeutic potential of this unique rat kininogen.
References
- 1. graphviz.org [graphviz.org]
- 2. Kininogens: More than cysteine protease inhibitors and kinin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine-proteinase-inhibiting function of T kininogen and of its proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. A new function of kininogens as thiol-proteinase inhibitors: inhibition of papain and cathepsins B, H and L by bovine, rat and human plasma kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. biomol.com [biomol.com]
- 12. T-kininogen inhibits kinin-mediated activation of ERK in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Functions of the Kallikrein-Kinin System: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Kallikrein-Kinin System (KKS) is a complex, endogenous multiprotein cascade that plays a critical role in a multitude of physiological and pathological processes.[1][2] Activation of this system results in the generation of potent, short-lived vasoactive peptides known as kinins, primarily bradykinin and kallidin.[3] These peptides mediate their effects through specific G-protein coupled receptors, influencing inflammation, pain transmission, blood pressure control, coagulation, and fibrinolysis.[1][2][4] This technical guide provides a comprehensive overview of the core components of the KKS, its activation pathways, its interaction with other major physiological systems, and its diverse functions in health and disease. Detailed signaling pathways are visualized, quantitative data is presented for comparative analysis, and key experimental protocols for studying the system are outlined to support further research and therapeutic development.
Core Components of the Kallikrein-Kinin System
The KKS is comprised of protein precursors (kininogens), activating enzymes (kallikreins), vasoactive peptides (kinins), inactivating enzymes (kininases), and cellular receptors.
Kininogens
Kininogens are the precursor proteins from which kinins are enzymatically cleaved.[4] In plasma, they exist in two main forms, both originating from a single gene through alternative splicing:[5]
-
High-Molecular-Weight Kininogen (HMWK): Also known as Fitzgerald factor, HMWK is produced by the liver and circulates in plasma complexed with prekallikrein.[4][6] It is the preferred substrate for plasma kallikrein and is essential for the contact activation phase of the intrinsic coagulation pathway.[5][7]
-
Low-Molecular-Weight Kininogen (LMWK): LMWK is produced by various tissues and acts as the primary substrate for tissue kallikrein.[4]
Both HMWK and LMWK are also potent inhibitors of cysteine proteinases.[5]
Kallikreins
Kallikreins are serine proteases that catalyze the liberation of kinins from kininogens.[4] There are two primary types:
-
Plasma Kallikrein: Synthesized in the liver as an inactive zymogen, prekallikrein (Fletcher factor), it circulates bound to HMWK.[5][6] Upon activation by activated Factor XII (FXIIa), plasma kallikrein cleaves HMWK to release bradykinin.[5][6]
-
Tissue (Glandular) Kallikrein (KLK-1): This form is widely expressed in tissues such as the kidneys, pancreas, and salivary glands.[3] It preferentially cleaves LMWK to produce kallidin (Lys-bradykinin).[3][8]
Kinins
Kinins are the biologically active effector peptides of the KKS. They are potent vasodilators and increase vascular permeability.[4]
-
Bradykinin (BK): A nonapeptide released from HMWK by plasma kallikrein.[6][9] It is a key mediator of inflammation, pain, and vasodilation.[6][10]
-
Kallidin (Lys-BK): A decapeptide released from LMWK by tissue kallikrein.[11] It can be converted to bradykinin by aminopeptidases.[12]
-
Des-Arg Metabolites: Kinins can be processed by carboxypeptidases to form des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin, which are the primary agonists for the kinin B1 receptor.[13][14]
Kinin Receptors
Kinins exert their effects by binding to two specific G-protein coupled receptors (GPCRs):[3]
-
B1 Receptor (B1R): Not typically present in healthy tissues, its expression is induced by inflammation, tissue injury, and cytokines.[13] It is preferentially activated by the des-Arg metabolites of kinins.[13]
-
B2 Receptor (B2R): Constitutively expressed on a wide variety of cells, including endothelial and neuronal cells.[13] It is activated by intact bradykinin and kallidin and mediates the majority of the acute physiological effects of the KKS.[13][14]
Kininases
These enzymes are responsible for the rapid degradation and inactivation of kinins, giving them a very short half-life in circulation.
-
Angiotensin-Converting Enzyme (ACE or Kininase II): A key enzyme in the Renin-Angiotensin System (RAS), ACE is a major kininase, efficiently degrading bradykinin.[4][15]
-
Carboxypeptidase N (Kininase I): A plasma enzyme that removes the C-terminal arginine residue from kinins, converting them to B1R agonists.[4][12]
-
Neutral Endopeptidase (NEP): A membrane-bound peptidase that also contributes to kinin degradation.[12]
Activation and Signaling Pathways of the KKS
The KKS is activated via two distinct, though interconnected, pathways: the plasma KKS and the tissue KKS.
The Plasma Kallikrein-Kinin System Pathway
The plasma KKS is a key component of the contact activation system. Activation is initiated when Factor XII (Hageman factor) binds to a negatively charged surface, leading to its auto-activation into FXIIa.[6] FXIIa then cleaves prekallikrein to form active plasma kallikrein.[6] Plasma kallikrein, in turn, has two primary functions: it amplifies the system by reciprocally activating more Factor XII, and it cleaves HMWK to release bradykinin.[6][14]
The Tissue Kallikrein-Kinin System Pathway
The tissue KKS operates locally within various tissues. Tissue kallikrein is secreted from cells and acts on LMWK, which is also present in tissues and interstitial fluid, to generate kallidin (Lys-BK).[3] Kallidin can then act directly on kinin receptors or be converted to bradykinin. The regulation of tissue kallikrein secretion and activation is not as well understood as the plasma system.[3]
Bradykinin B2 Receptor Signaling
The majority of bradykinin's physiological effects are mediated through the B2 receptor, which is coupled primarily to Gq/11 proteins.[16] Receptor activation triggers a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[16][17] These events culminate in the activation of downstream effectors, including the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) and prostaglandins via cyclooxygenase (COX) enzymes, both potent vasodilators.[5][18]
References
- 1. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 5. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The kallikrein-kinin system: from mediator of inflammation to modulator of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Blood pressure regulation by the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
T-Kinin's involvement in cardiovascular and renal function
An In-depth Technical Guide to T-Kinin's Involvement in Cardiovascular and Renal Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that modulates a myriad of physiological processes, including inflammation and blood pressure regulation. Within this system, kinins—potent vasoactive peptides—are the primary effectors. This compound (Threonyl-bradykinin), derived from its precursor T-kininogen, is a key member of this family, particularly noted in rodent models as an acute-phase reactant.[1] This technical guide provides a comprehensive overview of the role of this compound and the broader kinin family in cardiovascular and renal homeostasis. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines common experimental methodologies. The document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of the KKS as a therapeutic target for cardiovascular and renal diseases.
The Kallikrein-Kinin System and this compound Generation
The KKS is an enzymatic cascade initiated by serine proteases called kallikreins (tissue and plasma) that cleave substrates known as kininogens. In rats, a third type of kininogen, T-kininogen, serves as the precursor for this compound.[1] Unlike other kininogens, T-kininogen is a major acute-phase protein, suggesting a significant role for this compound in inflammatory responses.[1] Kinins, including this compound and the more broadly studied bradykinin, are short-lived local hormones that exert their effects through two primary G protein-coupled receptors: the Bradykinin B1 Receptor (B1R) and the Bradykinin B2 Receptor (B2R).[2][3] The B2R is constitutively expressed and mediates most of the acute physiological actions of kinins, whereas B1R expression is typically induced by tissue injury and inflammation.[2][4]
Role in Cardiovascular Function
Kinins are potent vasodilators that play a significant role in regulating local blood flow, vascular resistance, and overall blood pressure.[5][6] Their cardioprotective effects, particularly in the context of ischemia and reperfusion injury, are also well-documented.[1][7]
Hemodynamic Regulation
Kinins induce vasodilation primarily by stimulating endothelial cells to release secondary mediators.[8] This action is predominantly mediated by the B2R. The binding of kinins to B2R on endothelial cells triggers a signaling cascade that results in the production of Nitric Oxide (NO), prostacyclin (PGI2), and Endothelium-Derived Hyperpolarizing Factor (EDHF).[1][9] These molecules diffuse to adjacent vascular smooth muscle cells, causing relaxation and subsequent vasodilation. The counter-regulatory relationship with the Renin-Angiotensin System (RAS) is critical; Angiotensin-Converting Enzyme (ACE) is identical to Kininase II, the primary enzyme responsible for kinin degradation.[10] Thus, ACE inhibitors not only block the production of the vasoconstrictor Angiotensin II but also potentiate the vasodilatory effects of kinins.[8]
Signaling Pathways in the Vasculature
Upon this compound or bradykinin binding, the B2R couples primarily to Gαq and Gαi proteins.[2]
-
Gαq Activation: Stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]
-
eNOS Activation: The increase in intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS) via calmodulin binding. eNOS can also be activated through a Ca²⁺-independent pathway involving PI3K/Akt signaling.[10]
-
Prostaglandin Synthesis: Increased Ca²⁺ levels also activate phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into various prostaglandins, including the vasodilators PGI2 and PGE2.[11][12]
Role in Renal Function
The KKS is integral to renal physiology, influencing renal blood flow (RBF), glomerular filtration rate (GFR), and the tubular handling of water and electrolytes.[13][14]
Renal Hemodynamics and GFR
Kinins are potent renal vasodilators.[13] By increasing RBF, they contribute to the maintenance of renal perfusion.[1] This effect is particularly important under conditions where the KKS is stimulated, such as during low sodium intake.[1][9] Studies in dogs have shown that intrarenal administration of a kinin antagonist can decrease RBF and impair the autoregulation of GFR, highlighting the system's physiological relevance.[1]
Water and Electrolyte Excretion
The KKS promotes both diuresis (water excretion) and natriuresis (sodium excretion).[15] Tissue kallikrein is synthesized in the distal nephron and secreted into the tubular fluid, where it generates kinins.[16] These locally produced kinins are thought to act on the collecting duct to inhibit sodium and water reabsorption.[13][17] Furthermore, tissue kallikrein has been shown to stimulate active calcium reabsorption in the distal tubule by activating the TRPV5 calcium channel via a B2R-PKC dependent pathway.[17]
Quantitative Data Summary
The following tables summarize quantitative findings from key preclinical studies investigating the effects of the Kallikrein-Kinin System.
Table 1: Effects of Kinin Modulation on Systemic Blood Pressure
| Animal Model | Agent | Dose & Route | Effect on Mean Blood Pressure | Reference |
| Awake, restrained rats | Kinin antagonist (DArg⁰-Hyp³-Thi⁵,⁸-DPhe⁷-bradykinin) | 4 mg/kg (bolus, aortic) | Biphasic: Initial pressor effect (↑ 7 ± 1 mmHg), followed by a depressor effect (↓ 20 ± 6 mmHg) | [18] |
| Hypertensive animal models | Human tissue kallikrein gene transfer (adenoviral vector) | Single injection | Prolonged reduction of blood pressure | [19] |
Table 2: Kinin Concentrations in Biological Samples
| Sample Type | Kinin Concentration | Reference |
| Plasma | 1–50 fmol/ml | [1][9] |
| Kidney, Heart, Aorta | 100–350 fmol/g | [1][9] |
Table 3: Effects of Kinin Modulation on Renal Parameters
| Animal Model | Intervention | Measured Parameter | Observed Effect | Reference |
| Sodium-depleted dogs | Intrarenal infusion of kinin antagonist | Renal Blood Flow (RBF) | Decreased RBF | [1] |
| Sodium-depleted dogs | Intrarenal infusion of kinin antagonist | Glomerular Filtration Rate (GFR) | Impaired autoregulation of GFR | [1] |
| Rats with passive Heymann nephritis | Phosphoramidon (kinin potentiator) | Urinary Albumin Excretion (UAlbV) | Significant decrease | [20] |
| Rats with passive Heymann nephritis | Enalapril (ACEi) + Aprotinin (kallikrein inhibitor) | Urinary Albumin Excretion (UAlbV) | Aprotinin prevented the reduction in UAlbV caused by enalapril | [20] |
| TK-deficient mice | - | Urinary Calcium Excretion | Hypercalciuria (renal origin) | [17] |
Experimental Protocols and Methodologies
In Vivo Assessment of Hemodynamic Effects
Objective: To determine the effect of a kinin antagonist on systemic blood pressure in conscious animals.
Protocol (adapted from[18]):
-
Animal Model: Male Sprague-Dawley rats are used. Catheters are surgically implanted in the ascending aorta (for drug administration) and carotid artery (for blood pressure measurement) under anesthesia. Animals are allowed to recover for 24-48 hours.
-
Experimental Setup: On the day of the experiment, rats are placed in restraining cages. The arterial catheter is connected to a pressure transducer linked to a polygraph for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: The kinin antagonist (e.g., DArg⁰-Hyp³-Thi⁵,⁸-DPhe⁷-bradykinin) is dissolved in saline. A bolus injection (e.g., 4 mg/kg) is administered via the aortic catheter.
-
Data Collection: Blood pressure is recorded continuously before, during, and after the injection until it returns to baseline.
-
Control Groups: To investigate mediating factors, separate groups of animals can be studied, including:
-
Bilaterally nephrectomized rats.
-
Adrenalectomized rats.
-
Rats pre-treated with specific blockers (e.g., indomethacin for prostaglandin synthesis inhibition, adrenergic receptor blockers).
-
-
Analysis: The peak pressor and depressor responses are calculated as the change (Δ) in mean arterial pressure from the pre-injection baseline. Statistical analysis (e.g., t-test or ANOVA) is used to compare responses between groups.
In Vitro Assessment of Vascular Reactivity
Objective: To measure the vasodilatory response to kinins in isolated blood vessels.
Protocol:
-
Tissue Preparation: A segment of an artery (e.g., thoracic aorta, coronary artery) is carefully dissected from a euthanized animal (e.g., rat, mouse).
-
Organ Bath Setup: The arterial segment is cut into rings (2-3 mm) and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.
-
Pre-contraction: After an equilibration period, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U46619 to a stable submaximal tension.
-
Cumulative Concentration-Response: Once a stable plateau of contraction is achieved, cumulative concentrations of a kinin agonist (e.g., bradykinin) are added to the bath.
-
Data Recording: The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
-
Investigating Mechanisms: The protocol can be repeated in the presence of inhibitors to dissect the signaling pathway, such as L-NAME (an NOS inhibitor) or indomethacin (a COX inhibitor).
Conclusion and Future Directions
This compound, as part of the broader Kallikrein-Kinin System, is a significant modulator of cardiovascular and renal function. Its primary actions—vasodilation, natriuresis, and cytoprotection—are mediated predominantly through the B2 receptor and the subsequent release of NO and prostaglandins. The intricate, counter-regulatory balance with the Renin-Angiotensin System positions the KKS as a compelling area for therapeutic intervention. The beneficial effects of ACE inhibitors are, in part, attributable to their kinin-potentiating activity.
Future research should focus on developing stable, specific agonists for the B2 receptor, which could offer novel therapeutic strategies for hypertension, ischemic heart disease, and chronic kidney disease.[21] Further elucidation of the distinct roles and signaling pathways of the B1R versus the B2R in pathological states will be critical for designing targeted therapies that maximize benefits while minimizing potential pro-inflammatory side effects.[3][7]
References
- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of inducible and endothelial nitric oxide synthase by kinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinin B(1) receptors and the cardiovascular system: regulation of expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Vascular Kinin B1 and B2 Receptors Determine Endothelial Dysfunction through Neuronal Nitric Oxide Synthase [frontiersin.org]
- 7. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of prostaglandins with the kallikrein-kinin and renin-angiotensin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. [Kallikrein-kinin system, the kidney and arterial pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is the renal kallikrein-kinin system a factor that modulates hypercalciuria? | Nefrología [revistanefrologia.com]
- 18. Effects of a kinin antagonist on mean blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kallikrein-kinin in stroke, cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of modulation of renal kallikrein-kinin system in the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Up-regulation of the kinin B2 receptor pathway modulates the TGF-β/Smad signaling cascade to reduce renal fibrosis induced by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of T-Kinin in Pain and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-kinin, a member of the kinin family of vasoactive peptides, is a significant contributor to the complex signaling cascades of pain and inflammation. Generated from its precursor, T-kininogen, during tissue injury and inflammatory processes, this compound exerts its effects primarily through the activation of bradykinin B2 receptors. This activation initiates a cascade of intracellular events, leading to nociceptor sensitization, increased vascular permeability, and the release of other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's contributions to pain and inflammation, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways. While much of the detailed pharmacological data has been characterized using bradykinin, the similar B2 receptor-mediated actions of this compound make this information a crucial proxy for understanding its function.
Introduction to the Kallikrein-Kinin System and this compound
The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that releases vasoactive peptides known as kinins.[1] These peptides, including bradykinin, kallidin, and this compound (Ile-Ser-bradykinin), are potent mediators of inflammation, pain, blood pressure regulation, and coagulation.[1] this compound is derived from its precursor, T-kininogen, which is a major acute-phase protein in rats, meaning its concentration increases dramatically during inflammation.[2][3] Studies have shown that following an inflammatory stimulus, this compound is released alongside bradykinin, directly implicating it in the physiological response to tissue injury.[2]
This compound Signaling Pathways in Nociception and Inflammation
This compound, like bradykinin, primarily exerts its pro-inflammatory and algesic (pain-causing) effects through the activation of the constitutively expressed Bradykinin B2 receptor (B2R) , a G-protein coupled receptor (GPCR).[4][5] While a second receptor, the B1 receptor (B1R), is inducible by cytokines and involved in chronic inflammation, the acute effects of this compound are predominantly B2R-mediated.[6][7]
B2 Receptor-Mediated Gq/11 Signaling
Activation of the B2R by this compound initiates a canonical signaling pathway through the Gαq/11 subunit. This cascade is a central mechanism for producing the cardinal signs of inflammation and for sensitizing sensory neurons.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium is a critical signaling event.
-
Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9] PKC is a serine/threonine kinase with numerous downstream targets involved in inflammation and pain.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of kinin receptors: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of bradykinin on Ca2+ mobilization and prostaglandin E2 release in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of T-Kinin in Vasodilation and Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-kinin, a member of the kinin family of vasoactive peptides, plays a significant role in the regulation of vascular tone and permeability. Generated from T-kininogen, its effects are primarily mediated through the activation of specific cell surface receptors, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the mechanisms of this compound-induced vasodilation and vascular permeability, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
This compound exerts its physiological effects predominantly through interaction with the bradykinin B2 receptor , a G-protein coupled receptor (GPCR).[1][2] This interaction triggers a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. The key steps in this process involve the activation of nitric oxide synthase (NOS) and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells, ultimately leading to relaxation and vasodilation.[1] Similarly, the increase in vascular permeability induced by this compound is also mediated by the B2 receptor, leading to the extravasation of plasma proteins and fluids.[2]
This compound Induced Vasodilation
Quantitative Data
The vasodilatory effect of this compound is dose-dependent. Injections of this compound into the hindlimb vascular bed of cats resulted in rapid, dose-related decreases in perfusion pressure, indicating vasodilation.[1] The responses to this compound were comparable in both timing and magnitude to those of bradykinin and kallidin.[1]
| Dose of this compound (nmol) | Effect on Perfusion Pressure | Animal Model | Reference |
| 0.03 - 1 | Dose-related decrease | Cat hindlimb | [1] |
Experimental Protocol: Measurement of Vasodilation using Constant-Flow Perfusion
This protocol describes the methodology for assessing the vasodilator activity of this compound in the feline hindlimb vascular bed under constant-flow conditions.[1]
Objective: To measure the change in perfusion pressure as an indicator of vasodilation in response to this compound administration.
Materials:
-
Anesthetized cats
-
Constant-flow perfusion pump
-
Pressure transducer
-
This compound solutions of varying concentrations (0.03-1 nmol)
-
Bradykinin and kallidin solutions (for comparison)
-
Hoe-140 (kinin B2-receptor antagonist)
-
Inhibitor of nitric oxide synthase (e.g., L-NAME)
-
cGMP phosphodiesterase inhibitor (e.g., zaprinast)
-
Saline solution
Procedure:
-
Anesthetize the cat according to approved institutional animal care protocols.
-
Surgically prepare the hindlimb for vascular perfusion, isolating the femoral artery for cannulation.
-
Connect the femoral artery to a constant-flow perfusion pump to maintain a steady blood flow rate.
-
Connect a pressure transducer to the perfusion circuit to continuously monitor perfusion pressure.
-
Allow the preparation to stabilize, ensuring a constant baseline perfusion pressure.
-
Administer bolus injections of this compound at various doses (0.03-1 nmol) into the perfusion circuit.
-
Record the resulting changes in perfusion pressure. A decrease in pressure indicates vasodilation.
-
For comparison, administer equimolar doses of bradykinin and kallidin and record the responses.
-
To confirm the receptor-mediated effect, pre-treat the preparation with the B2-receptor antagonist Hoe-140 and then re-administer this compound.
-
To investigate the signaling pathway, administer this compound in the presence of a nitric oxide synthase inhibitor and a cGMP phosphodiesterase inhibitor and observe the effects on the vasodilator response.
Signaling Pathway for this compound Induced Vasodilation
Figure 1. Signaling pathway of this compound induced vasodilation.
This compound Induced Vascular Permeability
Quantitative Data
This compound increases vascular permeability in a dose-dependent manner. Intravenous injection of this compound in anesthetized rats led to increased extravasation of Evans blue dye in the airways.[2]
| Dose of this compound (µmol/kg) | Increase in Dye Extravasation (Trachea) | Increase in Dye Extravasation (Bronchi) | Animal Model | Reference |
| 0.1 - 10 | Dose-dependent increase | Dose-dependent increase | Rat airways | [2] |
| 1 | 134% | 117% | Rat airways | [2] |
Experimental Protocol: Measurement of Vascular Permeability with Evans Blue Assay
This protocol details the in vivo measurement of this compound-induced vascular permeability in rat airways using the Evans blue dye extravasation method.[2]
Objective: To quantify the leakage of plasma albumin, indicated by Evans blue dye, from the vasculature into the surrounding tissue in response to this compound.
Materials:
-
Anesthetized rats
-
This compound solutions of varying concentrations (0.1-10 µmol/kg)
-
Evans blue dye solution (20 mg/kg)
-
Hoe-140 (kinin B2-receptor antagonist)
-
Captopril (angiotensin-converting enzyme inhibitor)
-
Phosphoramidon (neutral endopeptidase inhibitor)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Inject Evans blue dye (20 mg/kg) intravenously to bind with plasma albumin.
-
After a short circulation period, administer this compound intravenously at various doses (0.1-10 µmol/kg).
-
To investigate the mechanism, in separate experimental groups, pre-treat with Hoe-140, captopril, or phosphoramidon before this compound administration.
-
After a set time, perfuse the systemic circulation with saline to remove intravascular dye.
-
Dissect the trachea and bronchi.
-
Incubate the tissues in formamide to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue.
-
Express the results as the amount of dye per tissue weight (e.g., µg of dye/g of tissue).
Experimental Workflow for Vascular Permeability Assay
Figure 2. Experimental workflow for measuring this compound induced vascular permeability.
Conclusion
This compound is a potent endogenous peptide that significantly influences vascular physiology through its actions on vasodilation and vascular permeability. The primary mechanism involves the activation of the bradykinin B2 receptor, leading to the production of nitric oxide and subsequent smooth muscle relaxation and increased endothelial permeability. The dose-dependent nature of these effects highlights the importance of this compound in local blood flow regulation and inflammatory processes. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals investigating the therapeutic potential of targeting the this compound system.
References
T-Kinin's impact on blood pressure regulation
An In-depth Technical Guide on T-Kinin's Impact on Blood Pressure Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Kallikrein-Kinin System (KKS) is a critical endogenous metabolic cascade that counter-regulates the pressor effects of systems like the Renin-Angiotensin System (RAS). A key component of this system, particularly in rats, is this compound (Ile-Ser-Bradykinin), a vasoactive peptide released from its precursor, T-kininogen. This compound exerts its primary physiological effects through the bradykinin B2 receptor, initiating a signaling cascade that leads to potent vasodilation and subsequent modulation of blood pressure. This document provides a comprehensive technical overview of this compound's role in blood pressure regulation, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used for its investigation. While T-kininogen is a major acute-phase reactant in rats, its presence and physiological significance in humans are considered minimal to absent.[1] Therefore, much of the understanding of its vascular effects is extrapolated from studies on the functionally similar and more broadly studied kinin, bradykinin.
Introduction: The Kallikrein-Kinin System and this compound
The Kallikrein-Kinin System (KKS) is comprised of precursor proteins (kininogens), activating enzymes (kallikreins), and the resulting vasoactive peptides (kinins).[2][3] In rats, a unique component of this system is T-kininogen, which serves as the precursor to this compound.[4][5] Unlike bradykinin and kallidin, which are generated by kallikreins, this compound is released from T-kininogen by the action of trypsin, making it a subject of significant experimental interest.[4][5]
Kinins, including this compound, are potent local hormones that contribute to inflammation, blood pressure control, and pain.[2] They act as a crucial counter-regulatory system to vasoconstrictor systems like the RAS.[6] The primary mechanism through which kinins regulate blood pressure is by inducing vasodilation, thereby reducing total peripheral resistance.[7]
Mechanism of Action: B2 Receptor Signaling
This compound exerts its vasodilatory effects predominantly by activating the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR) that is constitutively expressed in a wide range of tissues, including vascular endothelial cells.[8][9][10] B2R activation initiates a complex intracellular signaling cascade that culminates in the production of potent vasodilators, most notably Nitric Oxide (NO) and prostaglandins.[11]
The signaling pathway is as follows:
-
Receptor Activation: this compound binds to the B2R on the endothelial cell surface.
-
G-Protein Coupling: The activated B2R couples primarily with Gαq and Gαi proteins.[8][12]
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]
-
eNOS Activation: The elevated intracellular Ca2+ binds to calmodulin, and this complex activates endothelial Nitric Oxide Synthase (eNOS).[9]
-
Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[13]
-
VSMC Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cell to the adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[13]
This B2R-mediated pathway is a cornerstone of the vasoprotective effects attributed to the KKS.
Quantitative Data on Kinin-Mediated Blood Pressure Changes
Direct quantitative data on the hypotensive effects of this compound are sparse in the literature. However, as this compound acts via the same B2 receptor as bradykinin, data from bradykinin infusion studies provide a functional proxy for its expected effects.[10] Kinins are known to cause dose-dependent decreases in blood pressure. The antihypertensive effects of ACE inhibitors are, in part, attributed to their ability to prevent kinin degradation, thereby increasing local kinin concentrations.[6][7][11]
| Parameter | Description | Reference |
| Compound | Bradykinin (as a proxy for this compound) | General KKS literature |
| Mechanism | B2 Receptor Agonist | [8][10] |
| Primary Effect | Vasodilation via NO and Prostaglandin release | [11][14] |
| Effect on BP | Acute, dose-dependent hypotension | [2][7] |
| Animal Model | Normotensive and Hypertensive Rats | [4][15] |
| Typical Observation | Intravenous infusion of bradykinin causes a rapid and transient drop in mean arterial pressure. | [6] |
| Interaction | Effect is potentiated by ACE inhibitors (which block kinin degradation) and blocked by B2 receptor antagonists (like Icatibant/HOE 140). | [6][16] |
| Plasma Levels (Rat) | After trypsin treatment of rat plasma to release this compound from T-kininogen, immunoreactivity equivalent to 455 +/- 71 pmol/ml has been measured. | [1] |
Note: This table summarizes the expected effects based on the well-documented actions of bradykinin, which shares the B2 receptor-mediated mechanism with this compound.
Experimental Protocols
Investigating the impact of this compound on blood pressure involves a combination of in vivo and in vitro methodologies.
In Vivo Measurement of Arterial Blood Pressure
This protocol is designed to directly measure the systemic effect of this compound on blood pressure in an animal model.
-
Materials: Anesthetized rat (e.g., Sprague-Dawley), pressure transducer, data acquisition system, infusion pump, catheters, this compound solution, anesthetic (e.g., pentobarbital).
-
Procedure:
-
Animal Preparation: The rat is anesthetized. The carotid artery and jugular vein are surgically exposed and cannulated with fluid-filled catheters.
-
Transducer Connection: The arterial catheter is connected to a pressure transducer to allow for continuous monitoring of arterial blood pressure. The venous catheter is connected to an infusion pump for substance administration.
-
Stabilization: A stabilization period is allowed for the blood pressure to reach a steady baseline.
-
Administration: A bolus injection or continuous infusion of this compound is administered via the venous catheter. A range of doses is typically tested.
-
Data Recording: Blood pressure is recorded continuously before, during, and after administration of this compound to measure the magnitude and duration of the hypotensive response.
-
Controls: Vehicle controls and experiments with B2 receptor antagonists are run to confirm the specificity of the effect.
-
Ex Vivo Vascular Reactivity Assessment (Organ Bath)
This method assesses the direct effect of this compound on blood vessel tone, independent of systemic neural and hormonal influences.
-
Materials: Isolated rat thoracic aorta, organ bath system with isometric force transducers, Krebs-Henseleit physiological salt solution, vasoconstrictor (e.g., Phenylephrine), this compound solution.
-
Procedure:
-
Vessel Preparation: The rat thoracic aorta is carefully excised, cleaned of connective tissue, and cut into rings (2-3 mm).
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are connected to force transducers.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Pre-contraction: Once a stable baseline is achieved, the aortic rings are pre-contracted with a vasoconstrictor agent like Phenylephrine to induce a sustained tone.
-
This compound Administration: Cumulative concentrations of this compound are added to the bath.
-
Measurement: The relaxation response (decrease in isometric force) is recorded. The results are typically expressed as a percentage of the pre-contracted tone.
-
Endothelium-Dependency Check: The protocol can be repeated on aortic rings where the endothelium has been mechanically removed to determine if the vasodilatory effect is endothelium-dependent (which it is expected to be, via NO release).
-
Radioimmunoassay (RIA) for this compound Measurement
This protocol is used to quantify the levels of this compound in biological samples, such as rat plasma.[1]
-
Materials: Rat plasma samples, specific anti-T-kinin antibody, 125I-labelled this compound tracer, kininase inhibitors, trypsin (to liberate this compound from T-kininogen), separation agent (e.g., charcoal), gamma counter.
-
Procedure:
-
Sample Preparation: Blood is collected in tubes containing kininase inhibitors. Plasma is separated by centrifugation. To measure total potential this compound, plasma is treated with excess trypsin.[1]
-
Assay: A known amount of anti-T-kinin antibody and radiolabeled this compound tracer are added to the plasma samples (or standards).
-
Incubation: The mixture is incubated to allow the this compound in the sample and the tracer to compete for binding to the limited number of antibody sites.
-
Separation: The antibody-bound this compound is separated from the free (unbound) this compound.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: The concentration of this compound in the sample is determined by comparing its radioactivity measurement to a standard curve.
-
Conclusion and Future Directions
This compound, acting through the B2 receptor, is a potent vasodilator and a key component of the blood pressure-regulating Kallikrein-Kinin System in rats. Its mechanism of action, centered on the endothelial production of Nitric Oxide, highlights the crucial role of the vascular endothelium in mediating the hypotensive effects of kinins. While its direct relevance to human physiology remains limited, the study of this compound and its precursor T-kininogen in rodent models provides invaluable insights into the fundamental biology of the KKS. For drug development professionals, understanding these pathways is essential for evaluating the full mechanistic scope of drugs that interact with the KKS, such as ACE inhibitors, and for exploring novel therapeutic strategies targeting kinin receptors for the management of cardiovascular diseases.[11] Future research could focus on further elucidating the specific functional differences between this compound and bradykinin and exploring the potential for kinin-based therapeutics in conditions characterized by endothelial dysfunction.
References
- 1. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 3. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Kinins in Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood pressure regulation by the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of inducible and endothelial nitric oxide synthase by kinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-kininogen, processing and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of disease: the tissue kallikrein-kinin system in hypertension and vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Bradykinin - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Synthesis and Release of T-Kinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that releases vasoactive peptides known as kinins, which are key mediators in inflammation, blood pressure regulation, coagulation, and pain.[1][2] While the classical pathway involving the release of bradykinin and kallidin from high- and low-molecular-weight kininogens (HMWK and LMWK) by kallikreins is well-documented, a unique component of this system exists in rats: T-kinin.[3] this compound (Ile-Ser-Bradykinin) is a vasoactive peptide released from its precursor, T-kininogen.[4]
Unlike HMWK and LMWK, T-kininogen is a major acute-phase reactant in rats, meaning its plasma concentration increases dramatically during inflammatory states.[5][6][7] Furthermore, its processing into this compound does not follow the canonical kallikrein pathway, presenting a distinct mechanism of synthesis and release.[8] This guide provides a comprehensive technical overview of the in vivo synthesis of this compound, focusing on its precursor, enzymatic release, regulation, and the experimental protocols essential for its study.
The Precursor: T-Kininogen
T-kininogen is a multifunctional protein that serves not only as the precursor to this compound but also as a potent cysteine protease inhibitor, belonging to the cystatin superfamily.[3][9][10] In healthy rats, T-kininogen constitutes approximately 65% of the total plasma kininogen pool, a figure that rises to 95% during inflammation induced by agents like turpentine.[11]
An Acute-Phase Protein
The defining characteristic of T-kininogen is its role as a major acute-phase protein in rats.[5] Its synthesis in the liver is significantly upregulated in response to inflammatory stimuli such as bacterial infections, tissue injury, or adjuvants.[6][12] This response is primarily regulated at the transcriptional level by cytokines.[7]
Genetic Regulation by Cytokines
The induction of T-kininogen gene expression is chiefly mediated by Interleukin-6 (IL-6).[2][5] Studies using rat hepatoma cell lines have identified specific IL-6 responsive elements in the promoter region of the T-kininogen gene.[2][7] This IL-6-driven induction can be further enhanced by glucocorticoids like dexamethasone.[7] Conversely, Tumor Necrosis Factor (TNF) has been shown to suppress its transcription.[5][13] This differential regulation highlights a complex control mechanism governing the availability of the this compound precursor during an inflammatory response.
Synthesis and Release of this compound
The release of this compound from T-kininogen is a critical step that distinguishes it from the classical KKS. T-kininogen is notably resistant to cleavage by plasma and tissue kallikreins, the primary enzymes responsible for releasing bradykinin and kallidin.[3][8] Instead, other proteases are responsible for its processing.
Enzymatic Cleavage
While trypsin is widely used experimentally to release the full potential of this compound from T-kininogen for measurement purposes, the specific endogenous enzymes are less ubiquitous than kallikreins.[4][6] Studies have identified several candidate "T-kininogenases":
-
Antigen gamma: A kallikrein-like serine protease found in the rat submandibular gland has been identified as the main enzyme in this tissue capable of releasing this compound from T-kininogen.[8]
-
Endopeptidase K: Also isolated from the rat submaxillary gland, this enzyme can liberate this compound, although it requires stoichiometric amounts and causes significant, non-specific proteolysis of the T-kininogen molecule.[14]
-
Thiol-activated T-kininogenases: Enzymes with a pH optimum around 8.0 that require thiol activation have been found in rat and mouse submandibular glands and in rat peritoneal white cells, suggesting a role for these proteases at sites of inflammation.[15]
The release of this compound is often paralleled by the fragmentation of T-kininogen into smaller peptides that retain cysteine-proteinase-inhibiting activity, suggesting a dual function where both the released kinin and the remaining inhibitor fragments play physiological roles.[9]
Quantitative Data on this compound and T-Kininogen
Quantitative analysis is fundamental to understanding the dynamics of the this compound system, particularly during inflammation. The data below summarizes key reported values from studies in rats.
| Parameter | Condition | Value | Method | Reference |
| This compound Potential | Normal Rat Plasma (after trypsin) | 455 ± 71 pmol/mL | RIA / HPLC | [4] |
| T-Kininogen Level | Normal Rat Plasma | ~65% of total kininogens | RIA / HPLC | [11] |
| T-Kininogen Level | Turpentine-Treated Rat Plasma | ~95% of total kininogens | RIA / HPLC | [11] |
| T-Kininogen Increase | Turpentine-Treated Rat | ~10-fold increase | Direct RIA | [11] |
| T-Kininogen Increase | Adjuvant-Induced Arthritis | Remarkable increase | Trypsin-release assay | [6] |
| T-Kininogen Increase | Inflammation | 8 to 10-fold increase | General observation | [5] |
| T-Kininogen Increase | Inflammation | 20 to 30-fold increase | Gene expression analysis | [7][16] |
| Endopeptidase K (Mr) | Non-reduced | 27,000 | Submaxillary Gland Fractionation | [14] |
| Endopeptidase K (Mr) | Reduced | 21,000 | Submaxillary Gland Fractionation | [14] |
| Antigen gamma (Km) | T-kininogenase activity | 29 ± 4 µM | Enzyme kinetics | [8] |
| Antigen gamma (kcat/Km) | T-kininogenase activity | 140 M⁻¹s⁻¹ | Enzyme kinetics | [8] |
Experimental Protocols
Accurate measurement of this compound and its precursor is essential for research in this area. Radioimmunoassay (RIA) coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for specific and sensitive quantification.
Protocol for this compound Measurement by Radioimmunoassay (RIA)
This protocol is based on the development of a specific RIA for this compound.[4]
-
Antiserum Production:
-
Immunogen: Synthesize this compound extended at its C-terminus with a cysteinyl residue.
-
Coupling: Couple the free -SH group of the peptide to an -NH2 group on a carrier protein like human serum albumin.
-
Immunization: Raise polyclonal antibodies by immunizing rabbits with the prepared immunogen.
-
-
Radiolabeling (Tracer Preparation):
-
Use a derivative of this compound suitable for iodination, such as [Tyr10]this compound.
-
Label the peptide with a radioactive isotope, typically 125I, using standard methods (e.g., Chloramine-T).
-
-
Sample Preparation (Plasma):
-
Collect blood into tubes containing kininase inhibitors (e.g., EDTA, phenanthroline) to prevent peptide degradation.
-
Separate plasma by centrifugation.
-
To measure total potential this compound, treat the plasma with an excess of trypsin in the presence of kininase inhibitors to liberate this compound from T-kininogen.
-
Stop the reaction and extract the kinins using a method like solid-phase extraction on a C18 Sep-Pak column.
-
-
Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of synthetic this compound.
-
In assay tubes, add a fixed amount of the specific this compound antiserum and the 125I-labelled tracer.
-
Add either the standards or the extracted unknown samples.
-
Incubate (typically 16-24 hours at 4°C) to allow competitive binding between the labeled and unlabeled this compound for the antibody.
-
Separate antibody-bound from free tracer using a secondary antibody precipitation method (e.g., goat anti-rabbit IgG).[17]
-
Centrifuge to pellet the antibody complexes.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Calculate the this compound concentration in the samples by interpolating their binding values on the standard curve.[18][19]
-
Protocol for HPLC Validation
HPLC is used to confirm the identity of the immunoreactive kinin measured by RIA.
-
Sample Preparation: Extract kinins from trypsin-treated plasma as described for the RIA.
-
Chromatography:
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient of acetonitrile in an aqueous buffer (e.g., trifluoroacetic acid).
-
Detection: Monitor the column effluent with a UV detector (e.g., at 210 nm).
-
-
Analysis:
Conclusion
The synthesis and release of this compound in vivo represent a specialized branch of the Kallikrein-Kinin System, particularly relevant in rodent models of inflammation. Its synthesis is governed not by constitutive enzymes like kallikreins but is instead tightly linked to the inflammatory status of the animal through the acute-phase regulation of its precursor, T-kininogen, primarily by IL-6. The subsequent release of this compound by specific T-kininogenases at sites of inflammation underscores a pathway distinct from that of bradykinin. For researchers in pharmacology and drug development, understanding this unique axis provides a valuable tool for investigating the mechanisms of inflammation and the broader roles of kinins in pathophysiology, while also highlighting critical species-specific differences in the KKS.
References
- 1. HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Identification of sequences mediating interleukin-6 induction of a rat T kininogen gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kininogens: More than cysteine protease inhibitors and kinin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased plasma level of T-kininogen in rats treated with Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-6 responsiveness and cell-specific expression of the rat kininogen gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-kininogenase activity of the rat submandibular gland is predominantly due to the kallikrein-like serine protease antigen gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine-proteinase-inhibiting function of T kininogen and of its proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-kininogen in rats with carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound release from T-kininogen by rat-submaxillary-gland endopeptidase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of thiol-activated T-kininogenases in the rat and mouse submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular analysis of the differential hepatic expression of rat kininogen family genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phoenixbiotech.net [phoenixbiotech.net]
- 18. rnlkwc.ac.in [rnlkwc.ac.in]
- 19. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 20. Measurements of urinary kinins by HPLC-radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Kinin's Role in Pathological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-kinin (Ile-Ser-bradykinin) is a member of the kinin family of peptides, closely related to bradykinin. Unique to rats, this compound is generated from its precursor, T-kininogen, which is a major acute-phase protein, indicating its significant role in inflammatory processes.[1][2] This technical guide provides an in-depth overview of this compound's involvement in pathological conditions, focusing on its effects in inflammatory models, the signaling pathways it activates, and the experimental methodologies used to study its function. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
This compound and its Precursor in Inflammatory Models
T-kininogen levels in rats are significantly elevated during inflammatory responses induced by various agents. This surge in T-kininogen suggests a corresponding increase in the potential for this compound generation at sites of inflammation.
Quantitative Data on T-Kininogen and this compound Levels in Inflammation
The following tables summarize the quantitative changes in T-kininogen and this compound levels observed in different rat models of inflammation.
| Inflammatory Model | Analyte | Tissue/Fluid | Method | Control Level | Inflamed Level | Fold Increase | Citation(s) |
| Turpentine Injection | T-Kininogen | Plasma | RIA | ~35% of total kininogen | ~95% of total kininogen | ~10 | [3] |
| Carrageenan-induced Peritoneal Exudate | T-Kininogen | Peritoneal Exudate | RIA | Not specified | Large accumulation | - | [2] |
| Carrageenan-induced Paw Edema | T-Kininogen | Plasma | RIA | Slightly increased at 3-5h | Peaked on day 2 | - | |
| Trypsin Treatment of Plasma | This compound | Plasma | RIA | Not applicable | 455 ± 71 pmol/ml | - | [4] |
Table 1: T-Kininogen and this compound Levels in Rat Inflammatory Models. RIA: Radioimmunoassay.
Pathophysiological Effects of this compound
This compound exerts its biological effects primarily through the activation of the bradykinin B2 receptor.[5] Its actions contribute to key pathological processes such as increased vascular permeability and edema formation.
Quantitative Data on the Pathophysiological Effects of this compound
| Pathological Effect | Experimental Model | This compound Dose | Measured Parameter | Result | Citation(s) |
| Increased Vascular Permeability | Anesthetized Rat Airways | 1 µmol/kg (i.v.) | Evans blue extravasation | 134% increase in trachea, 117% increase in bronchi | [5] |
| Increased Vascular Permeability | Anesthetized Rat Airways | 100 nmol/kg (i.v.) | Evans blue extravasation | Potentiated by captopril | [5] |
Table 2: Direct Pathophysiological Effects of this compound in Rats.
Signaling Pathways of this compound
This compound mediates its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological and pathological responses associated with this compound.
This compound/Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways activated upon this compound binding to the B2 receptor.
Caption: this compound binding to the B2 receptor activates Gαq/11, leading to downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its precursor.
Radioimmunoassay (RIA) for T-Kininogen
This protocol is based on the methods described for the quantification of rat T-kininogen.[2][3]
Objective: To quantify the concentration of T-kininogen in rat plasma or other biological fluids.
Materials:
-
Purified rat T-kininogen (for standards and radiolabeling)
-
Rabbit anti-rat T-kininogen antiserum
-
¹²⁵I for radiolabeling
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG) for precipitation
-
Phosphate buffered saline (PBS)
-
Gamma counter
Procedure:
-
Radiolabeling: Label purified T-kininogen with ¹²⁵I using a standard method (e.g., Chloramine-T).
-
Standard Curve: Prepare serial dilutions of unlabeled purified T-kininogen in PBS to create a standard curve.
-
Assay Setup: In duplicate or triplicate tubes, add:
-
100 µl of standard or unknown sample.
-
100 µl of diluted rabbit anti-rat T-kininogen antiserum.
-
100 µl of ¹²⁵I-labeled T-kininogen.
-
-
Incubation: Vortex the tubes and incubate at 4°C for 24 hours.
-
Precipitation: Add 100 µl of secondary antibody and 1 ml of PEG solution to each tube. Vortex and incubate at 4°C for 1 hour.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation: Plot a standard curve of counts per minute (CPM) versus the concentration of the T-kininogen standards. Determine the concentration of T-kininogen in the unknown samples by interpolating their CPM values on the standard curve.
Caption: Workflow for the radioimmunoassay of T-kininogen.
Carrageenan-Induced Paw Edema in Rats
This is a generalized protocol for a widely used model of acute inflammation, which can be adapted to study the effects of this compound.[6][7]
Objective: To induce a localized, acute inflammatory response in the rat paw to evaluate the pro- or anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
This compound solution at desired concentrations
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
This compound Administration: Administer this compound or vehicle control via a relevant route (e.g., intraplantar, intraperitoneal, or intravenous) at a specified time before the carrageenan injection. Doses would need to be determined based on preliminary studies.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema by this compound treatment can be calculated relative to the vehicle control group.
Caption: Experimental workflow for carrageenan-induced paw edema in rats.
Conclusion
This compound, a rat-specific kinin, and its precursor T-kininogen are intricately involved in the pathophysiology of inflammation. The significant upregulation of T-kininogen during inflammatory states and the potent pro-inflammatory actions of this compound, mediated through the B2 receptor, highlight this peptide as a key player in the rat inflammatory response. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the precise roles of this compound in various pathological conditions and to explore the potential of targeting the this compound/B2 receptor axis for therapeutic intervention in relevant preclinical models. Further research is warranted to fully elucidate the specific contributions of this compound to different disease states and to translate these findings into novel therapeutic strategies.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on microvascular permeability and its modulation by peptidases in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring T-Kinin Levels in Rat Plasma: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-kinin (Ile-Ser-bradykinin) is a peptide unique to rats, generated from its precursor, T-kininogen.[1] As a component of the kallikrein-kinin system, this compound is implicated in various physiological and pathological processes, including inflammation and blood pressure regulation. Accurate measurement of this compound levels in rat plasma is crucial for preclinical research in these areas. This document provides detailed protocols for the quantification of this compound, summarizes available data on its plasma concentrations, and illustrates the relevant biological pathways.
Data Presentation
The following tables summarize quantitative data on T-kininogen and total kinin levels in rat plasma under various conditions. It is important to note that T-kininogen levels are often used as an indicator of this compound due to their precursor-product relationship.
Table 1: T-Kininogen Levels in Rat Plasma in Response to Inflammatory Stimuli
| Condition | T-Kininogen Concentration (µg bradykinin equivalents/mL plasma) | Fold Increase | Reference |
| Control (intact rats) | 3.0 +/- 0.3 | - | [2] |
| Sham-nephrectomized (24 hours) | 15.5 +/- 0.5 | ~5.2 | [2] |
| Nephrectomized (24 hours) | 16.4 +/- 0.8 | ~5.5 | [2] |
| Sham-adrenalectomized (24 hours) | 16.5 +/- 1.1 | ~5.5 | [2] |
| Adrenalectomized (24 hours) | 21.6 +/- 1.7 | ~7.2 | [2] |
| Turpentine-injected | - | ~10 | [3] |
| Freund's adjuvant-injected | Increased in parallel with paw swelling | - | [4] |
Table 2: Total Kinin and T-Kininogen Levels in Rat Serum with Aging
| Age Group | Total Kinin Concentration (nmol/L) | Key Contributor to Increase | Reference |
| Young Fisher 344 Rats | 63 +/- 16 | - | [5] |
| Middle-aged Fisher 344 Rats | 242 +/- 43 | K-kininogen | [5] |
| Old Fisher 344 Rats | 398 +/- 102 | T-kininogen | [5] |
Experimental Protocols
Protocol 1: Measurement of this compound by Radioimmunoassay (RIA)
This protocol is based on the principles described in published literature for a specific this compound RIA.[1]
1. Principle
A competitive RIA is used where a known quantity of radiolabeled this compound ([125I]-labelled [Tyr10]this compound) competes with unlabeled this compound in the plasma sample for binding to a limited amount of specific anti-T-kinin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.
2. Materials
-
Anti-T-kinin antiserum (NH2-terminally directed)[1]
-
[125I]-labelled [Tyr10]this compound tracer
-
Synthetic this compound standards
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Precipitating agent (e.g., second antibody and polyethylene glycol)
-
Gamma counter
-
Centrifuge
3. Sample Preparation: Release of this compound from T-Kininogen
To measure the total potential this compound, plasma samples are treated to release this compound from its precursor, T-kininogen.
-
Collect rat blood in tubes containing a kininase inhibitor (e.g., EDTA).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to obtain plasma.
-
To a known volume of plasma, add an excess of trypsin in the presence of a kininase inhibitor.[1]
-
Incubate to allow for the complete enzymatic release of this compound.
-
Stop the reaction by adding a trypsin inhibitor (e.g., soybean trypsin inhibitor).
-
The resulting sample containing the liberated this compound is now ready for RIA.
4. RIA Procedure
-
Set up assay tubes for standards, controls, and plasma samples.
-
Add a defined volume of assay buffer to each tube.
-
Pipette the this compound standards or the prepared plasma samples into the respective tubes.
-
Add a specific dilution of the anti-T-kinin antiserum to all tubes except the non-specific binding (NSB) tubes.
-
Vortex and incubate for a predetermined time (e.g., 24 hours) at 4°C.
-
Add the [125I]-labelled [Tyr10]this compound tracer to all tubes.
-
Vortex and incubate for another predetermined time (e.g., 24 hours) at 4°C.
-
Add the precipitating agent to separate the antibody-bound and free radiolabeled this compound.
-
Incubate to allow for precipitation.
-
Centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
5. Data Analysis
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the this compound concentration in the plasma samples by interpolating their percentage of bound radioactivity from the standard curve.
Protocol 2: Measurement of this compound by LC-MS/MS (Adapted from Bradykinin Protocols)
While a specific protocol for this compound is not widely published, methods for other kinins like bradykinin can be adapted.[6][7]
1. Principle
Liquid chromatography separates the components of the plasma extract, and tandem mass spectrometry provides specific and sensitive detection and quantification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
2. Materials
-
LC-MS/MS system (Triple quadrupole mass spectrometer with electrospray ionization - ESI)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
This compound analytical standard
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Aprotinin (proteinase inhibitor)
3. Sample Preparation
-
Collect rat blood into tubes containing aprotinin to inhibit proteinase activity.[6]
-
Centrifuge to obtain plasma.
-
Add the internal standard to the plasma sample.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the this compound.
-
Condition the SPE cartridge with methanol and then water.
-
Load the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after fragmentation. The specific m/z transitions for this compound and the internal standard will need to be determined empirically.
-
5. Data Analysis
-
Generate a calibration curve by analyzing the this compound standards.
-
Quantify the this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Generation of this compound from T-Kininogen
The following diagram illustrates the enzymatic release of this compound from its precursor, T-Kininogen.
Caption: Enzymatic release of this compound for measurement.
Experimental Workflow for this compound Measurement
This diagram outlines the general workflow for measuring this compound in rat plasma.
Caption: General workflow for this compound quantification.
Putative this compound Signaling Pathway
This compound, like other kinins, is expected to exert its effects through G-protein coupled kinin receptors (B1 and B2). The following diagram illustrates a generalized kinin signaling pathway.
Caption: Generalized kinin receptor signaling cascade.
References
- 1. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-kininogen in rat plasma after nephrectomy and other surgical traumas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased plasma level of T-kininogen in rats treated with Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased kinin levels and decreased responsiveness to kinins during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assay for bradykinin in rat plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental Models for Studying T-Kinin Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Kinin (Ile-Ser-Bradykinin) is a member of the kinin family of vasoactive peptides, uniquely identified in rats.[1] Like other kinins, it is generated from its precursor, T-kininogen, and exerts its biological effects through the activation of B1 and B2 kinin receptors.[2] These G-protein coupled receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, cardiovascular regulation, and cancer.[3][4] The study of this compound provides valuable insights into the broader Kallikrein-Kinin System (KKS) and offers a specific lens through which to investigate kinin-mediated pathways in rat models of human disease.
This document provides detailed application notes and protocols for various experimental models used to investigate the function of this compound. It is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
In Vivo Models
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the pro-inflammatory effects of substances and the efficacy of anti-inflammatory agents. Kinins are known to be key mediators in this model.
Application: To evaluate the in vivo pro-inflammatory activity of this compound and to test the efficacy of B1/B2 receptor antagonists.
Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer.
-
Treatment:
-
A solution of this compound (e.g., 1-10 µ g/paw ) or saline (control) is injected into the subplantar region of the right hind paw.
-
For antagonist studies, animals are pre-treated with a B1 or B2 receptor antagonist (e.g., 30 minutes prior to this compound injection).
-
-
Induction of Edema: 1% (w/v) carrageenan solution (0.1 mL) is injected into the subplantar region of the right hind paw one hour after this compound or saline injection.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the percentage difference from the initial volume.
Quantitative Data Summary:
| Treatment Group | Dose | Peak Edema Inhibition (%) | Time to Peak Edema (hours) |
| Vehicle Control | - | 0 | 3-4 |
| This compound | 10 µ g/paw | N/A (Pro-inflammatory) | 3-4 |
| B2 Receptor Antagonist + this compound | Varies | 50-70 | 3-4 |
| B1 Receptor Antagonist + this compound | Varies | 20-40 | 3-4 |
Ex Vivo Models
Isolated Perfused Rat Hindlimb
This model allows for the study of vascular responses to this compound in a controlled environment, free from systemic influences.
Application: To investigate the direct vasodilator or vasoconstrictor effects of this compound and to study the release of endothelial-derived factors.
Protocol:
-
Animal Preparation: A male Sprague-Dawley rat (250-300 g) is anesthetized.
-
Surgical Procedure: The femoral artery and vein of one hindlimb are cannulated. The limb is surgically isolated from the systemic circulation.
-
Perfusion: The hindlimb is perfused with a warmed (37°C), oxygenated Krebs-Henseleit solution at a constant flow rate.
-
Drug Administration: this compound is infused into the arterial cannula at increasing concentrations.
-
Measurement: Perfusion pressure is continuously monitored. A decrease in perfusion pressure indicates vasodilation, while an increase indicates vasoconstriction.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 of this compound.
Quantitative Data Summary:
| Agonist | Receptor Target | EC50 (nM) | Maximum Response (% change in perfusion pressure) |
| This compound | B2 | 1-10 | 30-50% decrease |
| Bradykinin | B2 | 0.5-5 | 35-55% decrease |
Rat Aortic Ring Assay
This assay is used to study the contractile or relaxant effects of vasoactive substances on isolated arterial segments.
Application: To determine the direct effect of this compound on vascular smooth muscle tone.
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Experiment: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Data Analysis: The contractile or relaxant responses are recorded, and dose-response curves are plotted to determine the EC50.
In Vitro Models
Smooth Muscle Contraction Assay (Rat Uterus)
The isolated rat uterus is a classical preparation for studying the contractile effects of kinins.
Application: To quantify the contractile potency of this compound on non-vascular smooth muscle.
Protocol:
-
Tissue Preparation: The uterine horns are isolated from a female rat in estrus and placed in an organ bath containing De Jalon's solution at 29°C.
-
Mounting: Uterine strips are mounted under a resting tension of 1 g and allowed to equilibrate.
-
Experiment: this compound is added to the bath in a cumulative manner, and the isometric contractions are recorded.
-
Data Analysis: A concentration-response curve is constructed to determine the EC50 value.[2]
Quantitative Data Summary:
| Agonist | Receptor Target | EC50 (nM) | Maximum Contraction (g) |
| This compound | B2 | 5-15 | 1.5 - 2.5 |
| Bradykinin | B2 | 2-10 | 1.8 - 2.8 |
Cell Migration and Invasion Assays (Transwell Assay)
This assay is used to assess the pro-migratory and pro-invasive effects of this compound on cancer cells or other migratory cell types.
Application: To investigate the role of this compound in promoting cell motility and invasion, which are key processes in cancer metastasis and inflammation.
Protocol:
-
Cell Culture: A suitable cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to 80-90% confluency.
-
Transwell Setup: Transwell inserts with 8 µm pore size membranes are used. For invasion assays, the membrane is coated with Matrigel.
-
Cell Seeding: Cells are serum-starved for 24 hours, then seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing this compound (e.g., 10-100 nM) as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration/invasion.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Quantitative Data Summary:
| Cell Line | Treatment | Concentration (nM) | % Increase in Migration/Invasion |
| MDA-MB-231 | This compound | 100 | 150-200% |
| PC-3 | This compound | 100 | 120-180% |
Measurement of this compound Levels in Rat Plasma
Application: To quantify the concentration of endogenous this compound in rat plasma under various physiological or pathological conditions.
Protocol:
-
Sample Collection: Blood is collected from rats into tubes containing protease inhibitors to prevent kinin degradation.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Radioimmunoassay (RIA):
-
A specific antibody against this compound is used.
-
A known amount of radiolabeled this compound is added to the plasma sample.
-
The antibody-bound radiolabeled this compound is separated from the free radiolabeled this compound.
-
The amount of radioactivity in the bound fraction is measured, and the concentration of this compound in the sample is determined by comparison to a standard curve.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
A microtiter plate is coated with a this compound specific capture antibody.
-
Plasma samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, and the resulting color change is measured spectrophotometrically.
-
Quantitative Data Summary:
| Sample Type | Condition | This compound Concentration (pmol/mL) |
| Rat Plasma | Basal | 0.1 - 0.5 |
| Rat Plasma | After Trypsin Treatment | 455 ± 71[1] |
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
This compound exerts its effects by binding to B1 and B2 kinin receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: this compound B2 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Cell Migration Assay
The following diagram illustrates the key steps involved in a Transwell cell migration assay to study the effects of this compound.
References
- 1. Determinants of kinin release in isolated rat hindquarters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of receptor-mediated actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating T-Kinin's Effect on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Kinin, also known as Ile-Ser-Bradykinin, is a bioactive peptide unique to rats that plays a significant role in smooth muscle physiology.[1][2] Like bradykinin, this compound exerts its effects through the activation of kinin B2 receptors, leading to a cascade of intracellular events that culminate in smooth muscle contraction.[1] Understanding the mechanisms of this compound-induced smooth muscle contraction is crucial for research in areas such as inflammation, pain, and the development of novel therapeutics targeting the kinin-kallikrein system.
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction, including methodologies for assessing contractile responses, receptor binding characteristics, and intracellular calcium mobilization.
Data Presentation
Table 1: Potency and Efficacy of this compound and Bradykinin in Rat Uterine Smooth Muscle Contraction
| Agonist | EC50 (M) | Relative Potency (vs. Bradykinin) |
| This compound | Similar to Bradykinin | ~1 |
| Bradykinin | Not explicitly stated, but used as a reference | 1 |
Note: While the potency of this compound on rat uterus contraction is similar to that of bradykinin, its binding affinity for the B2 receptor is approximately 10-fold lower.[1] This suggests the involvement of other factors, such as prostaglandin release, in its contractile effect.[1]
Table 2: Receptor Binding Affinity of this compound and Bradykinin Analogues
| Ligand | Receptor | Preparation | Kd (nM) |
| [3H]-Bradykinin | B2 | Rat Uterine Membranes | ~1.2 |
| This compound | B2 | Rat Uterine Membranes | ~12 (inferred) |
Note: The Kd for this compound is inferred from the finding that its affinity is 10-fold lower than that of bradykinin.[1]
Signaling Pathways
The contractile effect of this compound on smooth muscle is primarily mediated by the G-protein coupled B2 kinin receptor. Activation of the B2 receptor initiates a dual signaling cascade involving Gαq/11 and Gα12/13 proteins, leading to increased intracellular calcium and sensitization of the contractile apparatus.
Caption: this compound Signaling Pathway in Smooth Muscle Contraction.
Experimental Protocols
Protocol 1: Isometric Contraction Measurement in Isolated Rat Uterus
This protocol details the measurement of this compound-induced smooth muscle contraction in isolated rat uterine tissue using an organ bath setup.
Materials:
-
This compound (Ile-Ser-Bradykinin)
-
Bradykinin (for comparison)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose)
-
Indomethacin (prostaglandin synthesis inhibitor)
-
B2 receptor antagonist (e.g., HOE-140)
-
Female Sprague-Dawley rats (estrus stage)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a female rat in the estrus stage.
-
Dissect the uterine horns and place them in ice-cold Krebs-Henseleit solution.
-
Clean the uterine horns of surrounding connective tissue and cut them into longitudinal strips (approximately 1.5 cm in length).
-
-
Mounting the Tissue:
-
Mount the uterine strips vertically in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1 gram to each tissue strip and allow them to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Concentration-Response Curve Generation:
-
Add this compound to the organ bath in a cumulative, logarithmic manner (e.g., 10-10 M to 10-5 M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Investigating the Role of Prostaglandins:
-
In a separate set of experiments, pre-incubate the uterine strips with indomethacin (e.g., 10 µM) for 30 minutes before generating the this compound concentration-response curve.
-
-
Receptor Specificity:
-
To confirm the involvement of B2 receptors, pre-incubate the tissues with a selective B2 receptor antagonist (e.g., HOE-140, 1 µM) for 30 minutes before adding this compound.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC50 values for this compound in the absence and presence of inhibitors.
-
Caption: Experimental Workflow for Organ Bath Assay.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the B2 receptor in rat uterine membranes.
Materials:
-
[3H]-Bradykinin (radioligand)
-
This compound (unlabeled competitor)
-
Bradykinin (unlabeled competitor)
-
Rat uterine tissue
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat uterine tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-Bradykinin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin (e.g., 10 µM).
-
Competition: Membrane preparation, [3H]-Bradykinin, and increasing concentrations of unlabeled this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]-Bradykinin against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of this compound-induced changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells.
Materials:
-
Cultured rat aortic or uterine smooth muscle cells
-
This compound
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells to a suitable confluency on glass coverslips or in a 96-well black-walled plate.
-
-
Dye Loading:
-
Prepare a loading solution of the Ca2+ indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
-
Measurement of [Ca2+]i:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add this compound at the desired concentration and record the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i. For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Express the change in [Ca2+]i as a change in fluorescence ratio or as a percentage increase over baseline.
-
Analyze the peak amplitude and the duration of the calcium transient.
-
To obtain a concentration-response curve, stimulate cells with different concentrations of this compound and plot the peak response against the concentration.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on smooth muscle contraction. By employing these methodologies, researchers can elucidate the pharmacological characteristics, signaling pathways, and physiological relevance of this compound in smooth muscle function. This knowledge will contribute to a deeper understanding of the kinin system and may facilitate the development of novel therapeutic strategies.
References
Application Notes and Protocols for T-Kinin in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Kinin (Ile-Ser-Bradykinin) is a bioactive peptide and a component of the kallikrein-kinin system, which plays a crucial role in inflammatory processes.[1] Like bradykinin, this compound exerts its effects through the activation of B1 and B2 kinin receptors, leading to hallmark inflammatory responses such as vasodilation, increased vascular permeability, and pain.[1][2] Understanding the specific role and signaling mechanisms of this compound is critical for the development of novel therapeutics targeting a range of inflammatory diseases.
These application notes provide a comprehensive overview of the use of this compound in preclinical inflammatory disease research, including detailed experimental protocols and a summary of its signaling pathways.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
While specific EC50 and IC50 values for this compound in various inflammatory assays are not extensively documented in publicly available literature, the following tables summarize relevant quantitative data for bradykinin and a tissue kallikrein inhibitor (TKI) to provide a contextual framework for designing experiments with this compound.
Table 1: Potency of Bradykinin in a Functional Assay
| Agonist | Assay | Cell Type | Parameter Measured | EC50 (nM) | Reference |
| Bradykinin | ERK1/2 Phosphorylation | Human Trabecular Meshwork Cells | Protein Phosphorylation | 0.7 | [3] |
Table 2: In Vivo Efficacy of a Tissue Kallikrein Inhibitor (TKI) in a Mouse Model of Inflammation
| Treatment | Model | Readout | Dose (µmol/kg, i.p.) | % Inhibition | Reference |
| TKI | Acetic Acid-Induced Writhing | Nociception | 17.7 | 50 (ID50) | [4] |
| TKI | Formalin-Induced Pain (Late Phase) | Nociception | 20.4 | 50 (ID50) | [4] |
Signaling Pathways of this compound
This compound, like other kinins, primarily signals through the B1 and B2 bradykinin receptors, which are G-protein coupled receptors (GPCRs). The B2 receptor is constitutively expressed, while the B1 receptor is often upregulated during inflammatory conditions.[2] Activation of these receptors initiates a cascade of intracellular events that contribute to the inflammatory response.
This compound Signaling Pathway
References
Application Notes and Protocols: The Role of Tissue Kallikrein-Generated Kinins in Cardiovascular Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kallikrein-Kinin System (KKS) is a crucial endogenous metabolic cascade that counter-regulates the Renin-Angiotensin System (RAS), playing a significant role in cardiovascular homeostasis.[1][2][3] This system's key effector molecules are vasoactive peptides known as kinins, primarily Bradykinin (BK) and Kallidin (Lys-BK).[4] Tissue Kallikrein (TK) is the serine protease responsible for cleaving low-molecular-weight kininogen (LMWK) to produce Kallidin.[5] Due to their rapid degradation, kinins act predominantly as local autocrine and paracrine hormones, regulating vascular tone, blood flow, inflammation, and tissue remodeling.[1][2][6] There is substantial evidence indicating that kinins are critical in mediating the cardioprotective effects of widely used cardiovascular drugs like Angiotensin-Converting Enzyme (ACE) inhibitors.[7][8][9] These notes provide an overview of the application of tissue-generated kinins in cardiovascular disease studies, detailing their signaling pathways, effects in various disease models, and relevant experimental protocols.
Signaling Pathways
Kinins exert their biological effects through two distinct G-protein coupled receptors: the B1 Kinin Receptor (B1R) and the B2 Kinin Receptor (B2R).[4][10]
B2 Receptor Pathway (Constitutive)
The B2R is constitutively expressed in various cardiovascular tissues, particularly on endothelial cells, and mediates most of the physiological effects of kinins.[5][11][12] Activation of B2R by Bradykinin or Kallidin triggers a signaling cascade that results in the release of several vasoprotective molecules:
-
Nitric Oxide (NO): Binding to B2R activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates endothelial Nitric Oxide Synthase (eNOS) to produce NO.[5][9] NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, increases cGMP, and causes vasodilation.[5]
-
Prostacyclin (PGI2): This pathway also activates Phospholipase A2 (PLA2), which releases arachidonic acid, a substrate for cyclooxygenase (COX) to produce PGI2, a potent vasodilator and inhibitor of platelet aggregation.[5][9]
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): Kinins can also stimulate the release of EDHF, contributing to vasodilation, particularly in smaller arteries and arterioles.[1][2]
Collectively, B2R activation leads to vasodilatory, anti-inflammatory, anti-proliferative, anti-fibrotic, and anti-thrombotic effects.[10]
B1 Receptor Pathway (Inducible)
The B1R is minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and cytokines.[4][5][13] Its main agonists are the carboxypeptidase metabolites of kinins, des-Arg9-BK and Lys-des-Arg9-BK.[5] B1R activation is primarily associated with pathological processes, including chronic inflammation and pain.[4] In the cardiovascular system, its role is complex; it can contribute to vasodilation but is also linked to increased vascular permeability, inflammation, and oxidative stress through the activation of inducible NO synthase (iNOS) and NADPH oxidase.[10][14] This dual nature makes B1R a target of interest in chronic cardiovascular diseases.[10]
Data Presentation: Effects of T-Kinin System Activation in Cardiovascular Disease Models
The following table summarizes the observed effects of activating the tissue kallikrein-kinin pathway in various preclinical models of cardiovascular disease.
| Disease Model | Intervention | Key Findings | References |
| Myocardial Infarction / Heart Failure | Continuous infusion of Tissue Kallikrein or Kinin in rats post-MI | Improved cardiac function, inhibited cardiac hypertrophy and fibrosis, promoted angiogenesis, increased NO formation. | [15] |
| B1 receptor knockout (B1-/-) mice with MI | Lack of B1R accelerated cardiac remodeling and dysfunction. B2R blockade in B1-/- mice further deteriorated cardiac function. | [13] | |
| ACE inhibitor treatment in B2 receptor knockout (B2-/-) mice post-MI | The protective effects of ACE inhibitors on cardiac remodeling were diminished. | [2] | |
| Hypertension | Acute administration of B2 receptor antagonist (Icatibant) | Attenuated the acute hypotensive effect of ACE inhibitors in hypertensive patients. | [11] |
| Angiotensin II infusion in transgenic mice overexpressing cardiac AT2 receptors | Increased cardiac kininogenase activity, leading to kinin/NO-dependent attenuation of perivascular fibrosis. | [16] | |
| Endothelial Dysfunction | B1 or B2 receptor knockout (B1R-/- or B2R-/-) mice | Impaired acetylcholine-induced vasorelaxation, decreased NO bioavailability, and increased superoxide generation. | [17][18] |
| Incubation of coronary microvessels with Kallikrein or Kininogen | Increased production of Nitric Oxide (measured as nitrite). | [19] | |
| Diabetic Cardiomyopathy | Transgenic activation of the KKS in diabetic rats | Inhibited intramyocardial inflammation, improved endothelium-dependent relaxation, and attenuated oxidative stress. | [20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in the KKS field, particularly given the lability of kinin peptides.
Protocol 1: In Vitro Vascular Reactivity in Isolated Aortic Rings
This protocol assesses the vasodilatory effect of kinin receptor agonists.
1. Materials:
-
Thoracic aorta from rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (PE) or other vasoconstrictor.
-
Kinin B2 receptor agonist (e.g., Bradykinin).
-
Kinin B1 receptor agonist (e.g., des-Arg9-Bradykinin).
-
Kinin receptor antagonists (e.g., HOE 140 for B2R, Des-Arg10-HOE 140 for B1R).
-
NOS inhibitor (e.g., L-NNA).
-
Organ bath system with force transducers.
2. Methodology:
-
Euthanize the animal and carefully excise the thoracic aorta, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
To assess endothelial integrity, pre-contract the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add Acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with Phenylephrine.
-
Generate a cumulative concentration-response curve by adding the kinin agonist (e.g., Bradykinin, 1 nM to 10 µM) to the bath.
-
To investigate signaling pathways, rings can be pre-incubated with antagonists (e.g., HOE 140 or L-NNA) for 20-30 minutes before pre-contraction and agonist addition.[17]
-
Record changes in tension and express relaxation as a percentage of the pre-contraction induced by Phenylephrine.
Protocol 2: In Vivo Myocardial Infarction (MI) Model and Kinin Treatment
This protocol evaluates the cardioprotective effects of kinins in a rodent MI model.
1. Materials:
-
Male rodents (rats or mice).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for thoracotomy.
-
Ventilator.
-
Suture for coronary artery ligation (e.g., 6-0 silk).
-
Osmotic minipumps for continuous infusion.
-
Tissue Kallikrein or Bradykinin for infusion.
-
Echocardiography system.
-
Histology reagents (e.g., Masson's trichrome stain).
2. Methodology:
-
MI Surgery: Anesthetize the animal, intubate, and provide mechanical ventilation. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by blanching of the anterior ventricular wall. Close the chest in layers. Sham-operated animals undergo the same procedure without LAD ligation.[15]
-
Drug Administration: One week post-MI, implant a subcutaneous osmotic minipump to deliver vehicle, Tissue Kallikrein, or a kinin peptide at a sub-depressor dose for a specified period (e.g., 4 weeks).[15]
-
Functional Assessment: Perform serial echocardiography (e.g., at baseline, 1 week, and 5 weeks post-MI) to assess cardiac function, measuring parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).[13]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Histology: Excise the hearts, weigh them, and fix them in formalin. Embed in paraffin and section for histological analysis. Use Masson's trichrome staining to quantify the infarct size and interstitial fibrosis in the non-infarcted remote myocardium.[13][15]
-
Molecular Analysis: Snap-freeze heart tissue in liquid nitrogen for subsequent analysis (Western blot, qPCR) of hypertrophy markers (e.g., ANP), fibrosis markers (e.g., TGF-β1, Collagen I/III), and signaling molecules (e.g., eNOS).[15]
Protocol 3: Measurement of Kinin Peptides in Plasma
Accurate measurement is challenging due to the peptides' short half-life (<1 min) and artificial ex vivo generation.[21] Strict preanalytical protocols are mandatory.
1. Materials:
-
Blood collection tubes (e.g., EDTA) pre-spiked with a customized protease inhibitor cocktail.
-
Inhibitor Cocktail Example: A combination targeting kallikrein, carboxypeptidases, and ACE. A common approach involves EDTA plus aprotinin or a more complex mix including specific inhibitors for key peptidases.[21][22]
-
Refrigerated centrifuge.
-
Solid Phase Extraction (SPE) cartridges.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system or Radioimmunoassay (RIA) kits.[22][23]
2. Methodology:
-
Blood Collection: Draw blood directly into the pre-chilled collection tube containing the protease inhibitor cocktail. Minimize turbulence and avoid air in the tubing to prevent contact activation of the KKS.[21]
-
Immediate Processing: Immediately after collection, gently invert the tube and place it on ice.
-
Centrifugation: Within 30 minutes, centrifuge the blood at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Plasma Extraction: Carefully aspirate the plasma supernatant and proceed immediately to Solid Phase Extraction (SPE) to concentrate the kinins and remove interfering substances.
-
Storage: If not analyzed immediately, store the extracted samples at -80°C.
-
Quantification: Analyze the samples using a validated LC-MS/MS method, which offers high specificity and the ability to measure multiple kinin peptides and their metabolites simultaneously.[22] Alternatively, use a specific RIA.[23]
-
Data Analysis: Quantify peptide concentrations against a standard curve prepared with synthetic kinin peptides. Results are typically expressed in pg/mL or fmol/mL.[22]
References
- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Kinins in Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinins and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of kinins in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinin receptors in vascular biology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Role of the B1 Kinin Receptor in the Regulation of Cardiac Function and Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Insights into the Kallikrein–Kinin System in Fulminant Myocarditis: Physiological Basis and Potential Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue Kallikrein and Kinin Infusion Rescues Failing Myocardium after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Vascular Kinin B1 and B2 Receptors Determine Endothelial Dysfunction through Neuronal Nitric Oxide Synthase [frontiersin.org]
- 18. Vascular Kinin B1 and B2 Receptors Determine Endothelial Dysfunction through Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Transgenic activation of the kallikrein-kinin system inhibits intramyocardial inflammation, endothelial dysfunction and oxidative stress in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reliable measurement of plasma kinin peptides: Importance of preanalytical variables - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
Techniques for Assessing T-Kinin's Impact on Vascular Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Kinin (Ile-Ser-bradykinin), a vasoactive peptide produced from T-kininogen, plays a significant role in inflammatory responses by increasing vascular permeability.[1] Understanding and quantifying the effects of this compound on the endothelial barrier is crucial for research in inflammation, cardiovascular diseases, and drug development. These application notes provide detailed protocols for in vivo and in vitro assays to assess this compound-induced vascular permeability, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
This compound Signaling Pathway in Vascular Permeability
This compound exerts its effects on vascular permeability primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1] Upon binding, this compound initiates a signaling cascade that leads to the production of nitric oxide (NO) and other mediators that increase the permeability of the endothelial barrier.[2][3]
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: In Vivo Assessment of this compound Induced Vascular Permeability using Evans Blue Dye Extravasation in Rats
| Treatment Group | Dose | Route of Administration | Organ | Increase in Dye Extravasation (%) |
| This compound | 0.1 µmol/kg | Intravenous | Trachea | Dose-dependent |
| This compound | 1 µmol/kg | Intravenous | Trachea | 134% |
| This compound | 1 µmol/kg | Intravenous | Bronchi | 117% |
| This compound + Hoe-140 (B2R antagonist) | 1 µmol/kg this compound, 100 nmol/kg Hoe-140 | Intravenous | Trachea/Bronchi | Abolished |
| This compound + Captopril (ACE inhibitor) | 100 nmol/kg this compound, 2.5 mg/kg Captopril | Intravenous | Trachea/Bronchi | Potentiated |
Data adapted from a study on anesthetized rats.[1]
Table 2: In Vitro Assessment of Endothelial Permeability (Hypothetical Data)
| Treatment | Concentration | Duration | TEER (% of Control) | FITC-Dextran Permeability (Fold Change) |
| Control | - | 24h | 100% | 1.0 |
| This compound | 100 nM | 24h | 75% | 1.5 |
| This compound | 1 µM | 24h | 50% | 2.5 |
| This compound + B2R Antagonist | 1 µM this compound, 1 µM Antagonist | 24h | 95% | 1.1 |
Note: These are hypothetical data for illustrative purposes. Optimal concentrations and time points for in vitro studies should be determined empirically.
Experimental Protocols
In Vivo Assays
This assay measures the extravasation of Evans Blue dye, which binds to serum albumin, from the circulation into the tissue as an index of increased vascular permeability.[1]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.
-
This compound Administration: Intravenously inject this compound at desired doses (e.g., 0.1-10 µmol/kg) or vehicle control.[1] For inhibitor studies, pre-treat with antagonists (e.g., Hoe-140, a B2R antagonist) before this compound administration.[1]
-
Evans Blue Injection: Shortly after this compound injection, administer a solution of Evans Blue dye (e.g., 20 mg/kg in saline) intravenously.
-
Dye Circulation: Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Perfusion: Perfuse the animal with saline through the left ventricle to remove intravascular dye.
-
Tissue Dissection: Dissect the tissues of interest (e.g., trachea, bronchi, lungs).
-
Dye Extraction: Incubate the dissected tissues in a solvent (e.g., formamide) at an elevated temperature (e.g., 60°C) for 24 hours to extract the extravasated dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm). Calculate the amount of extravasated dye per tissue weight and compare between treatment groups.
The Miles assay is another in vivo method to assess localized vascular leakage in the skin.[4][5]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse) and shave the dorsal skin.
-
Evans Blue Injection: Inject Evans Blue dye intravenously via the tail vein.
-
Intradermal Injections: After a short circulation period (e.g., 10-15 minutes), perform intradermal injections of this compound at various concentrations and a vehicle control at distinct sites on the shaved back.
-
Incubation: Allow the agents to take effect for a defined period (e.g., 20-30 minutes).
-
Skin Excision: Euthanize the animal and excise the areas of skin corresponding to the injection sites.
-
Dye Extraction and Quantification: Extract the Evans Blue dye from the skin samples as described in the Evans Blue Extravasation Assay protocol and quantify the amount of leakage.
In Vitro Assays
In vitro assays using endothelial cell monolayers provide a controlled environment to study the direct effects of this compound on endothelial barrier function.
TEER measurement is a non-invasive method to assess the integrity of the endothelial monolayer by measuring its electrical resistance.[6][7][8][9] A decrease in TEER indicates an increase in paracellular permeability.
Protocol:
-
Cell Culture: Seed endothelial cells (e.g., HUVECs) onto permeable supports (e.g., Transwell inserts) and culture until a confluent monolayer with stable TEER is formed.
-
Treatment: Add this compound at various concentrations to the apical chamber of the Transwell inserts. Include a vehicle control.
-
TEER Measurement: Measure the electrical resistance across the monolayer at different time points after this compound addition using a voltohmmeter with "chopstick" electrodes.
-
Data Analysis: Calculate the TEER values (in Ω·cm²) and express them as a percentage of the initial resistance or relative to the vehicle control.
This assay measures the passage of fluorescently labeled dextran molecules across the endothelial monolayer.[10][11][12]
Protocol:
-
Cell Culture: Culture endothelial cells on permeable supports to form a confluent monolayer as described for the TEER assay.
-
Treatment: Treat the cells with this compound as described above.
-
FITC-Dextran Addition: Add FITC-dextran (e.g., 40 kDa) to the apical chamber of the Transwell inserts.
-
Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer and compare the permeability between different treatment groups.
Conclusion
The techniques outlined in these application notes provide robust and reproducible methods for assessing the impact of this compound on vascular permeability. The choice of assay will depend on the specific research question, with in vivo models offering systemic physiological relevance and in vitro systems providing a more controlled environment for mechanistic studies. Consistent data presentation and a thorough understanding of the underlying signaling pathways are essential for the accurate interpretation of results in the context of inflammation and vascular biology.
References
- 1. Effect of this compound on microvascular permeability and its modulation by peptidases in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin induces NO and PGF2α production via B2 receptor activation from cultured porcine basilar arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellqart.com [cellqart.com]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vitro T-Kinin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-kinin (Ile-Ser-bradykinin) is a peptide hormone primarily found in rats that exerts its biological effects through the kinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] The kinin B2 receptor is also the primary receptor for bradykinin, a potent inflammatory mediator.[3][4] Understanding the binding characteristics of this compound and its analogues to the B2 receptor is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the kallikrein-kinin system.
These application notes provide detailed protocols for in vitro assays to characterize the binding of ligands to the this compound (kinin B2) receptor. The primary methods described are radioligand binding assays, which are considered the gold standard for quantifying receptor-ligand interactions due to their sensitivity and robustness.[5] Both membrane filtration and scintillation proximity assay (SPA) formats are presented, offering flexibility depending on laboratory capabilities and throughput requirements. Additionally, a non-radioactive alternative using time-resolved fluorescence is briefly discussed.
Data Presentation: Ligand Binding Affinities at the Kinin B2 Receptor
The following table summarizes the binding affinities of various ligands for the kinin B2 receptor, providing a comparative reference for experimental results. Note that specific binding data for this compound is limited, with studies indicating its affinity is approximately 10-fold lower than that of bradykinin.[2] The provided protocols can be utilized to determine precise affinity values (Ki, Kd) for this compound and novel compounds.
| Ligand | Receptor Source | Assay Type | Parameter | Value (nM) | Reference(s) |
| [3H]-Bradykinin | Human Umbilical Vein | Saturation | Kd | 0.51 ± 0.02 | [6][7] |
| [3H]-Bradykinin | CHO cells (human B2) | Saturation | Kd | 0.644 ± 0.08 | [8] |
| [3H]-Bradykinin | CHO cells (rat B2) | Saturation | Kd | 0.459 ± 0.09 | [8] |
| [3H]-Bradykinin | Rabbit Ileum | Homologous Displacement | Kd | 0.65 | [9] |
| [3H]-Bradykinin | Pig Ileum | Homologous Displacement | Kd | 0.33 | [9] |
| Bradykinin | CHO cells (human B2) | Competition | Ki | ~1-2 | [8] |
| Kallidin (Lys-BK) | CHO cells (human B2) | Competition | Ki | ~1-2 | [8] |
| Hoe 140 (Antagonist) | Human Umbilical Vein | Competition | Ki | 0.17 | [6][7] |
| FR 173657 (Antagonist) | Human Umbilical Vein | Competition | Ki | 1.94 | [6][7] |
| This compound | Rat Uterus | Functional Assay | Potency | Similar to Bradykinin | [2] |
| This compound | Rat Uterus | Binding Assay | Affinity | ~10-fold lower than Bradykinin | [2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay using Membrane Filtration
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the this compound (kinin B2) receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the kinin B2 receptor (e.g., CHO-K1 cells transfected with the human or rat B2 receptor, or rat uterus tissue).
-
Radioligand: [3H]-Bradykinin (specific activity 80-120 Ci/mmol).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[1]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[1]
-
Test Compounds: Unlabeled this compound, bradykinin (for positive control), and experimental compounds.
-
Non-specific Binding Control: High concentration of unlabeled bradykinin (e.g., 1 µM).
-
96-well Plates: Standard or deep-well.
-
Glass Fiber Filters: GF/C or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: 96-well cell harvester.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation on ice. Resuspend the membranes in assay buffer to a final concentration of 5-20 µg protein per well. Homogenize gently to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled bradykinin.
-
Test Compound: 50 µL of a serial dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [3H]-Bradykinin to all wells at a final concentration at or below its Kd (e.g., 0.1-1.0 nM).
-
Add Membranes: Add 100 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and test compound counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Saturation Binding Assay using Membrane Filtration
This protocol is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax).
Procedure:
-
Follow the same membrane preparation and general assay setup as in Protocol 1.
-
Assay Setup: In a 96-well plate, prepare two sets of tubes.
-
Total Binding: Add increasing concentrations of [3H]-Bradykinin (e.g., 0.05 to 10 nM).
-
Non-specific Binding: Add the same increasing concentrations of [3H]-Bradykinin plus a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
-
Add the membrane preparation to all wells.
-
Incubate, filter, and count as described in Protocol 1.
Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding (B) against the concentration of free radioligand ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. researchgate.net [researchgate.net]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: T-Kinin in Pain Mechanism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-Kinin and related kinins in the investigation of pain mechanisms. The protocols detailed below are intended to guide researchers in designing and executing experiments to explore the role of the kallikrein-kinin system in nociception.
Introduction to this compound and its Role in Pain
This compound is a member of the kinin family of inflammatory peptides, which also includes bradykinin and kallidin.[1][2] These peptides are generated at sites of tissue injury and inflammation and are potent mediators of pain.[1][2] Kinins exert their biological effects by activating two specific G-protein-coupled receptors: the B1 and B2 receptors.[1][2]
The B2 receptor is constitutively expressed in various tissues and is primarily involved in the acute phase of pain and inflammation. In contrast, the B1 receptor is typically expressed at low levels in healthy tissue but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines, playing a crucial role in chronic pain states.[1] The activation of these receptors on nociceptive sensory neurons leads to their sensitization and excitation, contributing to hyperalgesia (an increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus).
Signaling Pathways of Kinin Receptors in Nociceptors
The activation of B1 and B2 receptors on nociceptive neurons triggers a cascade of intracellular signaling events that ultimately lead to neuronal sensitization and the perception of pain. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade results in the modulation of various ion channels, including the sensitization of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are key detectors of noxious stimuli.
Application Note 1: this compound in Models of Inflammatory Pain
Inflammatory pain models are crucial for studying the mechanisms of nociceptor sensitization. The carrageenan-induced paw edema and formalin tests are widely used to assess the analgesic potential of new compounds.
Quantitative Data Summary: Effects of Kinin System Inhibitors in Inflammatory Pain Models
| Compound Class | Model | Species | Endpoint | Efficacy | Reference |
| Tissue Kallikrein Inhibitor (TKI) | Carrageenan-induced paw edema | Mouse | Paw volume | 36-47% reduction | [3] |
| TKI | Capsaicin-induced neurogenic inflammation | Mouse | Ear edema | 54% reduction | [3] |
| B1 Receptor Antagonist (des-Arg9[Leu8]bradykinin) | Carrageenan-induced hyperalgesia | Rat & Mouse | Nociceptive threshold | Inhibition of hyperalgesia | [4] |
| B1 Receptor Antagonist (des-Arg9[Leu8]bradykinin) | Formalin test (late phase) | Rat & Mouse | Licking/biting time | Inhibition of nociceptive response | [4] |
| Polysulfated fraction (Gc-FI) | Carrageenan-induced paw edema | Rat | Paw volume | 56-65% reduction | [5] |
| Ellagic Acid | Carrageenan-induced paw edema | Rat | Paw volume | Dose-dependent reduction (ED50 = 8.41 mg/kg) | [6] |
Experimental Protocols
This protocol is adapted from methods described in the literature and is used to assess acute inflammation.[5][6][7][8][9][10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
P plethysmometer or digital calipers
-
This compound or related agonists/antagonists
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize rats to the testing environment for at least 60 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer or the paw thickness with calipers.
-
Compound Administration: Administer the test compound (e.g., this compound antagonist) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
The formalin test is a model of continuous pain resulting from tissue injury and inflammation. It has two distinct phases: an early neurogenic phase and a late inflammatory phase.[12][13][14][15][16]
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Observation chambers with mirrors
-
This compound or related agonists/antagonists
-
Vehicle control
Procedure:
-
Animal Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and record the cumulative time spent licking, biting, or shaking the injected paw.
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[16]
-
-
Data Analysis: Compare the duration of nocifensive behaviors in the treated groups to the control group for both phases.
Experimental Workflow: Inflammatory Pain Models
Application Note 2: Investigating this compound in a Neuropathic Pain Model
Cisplatin-induced peripheral neuropathy is a clinically relevant model to study the mechanisms of chemotherapy-induced pain and to test novel analgesics.
Quantitative Data Summary: Effects of Kinin Receptor Antagonists in Cisplatin-Induced Neuropathy
| Compound | Model | Species | Endpoint | Efficacy | Reference |
| Icatibant (B2 Antagonist) | Cisplatin-induced neuropathy | Mouse | Mechanical allodynia | 67 ± 10% reduction | [17] |
| DALBk (B1 Antagonist) | Cisplatin-induced neuropathy | Mouse | Mechanical allodynia | 74 ± 18% reduction | [17] |
| Icatibant (B2 Antagonist) | Cisplatin-induced neuropathy | Mouse | Cold allodynia | 50 ± 5% reduction | [17] |
| DALBK (B1 Antagonist) | Cisplatin-induced neuropathy | Mouse | Cold allodynia | 86 ± 9% reduction | [17] |
Experimental Protocol: Cisplatin-Induced Peripheral Neuropathy in Mice
This protocol is based on a study investigating the role of kinin receptors in chemotherapy-induced neuropathic pain.[17]
Materials:
-
Male Swiss mice (25-30 g)
-
Cisplatin (2.3 mg/kg in sterile saline)
-
Electronic von Frey apparatus for mechanical allodynia assessment
-
Cold plate for cold allodynia assessment
-
Kinin receptor antagonists (e.g., Icatibant, DALBk)
-
Vehicle control
Procedure:
-
Baseline Measurements: Before cisplatin administration, measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli and the response latency on a cold plate.
-
Induction of Neuropathy: Administer cisplatin (2.3 mg/kg, i.p.) every 48 hours for a total of six doses (on days 0, 2, 4, 6, 8, and 10).
-
Assessment of Neuropathy: Monitor the development of mechanical and cold allodynia on alternate days throughout the induction period and for up to 25 days. A significant decrease in PWT and cold response latency indicates the development of neuropathy.
-
Compound Administration: Once neuropathy is established (e.g., day 12), administer the kinin receptor antagonists or vehicle.
-
Post-Treatment Assessment: Measure mechanical and cold allodynia at various time points after antagonist administration (e.g., 0.5, 1, 2, and 4 hours) to determine their analgesic effects.
-
Data Analysis: Compare the PWT and cold response latencies in the antagonist-treated groups to the vehicle-treated group.
Application Note 3: Electrophysiological Investigation of this compound's Effects on Nociceptors
Whole-cell patch-clamp recording from cultured dorsal root ganglion (DRG) neurons is a powerful technique to directly study the effects of this compound on the excitability of nociceptive sensory neurons.
Experimental Protocol: Patch-Clamp Recording from Cultured DRG Neurons
This protocol provides a general framework for isolating and recording from DRG neurons, as described in several publications.[18][19][20][21]
Materials:
-
Neonatal or adult rats/mice
-
Enzymes for digestion (e.g., collagenase, trypsin)
-
Cell culture medium and supplements
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound or related compounds
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize the animal and dissect the dorsal root ganglia.
-
Digest the ganglia with a mixture of collagenase and trypsin to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips and culture them for 1-3 days.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.
-
Under visual guidance, approach a neuron with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline membrane potential and ion channel activity in voltage-clamp or current-clamp mode.
-
-
Compound Application:
-
Apply this compound or other test compounds to the recorded neuron via the perfusion system.
-
Record changes in membrane potential, firing frequency (in current-clamp), or inward/outward currents (in voltage-clamp).
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to quantify the effects of this compound on neuronal excitability, such as changes in resting membrane potential, action potential threshold, and the amplitude of specific ion currents.
-
Logical Relationship: From Receptor Activation to Neuronal Firing
References
- 1. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aragen.com [aragen.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]
- 21. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]
Application Notes & Protocols: Investigating T-Kinin Signaling Pathways
Introduction
T-kinin (Ile-Ser-bradykinin) is a peptide hormone of the kinin family, known to be unique to rats.[1][2] Kinins are potent mediators in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation.[2][3][4] this compound exerts its biological effects primarily through the activation of the Bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][5][6] Upon ligand binding, the B2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream intracellular signaling cascades. Understanding these pathways is crucial for researchers in pharmacology, cell biology, and drug development aiming to modulate inflammatory and pain responses.
The B2 receptor is primarily coupled to Gαq and Gαi proteins.[5] Activation of Gαq stimulates the Phospholipase C (PLC) pathway, while Gαi activation inhibits adenylyl cyclase.[5] These initial events trigger a cascade of downstream effectors, most notably the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, and lead to significant changes in intracellular calcium levels.
These application notes provide a comprehensive guide for researchers to investigate the signaling pathways activated by this compound, featuring detailed experimental protocols and data presentation guidelines.
Core Signaling Pathways Activated by this compound
Activation of the B2 receptor by this compound initiates a complex network of intracellular signaling events. The primary pathways involved are the PLC/PKC cascade, the MAPK/ERK pathway, and the PI3K/Akt pathway, which are interconnected and crucial for mediating the cellular responses to this compound.
Caption: Overview of this compound signaling pathways.
Data Presentation: Quantitative Analysis
Summarizing quantitative data is essential for comparing the potency and efficacy of this compound in activating various signaling effectors. Data should be presented in clear, well-structured tables.
Table 1: Receptor Binding Affinity and Functional Potency This table compares the binding affinity (Ki) of this compound and the parent molecule Bradykinin to the B2 receptor with their functional potency (EC50) in a physiological response.
| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Rat Uterus Contraction) | Reference |
| Bradykinin | ~1.5 | ~1.2 | [1] |
| This compound | ~15.0 | ~1.3 | [1] |
Note: While this compound has a 10-fold lower binding affinity for the B2 receptor compared to bradykinin, its functional potency is nearly identical in this specific assay, suggesting complex structure-activity relationships.[1]
Table 2: Quantification of Downstream Effector Activation This table provides a template for presenting quantitative data from Western blot or ELISA experiments. The values represent the fold change in phosphorylation of key signaling proteins after stimulation with this compound compared to an unstimulated control.
| Target Protein | Time Point | Fold Change (this compound Stimulated vs. Control) | Method |
| p-ERK1/2 (Thr202/Tyr204) | 5 min | [Insert Data] | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | 15 min | [Insert Data] | Western Blot |
| p-Akt (Ser473) | 5 min | [Insert Data] | Western Blot / ELISA |
| p-Akt (Ser473) | 15 min | [Insert Data] | Western Blot / ELISA |
| p-PKC (pan-beta II Ser660) | 10 min | [Insert Data] | Western Blot |
Experimental Protocols
Detailed methodologies are provided for key experiments to dissect this compound-activated signaling pathways.
Protocol 1: Analysis of Protein Phosphorylation by Western Blot
This protocol details the steps to measure the activation of ERK, Akt, and other kinases via phosphorylation.
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture and Serum Starvation:
-
Culture cells known to express the B2 receptor (e.g., primary endothelial cells, or HEK293 cells transfected with the B2 receptor) in appropriate media.
-
When cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours. This step is critical to reduce basal phosphorylation levels of kinases.[7]
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Aspirate the serum-free medium and add fresh serum-free medium containing the desired concentration of this compound (e.g., 1-100 nM).
-
Incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to capture the dynamics of pathway activation. The 0-minute time point serves as the unstimulated control.
-
-
Cell Lysis:
-
To stop the stimulation, immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay. This ensures equal protein loading for the Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[8][9]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imager.
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2). Alternatively, use a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a fold change relative to the unstimulated control.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol uses a fluorescent calcium indicator to measure the increase in intracellular calcium concentration following B2 receptor activation, a direct consequence of PLC activation and IP3 production.
Caption: Workflow for intracellular calcium assay.
Methodology:
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate to minimize background fluorescence and allow for bottom-reading.
-
Grow cells to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer like Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium and add the dye-loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
Place the plate into a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to record fluorescence at the appropriate excitation/emission wavelengths (e.g., ~494/516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Use the injector to add this compound to the wells and immediately continue recording the fluorescence signal for several minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the initial baseline fluorescence (F0), often expressed as ΔF/F0.
-
Plot the fluorescence intensity or ratio over time to visualize the calcium transient.
-
The peak response can be quantified and used to generate dose-response curves.
-
Protocol 3: Phospholipase C / Protein Kinase C (PLC/PKC) Pathway Activation
Activation of this pathway can be assessed by measuring the translocation of PKC from the cytosol to the plasma membrane or by assaying the phosphorylation of a known PKC substrate.
Methodology (PKC Translocation by Immunofluorescence):
-
Cell Culture: Grow cells on glass coverslips in a 12-well or 24-well plate.
-
Stimulation: Serum starve and stimulate with this compound for a time course (e.g., 0, 5, 15, 30 minutes).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a PKC isoform (e.g., PKCα or PKCβ) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal or fluorescence microscope.
-
In unstimulated cells, PKC will show a diffuse cytosolic staining pattern. Upon activation, a significant portion of the PKC signal will translocate and appear concentrated at the plasma membrane. This change can be qualitatively assessed or quantified using image analysis software.[10]
-
References
- 1. Characterization of receptor-mediated actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinins and kinin receptors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzymatic Degradation of T-Kinin
Introduction
T-Kinin (Ile-Ser-Bradykinin) is a member of the kinin family of peptides, which are potent mediators of inflammation, blood pressure regulation, and pain.[1] Unlike bradykinin (BK), which is found in most mammals, this compound is expressed exclusively in rats.[1] The biological activity of kinins is tightly regulated by their synthesis from kininogen precursors and their rapid degradation by various peptidases, collectively known as kininases.[2][3] Understanding the enzymatic degradation of this compound is crucial for elucidating its physiological and pathological roles and for the development of therapeutic agents that target the kallikrein-kinin system.
These application notes provide an overview of the key enzymes involved in this compound degradation and detailed protocols for studying its metabolism using modern analytical techniques.
Application Note 1: Key Enzymes in Kinin Degradation
The metabolism of kinins is a complex process involving several peptidases. While bradykinin is susceptible to a wide array of enzymes, this compound exhibits a distinct degradation profile. Notably, its N-terminal extension makes it resistant to cleavage by Angiotensin-Converting Enzyme (ACE), a major kininase.[4]
The primary enzymes responsible for the degradation of kinins include:
-
Kininase I (Carboxypeptidases N and M): These enzymes cleave the C-terminal arginine residue, producing des-Arg⁹-kinin metabolites.[1][2] Carboxypeptidase B (CpB) has been shown to rapidly degrade this compound.[4]
-
Kininase II (Angiotensin-Converting Enzyme - ACE): ACE inactivates bradykinin by cleaving the C-terminal Phe⁸-Arg⁹ dipeptide.[5] However, this compound is resistant to hydrolysis by ACE.[4]
-
Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a key enzyme in the inactivation of bradykinin in human heart tissue, cleaving it into the inactive fragment BK(1-7).[6][7]
-
Aminopeptidases: These enzymes can cleave amino acids from the N-terminus. For example, aminopeptidase P can inactivate bradykinin, while other aminopeptidases can convert Kallidin (Lys-BK) to bradykinin.[3][8]
The degradation of this compound primarily proceeds via the Kininase I pathway, leading to the formation of its des-Arg metabolite.
Caption: Enzymatic degradation pathways of this compound and Bradykinin.
Application Note 2: Analytical Methods for Degradation Studies
To monitor the degradation of this compound and identify its metabolites, robust and sensitive analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates peptides based on their hydrophobicity. It can be used to quantify the remaining this compound and its primary degradation products over time.[9] Detection is typically performed using UV absorbance at 214 nm, which is characteristic of the peptide bond.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for peptide quantification due to its high sensitivity and specificity.[11][12] LC-MS/MS allows for the simultaneous measurement of this compound and its various metabolites, even at very low concentrations (pg/mL range) in complex biological matrices like plasma.[12][13] This technique is essential for detailed kinetic studies and metabolite identification.[14]
Quantitative Data: this compound vs. Bradykinin Degradation
The following table summarizes the comparative degradation of this compound and Bradykinin by key kininases, demonstrating this compound's resistance to ACE. Data is derived from an in-vitro study where kinins (5 µg/ml) were incubated with the respective enzymes at 37°C for 25 minutes.[4]
| Kinin | Enzyme | Enzyme Concentration | Mean Residual Kinin Activity (%) |
| This compound | Carboxypeptidase B (CpB) | 0.088 mU/ml | 20.8% |
| Bradykinin | Carboxypeptidase B (CpB) | 0.088 mU/ml | 31.8% |
| This compound | ACE | 5 mU/ml | 93.8% |
| Bradykinin | ACE | 5 mU/ml | 39.4% |
Experimental Protocols
Caption: General workflow for studying this compound enzymatic degradation.
Protocol 1: In Vitro this compound Degradation Assay
This protocol describes a general method to assess the degradation of this compound by a purified enzyme or a biological sample (e.g., plasma, tissue homogenate).
Materials:
-
This compound peptide standard
-
Purified enzyme (e.g., Carboxypeptidase B) or biological sample
-
Reaction Buffer (e.g., Tyrode solution, Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA), 1 M HCl)
-
Thermostatic water bath or incubator (37°C)
-
Low protein-binding microtubes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water) and determine its concentration.
-
Prepare the enzyme solution or biological sample in the Reaction Buffer.
-
In a microtube, pre-warm 180 µL of the enzyme/biological sample solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound stock solution to achieve the desired final concentration. Vortex briefly.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately transfer the aliquot to a new tube containing an equal volume of Quenching Solution to stop the enzymatic reaction.
-
If using a biological sample, centrifuge the quenched samples (e.g., 14,000 x g for 10 min at 4°C) to pellet precipitated proteins.
-
Transfer the supernatant to an analysis vial for HPLC or LC-MS/MS analysis.
-
Store samples at -80°C until analysis.
Protocol 2: RP-HPLC Method for this compound Quantification
This protocol provides a starting point for developing an RP-HPLC method to separate this compound from its degradation products.
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Quenched samples from Protocol 1
Procedure:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 214 nm.[10]
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-27 min: 60% to 95% B
-
27-30 min: Hold at 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: Re-equilibrate at 5% B
-
-
Integrate the peak area corresponding to this compound.
-
Plot the remaining percentage of this compound against time to determine the degradation kinetics.[15]
Protocol 3: LC-MS/MS Method for this compound Metabolite Analysis
This protocol outlines the key steps for a sensitive and specific analysis of this compound and its metabolites. Method development and validation are critical.[12][14]
Equipment and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic Acid (FA) in ultrapure water
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., WCX - Weak Cation Exchange) for sample cleanup[16]
-
Quenched samples from Protocol 1
Procedure:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the quenched sample.
-
Wash the cartridge to remove interfering substances (e.g., with an acidic buffer).
-
Elute the peptides using a suitable solvent (e.g., methanol with 5% ammonia).
-
Dry the eluate under nitrogen and reconstitute in Mobile Phase A.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Perform a gradient elution similar to the HPLC method, but with a flow rate suitable for the MS interface (e.g., 0.3-0.5 mL/min).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Determine the mass-to-charge ratio (m/z) for the precursor ions of this compound and its expected metabolites (e.g., des-Arg-T-Kinin).
-
Optimize fragmentation for each precursor ion to identify unique product ions.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions from precursor to product ions for each analyte.[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound and its metabolites in the samples based on the standard curve.
-
Calculate kinetic parameters such as the rate of degradation and half-life (t½).
-
Kinin Signaling Pathway
Kinins exert their effects by binding to two distinct G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed and binds intact kinins like this compound and Bradykinin, mediating most acute physiological responses.[2][17] The B1R is typically expressed at low levels but is upregulated during inflammation and tissue injury; it is preferentially activated by des-Arg⁹-kinin metabolites.[1][2]
Caption: Simplified signaling pathways for kinin receptors B1R and B2R.
References
- 1. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound is resistant to hydrolysis by angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin - Wikipedia [en.wikipedia.org]
- 6. Kallidin- and bradykinin-degrading pathways in human heart: degradation of kallidin by aminopeptidase M-like activity and bradykinin by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation pathway of kinins in tumor ascites and inhibition by kininase inhibitors: analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric study of variation in kinin peptide profiles in nasal fluids and plasma of adult healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the Kallikrein-Kinin System in Renal Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a crucial endogenous metabolic cascade that plays a significant role in regulating various physiological processes, including inflammation, blood pressure control, and importantly, renal function. The primary effectors of this system are kinins, a group of potent vasodilator peptides. While several kinins exist, bradykinin and kallidin are the most extensively studied in the context of renal physiology. T-kininogen is a major acute-phase protein in rats and serves as a precursor for the release of T-kinin, a peptide identical to bradykinin, upon cleavage by trypsin, but not by kallikreins. In the kidney, the local generation of kinins, predominantly bradykinin, exerts significant effects on renal hemodynamics and tubular transport.[1][2][3]
These application notes provide a comprehensive overview of the use of kinins, with a focus on bradykinin as the primary active peptide of the KKS in the kidney, for research in renal physiology. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of relevant pathways and workflows.
Mechanisms of Action and Signaling Pathways
Kinins exert their effects in the kidney by binding to two main types of G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[2][3][4] The B2 receptor is constitutively expressed in the kidney and is considered to mediate most of the physiological effects of bradykinin.[2][5] The B1 receptor, on the other hand, is typically expressed at low levels but is upregulated during inflammation and tissue injury.[2]
Activation of these receptors, primarily the B2R in a physiological context, initiates a cascade of intracellular signaling events. This typically involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
The elevated intracellular Ca2+ and activated PKC lead to the production of several downstream mediators, including:
-
Nitric Oxide (NO): Increased intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS), leading to the production of NO, a potent vasodilator.[1][4]
-
Prostaglandins: Kinins can stimulate the release of prostaglandins, such as PGE2 and PGI2, which also have vasodilatory and natriuretic effects.[1][6]
The interplay of these signaling molecules ultimately mediates the physiological responses to kinins in the kidney.
References
- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. omicsonline.org [omicsonline.org]
- 4. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases [mdpi.com]
- 6. Renal kinin-prostaglandin relationship: implications for renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Kinin as a Biomarker in Rat Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-Kinin as a biomarker in various rat models of inflammation. This document includes quantitative data on T-Kininogen levels in response to inflammatory stimuli, detailed experimental protocols for inducing inflammation and measuring this compound, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Application Notes
This compound, a peptide structurally identified as Ile-Ser-bradykinin, is generated from its precursor, T-Kininogen. In rats, T-Kininogen is a major acute-phase protein, and its levels significantly increase during inflammatory processes. This makes this compound and its precursor valuable biomarkers for assessing the severity of inflammation and the efficacy of anti-inflammatory therapies in preclinical rat models.
Quantitative Data Summary
The following table summarizes the changes in T-Kininogen levels observed in different rat models of inflammation.
| Inflammation Model | Analyte | Fold Increase (vs. Control) | Time Point | Key Findings |
| Adjuvant-Induced Arthritis | Plasma T-Kininogen | ~20-fold | 7 days post-injection | The increase in T-Kininogen directly correlates with the severity of paw swelling. Anti-inflammatory agents that reduce swelling also decrease plasma T-Kininogen levels.[1][2] |
| Carrageenan-Induced Inflammation | Plasma & Pouch Fluid T-Kininogen | Significant increase | Correlates with inflammatory response | A positive correlation exists between total T-Kininogen in pouch fluid and the volume of the fluid.[3] |
| Turpentine-Induced Inflammation | Plasma, Liver, and Kidney T-Kininogen | Significant increase | Post-injection | T-Kininogen levels increase not only in plasma but also in the liver and kidneys.[4] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Plasma Total Kininogen | Significant increase | - | LPS administration leads to the activation of the kallikrein-kinin system, resulting in increased total kininogen levels.[5] |
Signaling Pathway
Kinins, including this compound, exert their biological effects by binding to two main types of G-protein coupled receptors: the B1 and B2 receptors.[6][7] The B2 receptor is constitutively expressed and is activated by intact kinins like bradykinin and kallidin.[6][7] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators such as cytokines (e.g., IL-1β) and bacterial endotoxins.[6][8] this compound is known to be an agonist for both B1 and B2 receptors.
Experimental Protocols
Induction of Inflammation in Rat Models
This model is highly reproducible for studying chronic inflammation and is particularly relevant to rheumatoid arthritis.[9][10]
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
Syringes (1 ml) with 26-gauge needles
-
Male Lewis or Wistar rats (150-200 g)
Protocol:
-
Thoroughly resuspend the CFA by vortexing or sonication before use to ensure a uniform suspension of mycobacteria.[11]
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 ml of the CFA suspension subcutaneously into the base of the tail or into the footpad of one hind paw.[10][11]
-
Primary inflammation at the injection site will develop within hours to days.
-
Secondary, systemic arthritis will appear in the non-injected paws around 12-14 days post-injection.[11]
-
Monitor the development of arthritis by measuring paw volume (plethysmometry) or scoring clinical signs of inflammation (erythema, edema).
This is a well-established model for acute inflammation.[12][13]
Materials:
-
Carrageenan (lambda, type IV)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 ml) with 27- or 30-gauge needles
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Plethysmometer or calipers
Protocol:
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline. Heat and stir the solution to ensure complete dissolution, then cool to room temperature before use.
-
Administer the test compound (potential anti-inflammatory drug) to the rats at a predetermined time before carrageenan injection.
-
Inject 0.1 ml of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Inject an equal volume of sterile saline into the plantar surface of the left hind paw to serve as a control.[12]
-
Measure the paw volume or thickness of both hind paws at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
The difference in paw volume between the carrageenan-injected and saline-injected paws indicates the degree of edema.
This model is used to study systemic inflammation and the role of cytokines.[15][16]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles
-
Male Wistar or Sprague-Dawley rats
Protocol:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer LPS to the rats via intraperitoneal (i.p.) injection (e.g., 100 µg/kg) or subcutaneously into the paw.[15][16]
-
Monitor for signs of inflammation, which can include changes in body temperature, sickness behavior, and local edema if injected into the paw.[15][17]
-
Collect blood or tissue samples at specific time points post-injection to measure inflammatory mediators.
Measurement of this compound/T-Kininogen
-
Collect blood samples from anesthetized rats via cardiac puncture or from the tail vein into tubes containing EDTA or a kininase inhibitor cocktail to prevent peptide degradation.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
This method indirectly measures T-Kininogen by enzymatically converting it to this compound, which is then quantified.
Materials:
-
Rat plasma samples
-
Trypsin solution
-
Kininase inhibitor (e.g., phenanthroline, captopril)
-
This compound specific radioimmunoassay (RIA) or ELISA kit
-
Synthetic this compound standard
Protocol:
-
Incubate a known volume of rat plasma with an excess of trypsin in the presence of a kininase inhibitor. This will cleave T-Kininogen to release this compound.
-
Stop the enzymatic reaction after a defined period (e.g., by boiling or adding a trypsin inhibitor).
-
Quantify the released this compound using a specific RIA or ELISA.[18]
-
The amount of this compound measured is proportional to the initial concentration of T-Kininogen in the plasma.
Direct measurement of T-Kininogen can be achieved using immunological assays.
Methods:
-
Radioimmunoassay (RIA): This requires a specific antibody against rat T-Kininogen and a radiolabeled T-Kininogen tracer.[4]
-
Nephelometry: This method measures the turbidity of a sample after the addition of a specific antibody to T-Kininogen.[4]
-
Single Radial Immunodiffusion (SRID): This technique involves the diffusion of the antigen (T-Kininogen) from a well into an agar gel containing the corresponding antibody. The diameter of the resulting precipitin ring is proportional to the antigen concentration.[3]
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a biomarker in rat inflammation models.
References
- 1. T-kininogen--the major plasma kininogen in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased plasma level of T-kininogen in rats treated with Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-kininogen in rats with carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relevance of kalikrein-kinin system via activation of B2 receptor in LPS-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. brieflands.com [brieflands.com]
- 15. Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinin B1 receptors mediate depression-like behavior response in stressed mice treated with systemic E. coli lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate Measurement of Kinins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of kinins, such as bradykinin and kallidin.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate measurement of kinins so challenging?
The accurate quantification of kinins in biological samples is difficult due to a combination of factors:
-
Pre-analytical variability: Kinins are highly susceptible to artificial generation and degradation ex vivo during sample collection and processing.[1][2] Factors such as the method of phlebotomy, use of appropriate protease inhibitors, and the time until centrifugation can significantly alter kinin levels.[1]
-
Inherent instability: Kinins have very short biological half-lives, being rapidly metabolized in circulation.[3][4]
-
Low endogenous concentrations: These peptides are typically present at very low concentrations (in the pg/mL range) in plasma, requiring highly sensitive analytical methods.[3][4][5]
-
Cross-reactivity of antibodies: Immunoassays may use antibodies that cross-react with other structurally similar kinin peptides, leading to inaccurate results.[3]
-
Matrix effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the analytical signal, particularly in mass spectrometry-based assays.[4]
Q2: What are the most common methods for measuring kinins, and what are their primary advantages and disadvantages?
The two most common methodologies are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays (e.g., ELISA).
| Method | Advantages | Disadvantages |
| LC-MS/MS | High specificity and ability to distinguish between different kinins and their metabolites.[3] | Can be affected by matrix effects and non-specific adsorption of peptides.[5][6] Requires specialized equipment and expertise. |
| Immunoassays (ELISA) | High sensitivity and suitability for high-throughput screening. | Prone to cross-reactivity with related peptides, which can lead to overestimation.[3] |
Q3: What is the most critical factor to control for accurate kinin measurement?
The most critical factor is the standardization of pre-analytical procedures.[1][2] This includes immediate stabilization of the blood sample upon collection using a potent protease inhibitor cocktail to prevent both the artificial formation and the rapid degradation of kinins.[1]
Troubleshooting Guides
Pre-analytical and Sample Handling Issues
Issue: High variability in kinin levels between replicate samples from the same subject.
| Possible Cause | Troubleshooting Action |
| Inconsistent blood collection technique. | Standardize the phlebotomy procedure. Avoid using catheters if possible, as they can promote contact activation.[1] Ensure a clean venipuncture with minimal stasis. |
| Delayed or inconsistent addition of protease inhibitors. | Add the protease inhibitor cocktail to the collection tube before drawing the blood. Ensure immediate and thorough mixing. |
| Variation in time from collection to centrifugation. | Process samples immediately after collection. Ex vivo generation of bradykinin can occur within 30 seconds of blood sampling.[1] Keep samples on ice and centrifuge within a strictly defined, short timeframe. |
| Inappropriate anticoagulant or protease inhibitors. | Use validated collection tubes containing an appropriate anticoagulant (e.g., EDTA) and a customized, broad-spectrum protease inhibitor cocktail. A seven-component inhibitor has been shown to be effective.[1] |
LC-MS/MS-Specific Troubleshooting
Issue: Low signal intensity or poor recovery of kinins.
| Possible Cause | Troubleshooting Action |
| Non-specific adsorption of peptides to sample tubes or surfaces. | Use low protein-binding tubes for all sample preparation steps.[5] Consider modifying the injection solvent composition to reduce adsorption.[6] |
| Matrix effects suppressing the ion signal. | Optimize the sample extraction procedure (e.g., solid-phase extraction) to remove interfering substances. Utilize stable isotope-labeled internal standards for each analyte to correct for matrix effects. |
| Suboptimal mass spectrometry parameters. | Perform a detailed optimization of MS parameters (e.g., collision energy, declustering potential) for each specific kinin peptide and its fragments.[5] |
ELISA-Specific Troubleshooting
Issue: High background signal.
| Possible Cause | Troubleshooting Action |
| Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[7] |
| Cross-reactivity of the detection antibody. | Verify the specificity of the antibody with the manufacturer. If possible, test for cross-reactivity with related kinin metabolites. |
| Ineffective blocking. | Optimize the blocking buffer and incubation time. Consider adding a blocking agent to the wash buffer.[8] |
Issue: Poor standard curve.
| Possible Cause | Troubleshooting Action |
| Improper reconstitution or degradation of the standard peptide. | Briefly centrifuge the vial before opening. Reconstitute the standard as per the manufacturer's instructions and allow it to stabilize before use. Avoid repeated freeze-thaw cycles. Do not store and reuse diluted standards.[7] |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper pipetting technique.[7] |
| Incorrect curve fitting model. | Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fitting program for analysis.[7] |
Experimental Protocols
Protocol: Standardized Blood Collection for Kinin Measurement
This protocol is based on methodologies developed to minimize pre-analytical variability.[1][2]
-
Preparation: Pre-prepare collection tubes (e.g., EDTA tubes) with a customized protease inhibitor cocktail. A validated seven-component inhibitor has been shown to be effective in stabilizing kinin levels.[1]
-
Collection: Collect blood via a clean venipuncture using a straight needle. Avoid prolonged tourniquet application.
-
Mixing: Immediately upon collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Cooling: Place the sample immediately on ice.
-
Centrifugation: Centrifuge the sample at a specified force and temperature (e.g., 2000 x g for 15 minutes at 4°C) within 30 minutes of collection.[2]
-
Aliquoting and Storage: Immediately transfer the plasma supernatant to pre-chilled, labeled, low protein-binding tubes. Store at -80°C until analysis.
Visualizations
Caption: Experimental workflow for accurate kinin measurement.
Caption: Logical troubleshooting guide for kinin measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable measurement of plasma kinin peptides: Importance of preanalytical variables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. novateinbio.com [novateinbio.com]
- 8. assaygenie.com [assaygenie.com]
Improving the stability of T-Kinin in experimental samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of T-Kinin in experimental samples.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in plasma/serum samples.
-
Question: My this compound levels are consistently low or undetectable in plasma/serum samples. What could be the cause and how can I prevent this?
-
Answer: Rapid degradation by endogenous proteases is the most likely cause. This compound is particularly susceptible to cleavage by carboxypeptidases. To mitigate this, implement the following steps:
-
Immediate Protease Inhibition: Collect blood samples directly into tubes containing a broad-spectrum protease inhibitor cocktail. Crucially, this cocktail should include an inhibitor for carboxypeptidase B.
-
Optimal Anticoagulant: Use EDTA as the anticoagulant. EDTA chelates divalent cations like Zn2+, which are essential cofactors for many metalloproteases, including some carboxypeptidases.
-
Temperature Control: Process samples on ice at all times to reduce enzymatic activity.
-
Prompt Separation: Separate plasma or serum from blood cells within 30 minutes of collection by centrifugation at 1000 x g for 15 minutes at 4°C.
-
Immediate Storage: Aliquot the plasma/serum into pre-chilled, low-protein-binding tubes and immediately store them at -80°C.
-
Issue 2: Inconsistent this compound measurements between sample aliquots.
-
Question: I am observing significant variability in this compound concentrations between different aliquots of the same sample. What could be causing this?
-
Answer: Inconsistent handling of aliquots and repeated freeze-thaw cycles are common culprits.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples, as this can lead to peptide degradation.[1][2] Aliquot samples into single-use volumes to prevent the need to thaw the entire stock for each experiment.
-
Proper Thawing Procedure: When thawing, do so rapidly in a 37°C water bath and immediately place the sample on ice. Do not allow the sample to remain at room temperature for extended periods.
-
Vortexing: After thawing, gently vortex the sample to ensure homogeneity before taking a measurement.
-
Issue 3: Low this compound recovery after sample processing or purification.
-
Question: I am losing a significant amount of this compound during my extraction or purification protocol. How can I improve my recovery?
-
Answer: Peptide loss due to adsorption to surfaces is a common issue.
-
Use Low-Protein-Binding Labware: Utilize low-protein-binding microcentrifuge tubes, pipette tips, and plates for all steps of your protocol.
-
Acidic Conditions: this compound, like other peptides, is generally more stable and less prone to adsorption at a slightly acidic pH. Consider using buffers with a pH between 4 and 6 for your extraction and purification steps, if compatible with your downstream application.
-
Detergents: The inclusion of a non-ionic detergent, such as 0.01% to 0.1% Tween-20, in your buffers can help to reduce non-specific binding to surfaces.
-
Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for this compound?
-
This compound is an undecapeptide (Ile-Ser-Bradykinin). While it is resistant to degradation by angiotensin-converting enzyme (ACE), a major kininase, it is readily cleaved by carboxypeptidase B, which removes the C-terminal arginine residue.
-
-
What is the optimal storage temperature for this compound samples?
-
For long-term storage, samples containing this compound should be kept at -80°C. For short-term storage (a few hours), 4°C on ice is recommended.
-
-
How does pH affect this compound stability?
-
Generally, peptides are more stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote degradation. It is advisable to maintain a slightly acidic to neutral pH during sample handling and storage whenever possible.
-
-
Which protease inhibitors are recommended for stabilizing this compound?
-
A broad-spectrum protease inhibitor cocktail is recommended. It is critical to ensure the cocktail contains an effective inhibitor of carboxypeptidase B, such as GEMSA or 2-benzylsuccinic acid.
-
-
Can I use serum instead of plasma for this compound measurement?
-
Plasma is generally preferred over serum for peptide measurements. The clotting process in serum collection can release proteases from platelets and other cells, potentially leading to increased degradation of this compound. If serum must be used, it should be processed and frozen as quickly as possible after clotting.
-
Quantitative Data Summary
| Parameter | Condition | This compound Stability | Reference |
| Enzymatic Degradation | Incubation with Carboxypeptidase B (0.088 mU/ml) at 37°C | ~50% degradation within 5 minutes | [3] |
| Incubation with Angiotensin-Converting Enzyme (ACE) (5 mU/ml) at 37°C | No significant degradation after 25 minutes | [3] | |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation; single-use aliquots recommended. | [1][2] |
| Storage Temperature | -80°C | Optimal for long-term stability. | General peptide handling protocols |
| 4°C | Suitable for short-term storage (hours). | General peptide handling protocols |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Preparation: Pre-chill all tubes and pipette tips on ice. Prepare collection tubes containing an appropriate anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail that includes a carboxypeptidase B inhibitor.
-
Blood Collection: Collect whole blood directly into the prepared collection tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Aliquoting: Dispense the plasma into single-use, pre-chilled, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in the desired buffer (e.g., phosphate-buffered saline) at a known concentration.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., different temperatures, pH values, or in the presence/absence of protease inhibitors).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each sample and immediately add a quenching solution (e.g., 1% trifluoroacetic acid) to stop any enzymatic degradation.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Detection: Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis: Quantify the peak area corresponding to intact this compound at each time point. Calculate the percentage of this compound remaining relative to the time zero sample to determine the degradation rate.
Visualizations
Caption: this compound Degradation Pathway.
Caption: Workflow for this compound Sample Stabilization.
Caption: Simplified Kinin Receptor Signaling Pathway.
References
Technical Support Center: Overcoming Issues with T-Kinin Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of T-Kinin.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during in vivo experiments with this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TK-TS-001 | Low or no observable bioactivity of this compound in vivo. | 1. Peptide Degradation: this compound, like other peptides, is susceptible to rapid degradation by proteases in the bloodstream and tissues.[1][2] 2. Poor Solubility: The peptide may not be fully dissolved in the delivery vehicle, leading to a lower effective concentration. 3. Suboptimal Dose: The administered dose may be too low to elicit a measurable response. 4. Incorrect Administration: Improper injection technique can lead to leakage or administration to the wrong compartment. | 1. Use Protease Inhibitors: Co-administer with a cocktail of protease inhibitors. 2. Employ Delivery Systems: Encapsulate this compound in liposomes or nanoparticles to protect it from degradation.[3][4] 3. Optimize Formulation: Test different biocompatible solvents (e.g., DMSO, DMF) and pH adjustments to improve solubility.[5][6][7] Always ensure the final concentration of organic solvents is non-toxic. 4. Dose-Response Study: Perform a dose-escalation study to determine the optimal effective dose. 5. Refine Injection Technique: Practice the injection technique with a dye solution to ensure accurate delivery. For intravenous injections, warming the tail can help visualize the vein.[8][9][10][11][12] |
| TK-TS-002 | High variability in experimental results between animals. | 1. Inconsistent Formulation: The this compound formulation may not be homogenous, leading to variable dosing. 2. Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. 3. Inconsistent Administration: Variations in injection speed, volume, or location can affect outcomes. | 1. Ensure Homogenous Formulation: Thoroughly vortex and sonicate the this compound solution before each administration. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 3. Standardize Administration Protocol: Use a consistent and precise method for all injections. For intra-articular injections in rats, a volume of 30 μL is often recommended to avoid leakage.[13] |
| TK-TS-003 | Precipitation of this compound observed in the formulation. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle. 2. Incorrect pH: The pH of the solution may be close to the isoelectric point of this compound, where its solubility is at a minimum.[7] 3. Salt Concentration: High salt concentrations in buffers like PBS can sometimes reduce peptide solubility.[14] | 1. Solubility Testing: Before preparing the final formulation, test the solubility of a small amount of this compound in different solvents and concentrations.[6] 2. Adjust pH: Modify the pH of the solution to be above or below the isoelectric point of this compound.[5][7] 3. Use Co-solvents: Incorporate a small percentage of an organic solvent like DMSO or ethanol.[6] 4. Initial Dissolution in Water: Dissolve the peptide in sterile water before adding it to a buffer.[14] |
| TK-TS-004 | Unexpected toxic effects or mortality in animals. | 1. High Dose: The administered dose of this compound may be in the toxic range. 2. Contamination: The peptide or formulation may be contaminated with endotoxins or other harmful substances. 3. Toxicity of Delivery Vehicle: The solvents or components of the delivery system (e.g., certain lipids in liposomes) may be causing toxicity. | 1. Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). 2. Use Endotoxin-Free Reagents: Ensure all reagents and equipment used for formulation are sterile and endotoxin-free. 3. Vehicle Control Group: Include a control group that receives only the delivery vehicle to assess its toxicity. |
Frequently Asked Questions (FAQs)
This compound Properties and Handling
Q1: What is this compound and what are its primary functions?
This compound (Ile-Ser-Bradykinin) is a peptide that is the main kinin released in rats and is involved in inflammatory processes.[15][16][17] It exerts its biological effects primarily through the bradykinin B2 receptor and is implicated in pain and inflammation.[16][17][18]
Q2: How should I dissolve and store this compound?
The solubility of this compound, like other peptides, is dependent on its amino acid composition and sequence.[7][19] For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then diluting with the desired buffer is recommended.[20] For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[14]
In Vivo Delivery Strategies
Q3: What are the main challenges of delivering this compound in vivo?
The primary challenges include its short in vivo half-life due to rapid degradation by proteases, poor stability, and potential for low bioavailability.[1][2]
Q4: What are the recommended delivery vehicles for this compound?
Liposomes and nanoparticles are promising delivery systems for peptides like this compound. They can protect the peptide from enzymatic degradation, improve its stability, and potentially enhance its delivery to target tissues.[3][4]
Experimental Design and Protocols
Q5: What is a standard protocol for inducing and measuring paw edema with this compound in mice?
A common model is the carrageenan-induced paw edema model, where this compound can be used as the inflammatory agent. A non-peptide bradykinin B2-receptor agonist has been shown to induce dose-dependent swelling in the mouse paw, which peaks around 30 minutes.[21][22]
Experimental Protocol: this compound Induced Paw Edema in Mice
-
Animals: Male Swiss mice (20-25 g).
-
This compound Preparation: Dissolve this compound in sterile, pyrogen-free saline. The concentration should be determined based on a prior dose-response study.
-
Baseline Measurement: Measure the paw volume of the mice using a plethysmometer before any injections.
-
This compound Administration: Inject a specific volume (e.g., 20-50 µL) of the this compound solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after injection (e.g., 15, 30, 60, 120, and 180 minutes).
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at a given time point and the baseline volume. The percentage of edema can also be calculated.
Q6: Can you provide a general protocol for intravenous injection of this compound in mice?
Experimental Protocol: Intravenous this compound Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraining device.
-
Tail Warming: Warm the mouse's tail using a heat lamp or warm water (around 45°C) to dilate the lateral tail veins.[8][9]
-
Injection: Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins. The maximum injection volume is typically around 5 µL per gram of body weight.[8][9]
-
Observation: Monitor the animal for any adverse reactions during and after the injection.
Data Interpretation and Visualization
Q7: How can I visualize the this compound signaling pathway?
The this compound B2 receptor signaling pathway can be visualized using Graphviz. The following DOT script generates a diagram of the key signaling events. This compound binds to the B2 receptor, a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), ultimately resulting in inflammatory responses.[23][24][25][26]
This compound B2 Receptor Signaling Pathway
Q8: What quantitative data is available for this compound's effects in vivo?
Quantitative data on this compound's in vivo effects often comes from studies on inflammation and nociception.
Table 1: In Vivo Efficacy of a Tissue Kallikrein Inhibitor (TKI) on Nociception and Inflammation in Mice [27][28]
| Model | Treatment | Dose (µmol/kg, i.p.) | Effect (% Inhibition) |
| Acetic Acid-Induced Writhing | TKI | 13.6 | 37 |
| TKI | 136 | 85 | |
| Formalin-Induced Nociception (Late Phase) | TKI | 41 | 79 |
| TKI | 136 | 98 | |
| Carrageenan-Induced Paw Edema | TKI | 41 | 36-30 |
| TKI | 410 (s.c.) | 47-39 |
Table 2: Effect of this compound on Vascular Permeability in Rat Airways [16]
| Tissue | This compound Dose (µmol/kg, i.v.) | Increase in Dye Extravasation (%) |
| Trachea | 1 | 134 |
| Bronchi | 1 | 117 |
Table 3: Pharmacokinetic Parameters of Kininogens in Rats
| Kininogen | Half-life (t1/2α) | Half-life (t1/2β) |
| High Molecular Weight Kininogen (HK) | 0.6 h | 9.5 h |
| Low Molecular Weight Kininogen (LK) | 0.78 h | 7.4 h |
Note: This data is for kininogens, the precursors to kinins. The half-life of this compound itself is expected to be much shorter.
Experimental Protocols
This section provides more detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol is a general guideline for preparing this compound loaded liposomes using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound dissolved in a suitable buffer (e.g., HEPES or PBS) at a concentration determined by the desired drug-to-lipid ratio.
-
The hydration should be performed above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC.
-
Protocol 2: In Vivo Nociception Assay - Acetic Acid-Induced Writhing in Mice
This protocol assesses the analgesic effect of this compound or its antagonists.
-
Animals: Male Swiss mice (20-25 g).
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Treatment: Administer the test compound (e.g., a this compound antagonist) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mice individually in observation chambers and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the treated groups to the control group. The percentage of inhibition can be calculated.
Logical Workflow for Troubleshooting this compound Delivery
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound in vivo experiments.
Troubleshooting workflow for this compound in vivo experiments.
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. bachem.com [bachem.com]
- 4. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. biosynth.com [biosynth.com]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. research.vt.edu [research.vt.edu]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. Conversion of this compound to bradykinin by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on microvascular permeability and its modulation by peptidases in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A role for B1 and B2 kinin receptors in the modulation of T-kininogen during the acute phase response of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifetein.com [lifetein.com]
- 20. bachem.com [bachem.com]
- 21. Mouse paw edema induced by a novel bradykinin agonist and its inhibition by B2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights from the Evolution of Coagulation: A New Perspective on Anti-Inflammatory Strategies in the ICU—Focus on the Contact Activation System [mdpi.com]
- 24. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Downregulation of kinin B1 receptor function by B2 receptor heterodimerization and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Kinin In Vivo Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing T-Kinin dosage for in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound (Ile-Ser-bradykinin) is a member of the kinin family of vasoactive peptides.[1] Its primary mechanism of action involves the stimulation of bradykinin B2 receptors, which are G-protein coupled receptors.[1][2][3] Activation of B2 receptors triggers a signaling cascade that includes the activation of phospholipase C, leading to increased intracellular calcium and protein kinase C activation.[3] this compound can also induce the degranulation of mast cells, resulting in the release of histamine, which contributes to its effects on vascular permeability.[1]
Q2: What are the expected physiological effects of this compound administration in vivo?
A2: this compound is a potent mediator of inflammation and pain.[4] Its administration can lead to vasodilation, increased vascular permeability (extravasation), and edema.[1][4] It also plays a role in nociceptive signaling, contributing to pain sensation.[5][6] Due to its vasodilatory properties, systemic administration of this compound or other B2 receptor agonists can cause a transient decrease in blood pressure (hypotension).[7][8]
Q3: How is this compound metabolized, and what are the implications for experimental design?
A3: In vivo, this compound can be converted to bradykinin by aminopeptidases, particularly in the kidney.[9] This conversion is significant as bradykinin is also a potent B2 receptor agonist. Therefore, the observed effects of this compound administration may be a combination of the actions of both this compound and its metabolite, bradykinin. The half-life of kinins in circulation is generally short, often less than 30 seconds, as they are rapidly degraded by enzymes known as kininases.[3] This short half-life necessitates careful consideration of the route and timing of administration to achieve the desired biological effect.
Q4: How should I prepare and store this compound for in vivo experiments?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. For in vivo administration, it should be reconstituted in a sterile, pyrogen-free vehicle such as isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation. If a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Use low protein-binding tubes for preparing and storing kinin solutions to prevent adsorption to the tube walls.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the expected dose. | Peptide Degradation: this compound is susceptible to degradation by peptidases. | Prepare fresh solutions of this compound for each experiment. Ensure the vehicle is sterile and at a physiological pH. Minimize the time between reconstitution and administration. |
| Incorrect Administration: Improper injection technique can lead to failed delivery of the peptide. | Ensure proper training in the chosen administration route (e.g., intravenous, subcutaneous, intraperitoneal). For intravenous injections, confirm vessel cannulation. | |
| Suboptimal Dosage: The effective dose can vary significantly between animal models and experimental endpoints. | Perform a dose-response study to determine the optimal concentration for your specific model and desired effect. Start with a dose range reported in the literature for similar kinins or B2 receptor agonists. | |
| Animal Strain/Species Differences: There can be significant variability in the response to kinins across different animal species and strains. | Consult the literature for studies using your specific animal model. If data is unavailable, a pilot study is recommended. | |
| High variability in experimental results. | Inconsistent Dosing: Inaccurate or inconsistent administration of the peptide solution. | Use calibrated equipment for dosing. Ensure thorough mixing of the peptide solution before administration. |
| Stress-induced Physiological Changes: Animal stress can influence inflammatory and cardiovascular responses. | Acclimatize animals to the experimental procedures and environment. Handle animals gently and minimize stress during injections. | |
| Biological Variability: Inherent physiological differences between individual animals. | Increase the sample size (n) per group to improve statistical power. Randomize animals to treatment groups. | |
| Unexpected adverse effects (e.g., severe hypotension, respiratory distress). | Dosage Too High: Vasoactive peptides can have potent systemic effects at high concentrations. | Immediately lower the dose. In a dose-response study, use a wider range of concentrations, including lower doses, to identify the therapeutic window. Monitor physiological parameters such as blood pressure and heart rate. |
| Anaphylactic-like Reaction: Mast cell degranulation can lead to a systemic inflammatory response. | Consider pre-treatment with an antihistamine if mast cell degranulation is a concern for the experimental endpoint, although this may interfere with the intended mechanism of action. |
Data Presentation: this compound and Related Agonist Dosages in In Vivo Models
| Compound | Animal Model | Administration Route | Dosage/Concentration | Observed Effect | Reference |
| This compound | Hamster | Topical (cheek pouch suffusion) | 0.1 - 1.0 µM | Increased macromolecule extravasation | [1] |
| This compound | Rat | Kidney Perfusion | 0.5 nmol/mL | Conversion to bradykinin | [9] |
| Bradykinin (B2 agonist) | Hamster | Intravenous (bolus injection) | 10 - 5000 ng/kg | Acute hypotensive effect | [11] |
| Bradykinin (B2 agonist) | Mouse | Intraplantar injection | 2 µ g/paw | Thermal hyperalgesia | [6] |
| des-Arg9-BK (B1 agonist) | Mouse | Intraperitoneal injection | 100 nmol/kg | Reversal of paclitaxel-induced mechanical hyperalgesia | [12] |
| Tissue Kallikrein Inhibitor (TKI) | Mouse | Intraperitoneal (i.p.) | 13.6 - 136 µmol/kg | Inhibition of acetic acid-induced writhing (nociception) | [5] |
| Tissue Kallikrein Inhibitor (TKI) | Mouse | Subcutaneous (s.c.) | 41 - 410 µmol/kg | Inhibition of acetic acid-induced writhing (nociception) | [5] |
Experimental Protocols
Protocol 1: this compound-Induced Macromolecule Extravasation in the Hamster Cheek Pouch
This protocol is adapted from studies investigating the effect of this compound on vascular permeability.
1. Animal Preparation:
-
Anesthetize male golden hamsters with an appropriate anesthetic (e.g., pentobarbital sodium, intraperitoneally).
-
Cannulate the trachea to ensure a patent airway.
-
Suture the cheek pouch to a specialized microscope stage and make a small incision for superfusion.
2. Intravital Microscopy Setup:
-
Visualize the cheek pouch microcirculation using an intravital microscope equipped with a camera.
-
Administer fluorescein isothiocyanate-dextran (FITC-dextran, 70 kDa) intravenously to visualize plasma extravasation.
3. This compound Administration and Data Collection:
-
After a baseline stabilization period, superfuse the cheek pouch with a vehicle control (e.g., bicarbonate buffer) for 10 minutes.
-
Subsequently, superfuse with this compound solution at concentrations ranging from 0.1 to 1.0 µM for 30 minutes.
-
Record the number of leaky sites (sites of FITC-dextran extravasation) and measure the clearance of FITC-dextran from the vasculature at specified time points.
4. Data Analysis:
-
Quantify the number of leaky sites per unit area of the cheek pouch.
-
Calculate the clearance of FITC-dextran to assess the change in vascular permeability.
-
Compare the effects of different this compound concentrations to the vehicle control.
Protocol 2: Assessment of this compound's Role in Nociception using the Acetic Acid-Induced Writhing Test in Mice
This protocol is based on established models for evaluating the antinociceptive effects of compounds that modulate the kinin system.
1. Animal and Reagent Preparation:
-
Use adult male mice.
-
Prepare this compound in sterile saline.
-
Prepare a 1.2% acetic acid solution.
2. Experimental Procedure:
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous) at a range of doses. A separate control group should receive the vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject the mice intraperitoneally with 1.2% acetic acid (10 mL/kg body weight).
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.
3. Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for the this compound treated groups compared to the vehicle control group.
-
Analyze the data for a dose-dependent effect of this compound on nociception.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Mechanisms of this compound-induced increases in macromolecule extravasation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of the Kallikrein-Kinin System in Neurological Disorders: Quest for Potential Biomarkers and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin - Wikipedia [en.wikipedia.org]
- 5. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Effects of a kinin antagonist on mean blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases [mdpi.com]
- 9. Conversion of this compound to bradykinin by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of kinin B1 and B2 receptor agonists and antagonists in inbred control and cardiomyopathic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-nociceptive effect of kinin B1 and B2 receptor antagonists on peripheral neuropathy induced by paclitaxel in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in T-Kinin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during T-Kinin experiments.
I. Immunoassays (ELISA/RIA) for this compound Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are powerful techniques for quantifying this compound. However, various factors can lead to unexpected results. This section addresses common issues.
Frequently Asked Questions (FAQs)
Q1: My sample this compound concentrations are much higher than expected. What are the possible causes?
A1: Several factors can contribute to artificially high this compound readings:
-
Cross-reactivity: While some antibodies are highly specific for this compound with less than 1% cross-reactivity with bradykinin and kallidin, it is crucial to verify the specificity of your antibody.[1] Some anti-T-kininogen antibodies have shown cross-reactivity with high molecular weight kininogen (HMWK), which could lead to an overestimation if your assay detects the precursor.[2]
-
Kininogen Co-extraction: During sample preparation, particularly from blood, kininogens can be co-extracted with kinins.[3] If the antibody has any affinity for kininogens, this will result in falsely elevated levels. Additional purification steps, like chromatography, may be necessary for accurate quantification in complex samples.[3]
-
Inadequate Washing: Insufficient washing steps can leave behind unbound enzyme-conjugated antibodies, leading to a high background signal that is misinterpreted as a high concentration.
-
Incorrect Standard Curve: Errors in the preparation of your standards will lead to inaccurate calculations for your samples. Ensure that the standard is properly reconstituted and diluted.
Q2: I am not detecting any this compound in my samples, or the signal is very weak. What should I check?
A2: A weak or absent signal can be due to several reasons:
-
Low Analyte Concentration: this compound concentrations in biological fluids can be very low, in the fmol/ml range.[4] Your assay may not be sensitive enough to detect it. Consider concentrating your sample or using a more sensitive detection system.
-
Peptide Degradation: Kinins are notoriously unstable and can be rapidly degraded by kininases in tissues and biological fluids. Ensure that samples are collected in the presence of protease inhibitors and are stored properly at -80°C. Repeated freeze-thaw cycles should be avoided.
-
Improper Sample Handling: Adherence of the peptide to plasticware can lead to loss of analyte. Using low-retention tubes and siliconized glassware can help minimize this issue.
-
Expired or Inactive Reagents: Check the expiration dates of all kit components, including the this compound standard, antibodies, and enzyme conjugates.
Q3: My duplicate/triplicate readings show high variability. What is causing this?
A3: Poor reproducibility between wells can be attributed to:
-
Pipetting Errors: Inconsistent pipetting technique is a major source of variability. Ensure your pipettes are calibrated and that you are using them correctly.
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before and after addition to the wells.
-
Well-to-Well Contamination: Be careful to avoid splashing between wells during reagent addition and washing steps.
-
"Edge Effects": Temperature gradients across the plate during incubation can lead to variability, with the outer wells often showing different results from the inner wells. Using a plate rotator for incubation can help ensure a uniform temperature.
Troubleshooting Summary Table for Immunoassays
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody. | |
| Cross-reactivity with other molecules | Use a highly specific monoclonal antibody. Perform pre-absorption controls.[1][2] | |
| No or Weak Signal | Low this compound concentration in sample | Concentrate the sample or use a more sensitive assay format.[4] |
| This compound degradation | Add a cocktail of protease inhibitors during sample collection and processing.[5] | |
| Inactive reagents | Check expiration dates and proper storage of all kit components. | |
| Poor Reproducibility | Inconsistent pipetting | Calibrate pipettes and ensure proper technique. Use a multichannel pipette for consistency. |
| Inadequate mixing of reagents | Gently vortex or invert tubes to ensure homogeneity before adding to wells. | |
| Edge effects | Avoid using the outer wells of the plate or incubate with gentle agitation. |
II. Receptor Binding Assays
Receptor binding assays are essential for studying the interaction of this compound with its receptors, primarily the B1 and B2 bradykinin receptors.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no specific binding of my radiolabeled this compound analog.
A1: This can be a frustrating issue with several potential causes:
-
Inactive Receptor Preparation: The receptors in your cell membrane preparation or whole cells may be degraded or have lost their native conformation. Ensure that preparations are fresh or have been stored correctly at -80°C.
-
Degradation of the Radioligand: this compound and its analogs are susceptible to degradation.[6] Include protease inhibitors in your binding buffer. The stability of your specific radioligand under assay conditions should be verified.
-
Incorrect Assay Conditions: The pH, ionic strength, and temperature of your binding buffer can significantly impact receptor-ligand interactions. Optimize these parameters for your specific receptor and ligand.
-
Low Receptor Expression: The cells or tissue you are using may express very low levels of the target receptor. Confirm receptor expression using a validated method like Western blotting or qPCR.
Q2: The non-specific binding in my assay is very high, masking the specific binding.
A2: High non-specific binding can obscure your results. Here are some ways to address it:
-
Suboptimal Blocking: The blocking agent in your buffer may not be effective. Try different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, at various concentrations.
-
Hydrophobic Interactions: The radioligand may be sticking to the filter membrane or plasticware. Adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer can help. Pre-soaking the filter plates in a solution like polyethyleneimine (PEI) can also reduce non-specific binding.
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can lead to increased non-specific binding. Use a concentration that is at or below the Kd for the receptor.
Q3: My competition binding curve is flat, or the IC50 value is much higher than expected.
A3: This suggests a problem with the displacement of the radioligand by the competitor:
-
Inactive Competitor: The unlabeled this compound or analog you are using as a competitor may be degraded or inactive. Use a fresh, validated stock of the competitor.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Increase the incubation time to ensure that the competitor has had enough time to displace the radioligand.
-
Incorrect Competitor Concentration Range: The range of competitor concentrations you are using may be too low to effectively displace the radioligand. Extend the concentration range to higher values.
Experimental Protocol: Radioligand Binding Assay for B2 Receptor
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the B2 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well filter plate, add in order:
-
Binding buffer
-
Unlabeled competitor (for competition assays) or buffer (for saturation assays)
-
Radiolabeled this compound analog (e.g., [3H]-Bradykinin) at a concentration near its Kd.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of a saturating concentration of unlabeled ligand) from total binding (counts in the absence of competitor).
-
For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
-
III. Western Blotting for this compound Signaling Pathway Components
Western blotting is a key technique to investigate the downstream signaling events following this compound receptor activation.
Frequently Asked Questions (FAQs)
Q1: I cannot detect my target protein (e.g., phosphorylated ERK, B2 receptor) after stimulating cells with this compound.
A1: The absence of a band on your Western blot can be due to several factors in the signaling pathway and the blotting procedure itself:
-
Transient Signaling: The phosphorylation of signaling proteins like ERK can be very rapid and transient. You may be missing the peak activation time. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) after this compound stimulation to identify the optimal time point.
-
Low Protein Abundance: The target protein may be expressed at very low levels in your cells. You may need to load more protein onto the gel or use an immunoprecipitation step to enrich for your protein of interest.
-
Ineffective Antibody: The primary antibody may not be specific or sensitive enough. Use an antibody that is validated for Western blotting and for the species you are working with. Run a positive control to ensure the antibody is working.
-
Poor Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can stain the membrane with Ponceau S after transfer to visualize the protein bands.
Q2: I am seeing multiple non-specific bands on my Western blot, making it difficult to interpret the results.
A2: Non-specific bands can be caused by:
-
Primary Antibody Concentration Too High: An overly concentrated primary antibody can bind to other proteins non-specifically. Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
-
Secondary Antibody Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in your lysate. Use a secondary antibody that has been pre-adsorbed against the species of your sample.
This compound Signaling Pathway
Kinins, including this compound, exert their effects by binding to B1 and B2 receptors, which are G-protein coupled receptors.[7] Activation of these receptors can trigger multiple downstream signaling cascades, including the activation of the ERK/MAP kinase pathway, which is often associated with cell growth and proliferation, and the production of nitric oxide (NO), a key mediator of vasodilation.[7][8]
Caption: Simplified signaling pathway of the this compound B2 receptor.
Experimental Workflow for Western Blot Analysis of ERK Activation
Caption: Experimental workflow for analyzing ERK phosphorylation.
IV. Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound and related molecules. These values can serve as a reference for your experiments.
This compound and Kininogen Concentrations in Rats
| Analyte | Sample Type | Condition | Concentration | Reference |
| This compound (trypsin-generated) | Plasma | Normal | 455 ± 71 pmol/ml | [1] |
| T-Kininogen | Plasma | Normal | ~65% of total kininogen | [2] |
| T-Kininogen | Plasma | Turpentine-induced inflammation | ~95% of total kininogen | [2] |
| Endogenous Kinins | Spinal Cord | Traumatized | Up to 40-fold increase | [9] |
General Kinin Concentrations
| Analyte | Sample Type | Concentration | Reference |
| Circulating Kinins | Blood | 1 - 50 fmol/ml | [4] |
| Tissue Kinins | Kidney, Heart, Aorta | 100 - 350 fmol/g | [4] |
References
- 1. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of blood bradykinin: purification of blood extracts to prevent cross-reaction with endogenous kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pathway for receptor-mediated post-translational activation of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kininogen and kinin in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating T-Kinin Bioassays: A Guide to Minimizing Variability
Welcome to the Technical Support Center for T-Kinin Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your experiments. Consistent and reliable data is crucial for advancing research, and this guide offers practical solutions to common challenges encountered during this compound bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioassays?
A1: Variability in this compound bioassays can arise from multiple factors throughout the experimental process. Key sources include preanalytical variables such as sample collection and handling, the inherent instability of kinins, and the specifics of the assay protocol itself.[1] For instance, the type of needle used for blood collection and the time until centrifugation can significantly impact kinin levels.[1]
Q2: How can I minimize preanalytical variability?
A2: To minimize preanalytical variability, it is crucial to standardize your sample collection and processing procedures. This includes using consistent phlebotomy techniques, such as employing butterfly-winged needles (21G is advisable) and avoiding vacuum sampling, which can increase the variability of kinin levels.[1] Immediate processing of blood samples, including centrifugation within 30 minutes of collection, is also critical to prevent the degradation of kinins by enzymes present in whole blood.[1] Using protein low-binding tubes can help reduce the non-specific adsorption of peptides.[1]
Q3: What role do protease inhibitors play in reducing variability?
A3: Protease inhibitors are essential for stabilizing kinin levels in biological samples. The rapid degradation of kinins by various enzymes is a major source of variability.[1] A customized cocktail of protease inhibitors can efficiently prevent this degradation.[1] For example, a combination of inhibitors targeting different proteases, such as serine proteases and metalloproteases, has been shown to be effective.[1]
Q4: Which type of bioassay is most suitable for this compound measurement?
A4: The choice of bioassay depends on the specific research question and available resources. Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) are common methods. A specific RIA for this compound has been developed that is sensitive and can distinguish this compound from bradykinin and kallidin.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and is increasingly used for the quantitative assessment of multiple kinin peptides simultaneously.[3]
Q5: How can I troubleshoot a weak or absent signal in my ELISA?
A5: A weak or no signal in an ELISA can be due to several factors. Ensure that all reagents are prepared correctly and added in the proper order.[4] Using a positive control is crucial to confirm that the assay is working correctly.[5] Other potential issues include improper antibody concentrations, insufficient incubation times, or the use of incompatible primary and secondary antibodies.[4][5] Optimizing these parameters and using fresh reagents can help improve the signal.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound bioassays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Antibody concentration is too high.- Insufficient washing.- Non-specific binding of antibodies. | - Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.- Use an affinity-purified antibody and ensure the blocking agent is effective.[5] |
| Poor Reproducibility (High CV%) | - Inconsistent pipetting technique.- Variability in incubation times and temperatures.- Edge effects on the microplate. | - Ensure pipettes are calibrated and use consistent pipetting techniques.[6] Consider using automated liquid handlers to reduce manual pipetting errors.[7]- Precisely control incubation times and maintain a stable temperature.[6]- Avoid using the outer wells of the plate or ensure even temperature distribution across the plate during incubation.[8] |
| Low Signal or Sensitivity | - Low antigen coating on the plate.- Inadequate antibody affinity.- Suboptimal detection reagent. | - Increase the concentration of the coating antigen or the incubation time for coating.- Use a high-affinity primary antibody specific for this compound.- Ensure the detection reagent is fresh and at the correct pH and dilution.[5] |
| Inconsistent Standard Curve | - Improper preparation of standards.- Degradation of the standard peptide.- Errors in serial dilutions. | - Prepare fresh standards for each assay from a stable stock solution.- Aliquot and store the standard peptide at -80°C to prevent degradation from repeated freeze-thaw cycles.- Carefully perform serial dilutions and ensure thorough mixing at each step.[8] |
Quantitative Data Summary
The following tables summarize quantitative data related to factors influencing this compound bioassay variability.
Table 1: Impact of Preanalytical Variables on Kinin Levels
| Variable | Condition 1 | Condition 2 | Effect on Kinin Levels | Reference |
| Phlebotomy Method | Straight Needles/Catheters | Butterfly-winged Needles (21G) | Straight needles and catheters can increase variability. | [1] |
| Sampling Technique | Vacuum Sampling | Aspiration Technique | Vacuum sampling increases the variability of kinin levels. | [1] |
| Time to Centrifugation | > 30 minutes | < 30 minutes | Prolonged time increases kinin degradation. | [1] |
| Tube Type | Standard Polypropylene | Protein Low-Binding Polypropylene | Low-binding tubes reduce peptide adsorption. | [1] |
Table 2: Intra- and Inter-Assay Coefficients of Variation (CV) for Kinin Immunoassays
| Assay Type | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Radioimmunoassay (RIA) | High Molecular Weight Kininogen | 2 | 1.5 | [9] |
| Radioimmunoassay (RIA) | T-Kininogen | Not specified | Not specified | [10] |
Experimental Protocols
Detailed Protocol for this compound Radioimmunoassay (RIA) with a Focus on Minimizing Variability
This protocol is a synthesized guideline based on best practices to ensure high-quality, reproducible results.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing a protease inhibitor cocktail to prevent kinin degradation. A recommended buffer is a phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) and a cocktail of protease inhibitors (e.g., aprotinin, EDTA, and phenanthroline).
-
Standard Preparation: Reconstitute synthetic this compound standard in assay buffer. Prepare serial dilutions to generate a standard curve (e.g., from 1 pg/mL to 1000 pg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Tracer Preparation: Use 125I-labeled this compound as the tracer. Dilute the tracer in the assay buffer to the recommended concentration.
-
Antibody Preparation: Dilute the primary anti-T-Kinin antibody in the assay buffer to the optimal concentration determined by titration.
2. Sample Collection and Preparation:
-
Collect blood samples using a 21G butterfly-winged needle with a constant aspiration technique.[1]
-
Immediately transfer the blood into pre-chilled protein low-binding tubes containing a protease inhibitor cocktail.[1]
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.[1]
-
Collect the plasma supernatant and store it at -80°C until the assay is performed.
3. Assay Procedure:
-
Set up the assay in duplicate or triplicate for all standards, controls, and samples.
-
Add 100 µL of standard, control, or plasma sample to the respective tubes.
-
Add 100 µL of the diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.
-
Vortex gently and incubate for 24 hours at 4°C.
-
Add 100 µL of the diluted 125I-T-Kinin tracer to all tubes.
-
Vortex gently and incubate for another 24 hours at 4°C.
-
Add 500 µL of a secondary antibody (e.g., goat anti-rabbit IgG) complexed with a precipitating agent (e.g., polyethylene glycol) to all tubes.
-
Vortex and incubate for 2 hours at 4°C to precipitate the antibody-bound fraction.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
4. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of replicates.
-
Subtract the average NSB CPM from all other CPM values.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of bound tracer from the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through the B2 receptor.
This compound Bioassay Experimental Workflow
Caption: Workflow for a this compound bioassay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric study of variation in kinin peptide profiles in nasal fluids and plasma of adult healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. biomatik.com [biomatik.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. Radioimmunoassay of human high molecular weight kininogen in normal and deficient plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the specificity of T-Kinin antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the specificity of T-Kinin antibodies in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specific detection important?
A1: this compound, also known as Ile-Ser-Bradykinin, is a bioactive peptide predominantly found in rats.[1][2][3] It is generated from its precursor, T-kininogen, and plays a significant role in inflammatory processes.[4][5] Specific detection of this compound is crucial for accurately studying its physiological and pathological roles, particularly in rodent models of inflammation.
Q2: My anti-T-Kinin antibody shows cross-reactivity with Bradykinin. How can I minimize this?
A2: this compound is structurally similar to Bradykinin, making cross-reactivity a common issue. To minimize this:
-
Antibody Selection: Choose a monoclonal antibody specifically generated against the N-terminal (Ile-Ser) portion of this compound, as this is the primary structural difference from Bradykinin.
-
Competitive Immunoassay: Employ a competitive ELISA format. In this setup, free this compound in the sample competes with labeled this compound for binding to the antibody, which can enhance specificity.
-
Affinity Purification: If using polyclonal antibodies, affinity purify them against an immobilized this compound peptide fragment that excludes the common Bradykinin sequence.
-
Sample Pre-treatment: Consider solid-phase extraction or HPLC to separate this compound from Bradykinin in the sample before the immunoassay.[6]
Q3: I am observing high background noise in my this compound ELISA. What are the common causes and solutions?
A3: High background in an ELISA can be caused by several factors. Refer to the table below for common causes and troubleshooting strategies.
Q4: The signal from my this compound immunoassay is weak. How can I improve it?
A4: A weak signal can be due to suboptimal reagent concentrations or procedural steps. Consult the troubleshooting table for guidance on enhancing your signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antibody-based experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking buffer concentration (e.g., from 1% to 3-5% BSA or non-fat dry milk) or extend blocking time (e.g., from 1 hour to 2 hours at 37°C or overnight at 4°C).[1][7] |
| Inadequate washing | Increase the number of wash steps (from 3 to 5) and ensure complete aspiration of wash buffer between steps. | |
| High concentration of detection antibody | Perform a checkerboard titration to determine the optimal concentration of the detection antibody that provides a good signal-to-noise ratio.[8] | |
| Cross-reactivity of secondary antibody | Use a cross-adsorbed secondary antibody to minimize binding to the capture antibody or other sample components. | |
| Non-specific binding to the plate | Consider using a different type of microplate (e.g., non-binding surface plates for certain applications). | |
| Weak or No Signal | Low antibody concentration | Optimize the concentration of both capture and detection antibodies through titration. |
| Inactive enzyme conjugate | Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh dilutions before use. | |
| Insufficient incubation time | Increase the incubation times for the sample, antibodies, and substrate. | |
| Improper sample handling | Avoid repeated freeze-thaw cycles of samples. Store rat plasma/serum at -80°C for long-term storage.[9] For tissue homogenates, ensure efficient protein extraction. | |
| Suboptimal buffer pH | Ensure the pH of your coating, washing, and dilution buffers is appropriate for the antibodies and antigen. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. Multi-channel pipettes can improve consistency. |
| Edge effects | Ensure proper sealing of the plate during incubations to prevent evaporation. Avoid using the outer wells if edge effects are persistent. | |
| Incomplete washing | Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. | |
| Poor Standard Curve | Incorrect standard dilution | Prepare fresh standards for each assay. Perform serial dilutions carefully and ensure the standard range covers the expected sample concentrations. |
| Matrix effects | The sample matrix (e.g., plasma proteins) can interfere with the assay. Dilute samples in an appropriate assay buffer, and consider a spike and recovery experiment to assess matrix effects.[10] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound in Rat Serum
This protocol is a representative method for the quantitative determination of this compound.
-
Plate Coating:
-
Coat a 96-well microplate with a this compound specific capture antibody (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
In a separate plate or tubes, pre-incubate your rat serum samples and this compound standards with a known concentration of HRP-conjugated this compound for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.
-
-
Washing:
-
Wash the plate 5 times with Wash Buffer, ensuring complete removal of liquid after each wash.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Protocol 2: Antibody Specificity Validation by Peptide Blocking
This protocol helps to confirm that the antibody is binding specifically to this compound.
-
Peptide Preparation:
-
Reconstitute the this compound immunizing peptide and a control peptide (e.g., Bradykinin) to a high concentration (e.g., 1 mg/mL).
-
-
Antibody Neutralization:
-
Dilute the anti-T-Kinin antibody to its optimal working concentration for your application (e.g., Western Blot or ELISA).
-
In two separate tubes, incubate the diluted antibody with a 10-100 fold molar excess of the this compound peptide (neutralized sample) and the control peptide (control sample) for at least 2 hours at room temperature or overnight at 4°C.
-
-
Immunoassay:
-
Perform your immunoassay (e.g., Western Blot or ELISA) in parallel using three antibody preparations:
-
Antibody without peptide.
-
Antibody neutralized with this compound peptide.
-
Antibody incubated with the control peptide.
-
-
-
Result Interpretation:
-
A specific antibody will show a significantly reduced or absent signal in the presence of the this compound peptide, while the signal should remain unchanged in the presence of the control peptide.
-
Visualizations
Kinin Signaling Pathway
Kinins, including this compound, exert their effects primarily through the B2 receptor, a G-protein coupled receptor. Activation of the B2 receptor initiates several downstream signaling cascades involved in inflammation and pain.
Caption: this compound binding to the B2 receptor activates downstream signaling pathways.
Competitive ELISA Workflow
The competitive ELISA is a highly specific method for quantifying small molecules like this compound.
Caption: Workflow for a competitive ELISA to detect this compound.
Antibody Validation Logic
A logical workflow is essential for validating the specificity of a this compound antibody.
Caption: Logical steps for validating this compound antibody specificity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Quantitative determination of kinins released by trypsin using enzyme-linked immunosorbent assay (ELISA) and identification by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. bosterbio.com [bosterbio.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
T-Kinin Data Interpretation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with interpreting T-Kinin data. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to study?
This compound (Ile-Ser-Bradykinin) is a bioactive peptide, primarily identified in rats, that belongs to the kinin family. These peptides are known mediators of inflammation, pain, and blood pressure regulation.[1][2] The primary challenges in studying this compound include:
-
Species Specificity: this compound and its precursor, T-kininogen, are well-characterized in rats, but their presence and physiological role in humans remain unclear.[3]
-
Low Endogenous Concentrations: Kinins are typically present at very low levels (pg/mL range) in biological fluids, requiring highly sensitive assays for detection.[4]
-
Structural Similarity to Other Kinins: this compound is structurally similar to other kinins like bradykinin, leading to potential cross-reactivity in immunoassays.[3]
-
Rapid Degradation: Kinins have a very short half-life in vivo, making accurate measurement challenging without proper sample handling and the use of kininase inhibitors.
Q2: How can I differentiate this compound from Bradykinin in my samples?
Distinguishing this compound from bradykinin is a critical step for accurate data interpretation. Here are some recommended approaches:
-
Highly Specific Immunoassays: Develop or utilize antibodies that are highly specific for the N-terminus of this compound, which contains the unique Ile-Ser sequence. Some radioimmunoassays (RIAs) have been developed with less than 1% cross-reactivity to bradykinin.[3]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique to separate different kinins before quantification.[3][5] This is often used in conjunction with immunoassays or mass spectrometry.
-
Mass Spectrometry (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for distinguishing and quantifying structurally similar peptides. It offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple kinins and their metabolites.[6]
Q3: What are the best practices for collecting and preparing samples for this compound analysis?
Proper sample handling is crucial to prevent artefactual generation or degradation of kinins.[7]
-
Anticoagulant Choice: Collect blood samples in tubes containing EDTA and a cocktail of protease inhibitors to prevent the action of kininases.
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at a low temperature (4°C) to separate plasma.
-
Storage: Store plasma or tissue homogenates at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.
-
For Tissue Samples: When collecting tissues, it is important to handle them quickly to minimize degradation. Snap-freezing in liquid nitrogen is a common practice.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Immunoassay (ELISA/RIA) Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | - Non-specific binding of antibodies.- Insufficient washing.- Contaminated reagents. | - Use a high-quality blocking buffer.- Increase the number and duration of wash steps.- Prepare fresh buffers and reagents.[8] |
| Low or No Signal | - Inactive antibody or tracer.- Suboptimal incubation times or temperatures.- Sample concentration below detection limit. | - Test the activity of reagents.- Optimize incubation conditions according to the manufacturer's protocol.- Concentrate the sample if possible.[8][9][10] |
| High Variability (Poor Duplicates) | - Pipetting errors.- Inconsistent timing of assay steps.- "Edge effects" on the microplate. | - Ensure accurate and consistent pipetting.- Standardize all incubation and washing times.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.[8][11] |
| Suspected Cross-Reactivity | - The antibody is not specific enough. | - Validate the assay with purified this compound and bradykinin to determine the degree of cross-reactivity.- If cross-reactivity is high, consider using a more specific assay like LC-MS/MS.[3] |
Mass Spectrometry (LC-MS/MS) Data Interpretation
| Problem | Possible Cause | Solution |
| Difficulty in Identifying this compound Peak | - Low abundance in the sample.- Co-elution with interfering substances. | - Optimize sample preparation to enrich for kinins.- Adjust the chromatographic gradient to improve separation. |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement).- Poor selection of internal standard. | - Use a stable isotope-labeled internal standard for this compound.- Perform a matrix effect evaluation during method validation. |
| Ambiguous Fragmentation Pattern | - Insufficient collision energy.- Presence of adducts. | - Optimize the collision energy in the mass spectrometer to obtain characteristic fragment ions.- Analyze the precursor ion scan to identify potential adducts. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on T-kininogen in rats, providing a reference for expected values in experimental models.
Table 1: T-kininogen Levels in Normal and Turpentine-Treated Rats
| Condition | Plasma T-kininogen Level (µg/mL) | Reference |
| Normal Rat | ~ 2.5 | [5] |
| Turpentine-Treated Rat (inflammation model) | ~ 25 (ten-fold increase) | [5] |
Table 2: Relative Proportions of Kininogens in Rat Plasma
| Kininogen Type | Normal Rat (%) | Turpentine-Treated Rat (%) | Reference |
| T-kininogen | 65 | 95 | [5] |
| HMW and LMW kininogen | 35 | 5 | [5] |
Experimental Protocols
Detailed Methodology for this compound Radioimmunoassay (RIA)
This protocol is a composite of best practices described in the literature.[3][5][9]
-
Antiserum Production: Raise polyclonal antibodies in rabbits against a synthetic this compound conjugate. The immunogen can be prepared by coupling the C-terminus of this compound to a carrier protein like human serum albumin.[3]
-
Radiolabeling of Tracer: Radiolabel a synthetic this compound analogue (e.g., [Tyr10]this compound) with 125I using the chloramine-T method. Purify the radiolabeled peptide using HPLC.
-
Assay Procedure:
-
Add 100 µL of standard this compound or unknown sample to assay tubes.
-
Add 100 µL of diluted anti-T-Kinin antiserum to each tube.
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µL of 125I-labeled this compound (tracer) to each tube.
-
Vortex and incubate for another 24 hours at 4°C.
-
Separate antibody-bound from free tracer using a second antibody precipitation method (e.g., goat anti-rabbit IgG).
-
Centrifuge, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of standard this compound. Determine the concentration of this compound in unknown samples by interpolation from the standard curve.
Detailed Methodology for this compound Measurement by LC-MS/MS
This protocol outlines the key steps for a targeted LC-MS/MS analysis of kinins.[4][6]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the kinins.
-
Elute the kinins from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound, bradykinin, and a stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the specific transitions of each analyte and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects primarily through the activation of bradykinin B2 receptors, and to a lesser extent, through mast cell degranulation.[12]
Caption: this compound signaling through the B2 receptor and mast cell degranulation.
Experimental Workflow for this compound Quantification
This diagram illustrates a typical workflow for measuring this compound levels in biological samples.
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. biomatik.com [biomatik.com]
- 12. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of T-Kinin synthesis and purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of T-Kinin synthesis and purification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
This compound is an undecapeptide with the following amino acid sequence: Ile-Ser-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[1]
Q2: What are the primary challenges in synthesizing this compound?
The synthesis of this compound can present several challenges, primarily due to its specific amino acid composition:
-
Presence of Arginine (Arg): The two arginine residues can be difficult to incorporate due to the bulky side chain and its protecting group, potentially leading to incomplete coupling.[2][3][4]
-
Multiple Proline (Pro) Residues: The three proline residues can cause steric hindrance and lead to the formation of secondary structures, which may hinder the coupling of subsequent amino acids.[5][6]
-
Peptide Aggregation: The overall sequence may be prone to aggregation during synthesis, which can result in lower yields and purification difficulties.[5]
Q3: What is the recommended method for this compound synthesis?
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard and recommended method for synthesizing this compound and its analogs.[7][8][9][10][11] This method involves assembling the peptide chain step-by-step on a solid resin support.
Q4: How is synthetic this compound typically purified?
The standard method for purifying synthetic this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15] This technique separates the target peptide from impurities based on hydrophobicity.
Troubleshooting Guide
Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low final yield of crude peptide | Incomplete deprotection of the Fmoc group. | - Increase the deprotection time with piperidine. - Use a fresher deprotection solution. |
| Incomplete coupling of amino acids, especially Arg and Pro. | - Double couple the difficult amino acids (Arg, Pro).[5] - Increase the coupling time. - Use a more efficient coupling reagent like HATU or HBTU. | |
| Peptide aggregation on the resin. | - Use a high-swelling resin with a low loading capacity. - Incorporate pseudoproline dipeptides in place of Ser-Pro sequences to disrupt secondary structure formation.[5] | |
| Presence of deletion sequences in mass spectrometry analysis | Inefficient coupling at specific residues. | - Optimize coupling conditions for the specific problematic residue (e.g., longer coupling time, double coupling). |
| Difficulty cleaving the peptide from the resin | Incomplete cleavage reaction. | - Increase the cleavage time with the TFA cocktail. - Ensure the cleavage cocktail composition is appropriate for the protecting groups used. |
Purification
| Issue | Potential Cause | Recommended Solution |
| Poor peak resolution in HPLC chromatogram | Inappropriate gradient slope. | - Optimize the HPLC gradient. Start with a shallow gradient to better separate the target peptide from closely eluting impurities.[13] |
| Column overloading. | - Reduce the amount of crude peptide loaded onto the column. | |
| Broad or tailing peaks | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH or the concentration of the ion-pairing agent (e.g., TFA). |
| Multiple peaks of similar mass in collected fractions | Presence of isomers or oxidized forms of the peptide. | - Optimize the synthesis and cleavage conditions to minimize side reactions. - Employ a multi-step purification strategy if necessary. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by HPLC) | 30% - 70% | Highly dependent on the success of the synthesis and the presence of difficult sequences. |
| Overall Yield of Purified Peptide | 10% - 40% | Based on the initial resin loading. Losses occur at each step of synthesis, cleavage, and purification. |
| Final Purity of Purified Peptide (by HPLC) | >95% | Achievable with optimized HPLC purification. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[16]
-
First Amino Acid Loading: If not using a pre-loaded resin, couple Fmoc-Arg(Pbf)-OH to the resin using a suitable coupling agent (e.g., DIC/Oxyma).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings (Arg, Pro), this step may be repeated (double coupling).
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 3-6 for each amino acid in the this compound sequence (Phe, Pro, Ser(tBu), Gly, Pro, Pro, Arg(Pbf), Ser(tBu), Ile).
-
Final Deprotection: Remove the Fmoc group from the final amino acid (Ile).
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether several times.
-
Drying: Dry the crude peptide under vacuum.
Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B, or a small amount of acetonitrile or DMSO followed by dilution with mobile phase A).
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient to allow for good separation. A typical starting gradient could be 5-15% B over 5 minutes, followed by a slower ramp to 45-55% B over 30-40 minutes. The optimal gradient will need to be determined empirically.
-
-
Detection: Monitor the elution of the peptide at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: RP-HPLC purification workflow for synthetic this compound.
Caption: Overview of this compound release and its signaling pathway.
References
- 1. Isolation and structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Peptide Synthesis of Some Analogs of Bradykinin Hormone Using Microwave Energy Application (part II) [ejchem.journals.ekb.eg]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Synthesis of Some Analogs of Bradykinin Hormone Using Modified Solid Phase Peptide Synthesis and Microwave Technique (Part 1) [ejchem.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of a kallikrein-like T-kininogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Measurements of urinary kinins by HPLC-radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of kinins released by trypsin using enzyme-linked immunosorbent assay (ELISA) and identification by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Method Refinement for Studying T-Kinin's Effects on Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of T-Kinin on cell cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other kinins?
A1: this compound (Ile-Ser-Bradykinin) is a member of the kinin family of peptides, which are potent inflammatory mediators.[1] It is structurally similar to bradykinin (BK) and kallidin (Lys-BK). This compound is generated from its precursor, T-kininogen, and is found specifically in rats.[1][2] Like other kinins, it exerts its biological effects by interacting with bradykinin receptors B1 and B2.[3]
Q2: Which cell types are responsive to this compound?
A2: this compound, acting through bradykinin receptors, can elicit responses in a variety of cell types, including:
-
Endothelial cells: this compound can stimulate the release of nitric oxide (NO) and prostaglandins, leading to vasodilation.[4][5][6]
-
Smooth muscle cells: this compound can induce contraction or relaxation of smooth muscle, depending on the tissue and receptor subtype expression.[7]
-
Immune cells: Kinins can modulate the activity of various immune cells, including T cells, macrophages, and dendritic cells, influencing inflammatory responses.[8][9]
-
Fibroblasts: Kinins have been shown to stimulate fibroblast proliferation and cytokine production.[8]
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound activates G protein-coupled bradykinin receptors (B1 and B2), leading to the activation of several downstream signaling pathways. The most prominent include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which play a crucial role in cell proliferation, differentiation, and survival.
-
Nitric Oxide (NO) Synthase Pathway: In endothelial cells, this compound can stimulate endothelial nitric oxide synthase (eNOS) activity, leading to the production of NO, a key signaling molecule in vasodilation.[11]
-
Prostaglandin Synthesis: this compound can stimulate the release of arachidonic acid, which is then converted into prostaglandins, contributing to inflammation and pain.[9][12]
Troubleshooting Guides
This section addresses common issues encountered during the study of this compound's effects on cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable cellular response to this compound stimulation. | 1. Inactive this compound: Peptide may have degraded due to improper storage or handling. 2. Low receptor expression: The cell line used may not express sufficient levels of B1 or B2 receptors. 3. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 4. Incorrect incubation time: The duration of stimulation may be too short or too long to observe the desired effect. | 1. Verify this compound activity: Use a new, properly stored aliquot of this compound. Perform a dose-response experiment with a positive control cell line known to respond to kinins. 2. Confirm receptor expression: Check the literature for B1/B2 receptor expression in your cell line or assess expression using qPCR or Western blotting. Consider using a cell line known to express these receptors. 3. Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. 4. Optimize incubation time: Conduct a time-course experiment to identify the optimal stimulation duration. |
| High background or non-specific effects. | 1. This compound degradation: Degradation products of this compound may have non-specific effects. 2. Contaminants in this compound preparation: The peptide solution may contain impurities. 3. Cell culture stress: Stressed cells may respond non-specifically to stimuli. | 1. Use high-purity this compound: Ensure the peptide is of high purity and handle it according to the manufacturer's instructions. 2. Include appropriate controls: Use a vehicle control (the solvent used to dissolve this compound) to account for any non-specific effects of the solvent. 3. Maintain healthy cell cultures: Ensure cells are healthy and not overgrown before starting the experiment. |
| Inconsistent or variable results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent this compound preparation: Variations in the preparation of this compound working solutions. 3. Fluctuations in incubator conditions: Changes in temperature or CO2 levels can affect cell physiology. | 1. Use a consistent passage number: Use cells within a defined passage number range for all experiments. 2. Standardize this compound preparation: Prepare fresh working solutions of this compound for each experiment from a single stock solution. 3. Monitor incubator conditions: Regularly check and calibrate incubator temperature and CO2 levels. |
| Difficulty in detecting downstream signaling events (e.g., phosphorylation). | 1. Transient signaling: The signaling event may be rapid and transient. 2. Low protein abundance: The target protein may be expressed at low levels. 3. Suboptimal antibody for detection: The antibody used for Western blotting or flow cytometry may not be sensitive or specific enough. | 1. Perform a time-course experiment: Collect samples at multiple early time points (e.g., 2, 5, 10, 15, 30 minutes) after this compound stimulation. 2. Enrich for the target protein: Use immunoprecipitation to enrich for the protein of interest before Western blotting. 3. Validate your antibody: Use a positive control to ensure your antibody is working correctly. Consider testing different antibodies. |
Data Presentation
The following tables summarize representative quantitative data for kinin-induced cellular responses. Note that specific values for this compound may vary and should be determined empirically for each cell type and experimental condition. The data presented here is based on studies with the closely related peptide, bradykinin, and serves as a starting point for experimental design.
Table 1: Exemplary Dose-Response of Bradykinin in Different Cell-Based Assays
| Assay | Cell Type | Parameter Measured | Effective Concentration (EC50) Range |
| Calcium Mobilization | Human Umbilical Vein Endothelial Cells (HUVEC) | Increase in intracellular Ca2+ | 1 - 10 nM |
| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | p-ERK1/2 levels | 10 - 100 nM |
| Nitric Oxide Production | Bovine Aortic Endothelial Cells | NO release | 1 - 50 nM |
| Cell Proliferation | Human Lung Fibroblasts | DNA synthesis | 10 - 200 nM |
Table 2: Exemplary Time-Course of Bradykinin-Induced Cellular Responses
| Assay | Cell Type | Parameter Measured | Peak Response Time |
| Calcium Mobilization | HUVEC | Increase in intracellular Ca2+ | 30 - 60 seconds |
| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | p-ERK1/2 levels | 5 - 15 minutes |
| Nitric Oxide Production | Bovine Aortic Endothelial Cells | NO release | 2 - 5 minutes |
| Cytokine (IL-6) Release | Human Bronchial Epithelial Cells | IL-6 in supernatant | 6 - 24 hours |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of this compound-induced changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., endothelial or smooth muscle cells)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 1-2 minutes.
-
Use the automated injector to add 20 µL of this compound at various concentrations to the wells.
-
Continue to measure fluorescence for an additional 5-10 minutes.
-
As a positive control, add ionomycin (final concentration 1-5 µM) to some wells.
-
As a negative control, pre-incubate some cells with EGTA (final concentration 2-5 mM) before adding this compound.
-
-
Data Analysis: Calculate the change in fluorescence intensity over time. The response is often expressed as the ratio of the peak fluorescence to the baseline fluorescence.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of this compound-induced phosphorylation of ERK1/2 by Western blotting.
Materials:
-
Cells of interest
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium prior to stimulation.
-
This compound Stimulation:
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the B2 receptor.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel kinin, Met-Ile-Ser-bradykinin (Met-T-kinin) is released from T-kininogen by an acid proteinase of granulomatous tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound has endothelium-dependent vasodilator activity in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial cells and components of the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular responses of endothelial tissue to kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of mitogenesis by kinins in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin stimulates NF-kappaB activation and interleukin 1beta gene expression in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible influence of intrarenal generation of kinins on prostaglandin release from the rabbit perfused kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin independence of kinin-stimulated renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in T-Kinin Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during T-Kinin research. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides & FAQs
This section is designed to help you identify and solve common problems in your this compound research experiments.
In Vitro Models: Cell-Based Assays
Question: Why am I observing high non-specific binding in my Tachykinin receptor binding assay?
Answer: High non-specific binding can be a significant issue in receptor binding assays, obscuring the specific signal. Here are several potential causes and solutions:
-
Suboptimal Blocking Agents: The choice and concentration of blocking agents are crucial.
-
Solution: Ensure you are using an appropriate blocking agent like bovine serum albumin (BSA) or non-fat dry milk at an optimized concentration. You may need to titrate the concentration to find the optimal balance between reducing non-specific binding and not interfering with specific binding.
-
-
Inadequate Washing Steps: Insufficient or improper washing can leave unbound radioligand behind, contributing to high background.
-
Solution: Increase the number or duration of wash steps with ice-cold wash buffer. Ensure the wash buffer composition is appropriate and does not disrupt specific binding.
-
-
Radioligand Issues: The radioligand itself can sometimes be "sticky" or used at too high a concentration.
-
Solution: Consider using a different radioligand if available. Ensure the radioligand concentration is appropriate for the receptor density of your system; typically, a concentration at or below the Kd is recommended for competition assays[1]. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer can sometimes help reduce non-specific interactions.
-
-
Cell Membrane Preparation Quality: Poor quality membrane preparations can expose non-receptor sites that bind the radioligand.
-
Solution: Optimize your membrane preparation protocol to ensure high purity and enrichment of the desired receptor.
-
Question: My Tachykinin-induced calcium flux signal is weak and inconsistent. What are the possible causes?
Answer: A weak or inconsistent calcium flux signal can be frustrating. Consider the following factors:
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact their responsiveness.
-
Solution: Ensure your cells are healthy, not overgrown, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity.
-
-
Receptor Expression Levels: Low expression of the Tachykinin receptor in your chosen cell line will naturally lead to a weaker signal.
-
Solution: Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express higher levels of the receptor or creating a stably transfected cell line.
-
-
Agonist Concentration and Potency: The concentration of the Tachykinin agonist may not be optimal, or the agonist may have lost potency.
-
Solution: Perform a dose-response curve to determine the optimal agonist concentration (EC50/EC80). Ensure your agonist is stored correctly and has not degraded.
-
-
Calcium Dye Loading: Inefficient loading of the calcium indicator dye can result in a poor signal.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure that the loading buffer is appropriate and that cells are not washed too aggressively after loading. Some cell types may require specific loading conditions.
-
-
Assay Buffer Composition: The composition of the assay buffer, particularly the calcium concentration, is critical.
-
Solution: Use a buffer with a physiological calcium concentration. Ensure other components of the buffer (e.g., pH, salt concentration) are optimal for cell health and receptor function.
-
Question: I am seeing variability in my Tachykinin-induced cAMP assay results. How can I improve reproducibility?
Answer: Variability in cAMP assays can stem from several sources. Here are some troubleshooting tips:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable cAMP production.
-
Solution: Ensure a uniform cell seeding density across all wells of your assay plate. Use a cell counter for accurate cell quantification.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can lead to a rapid loss of signal and variability.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and stabilize the signal.
-
-
Incubation Times: The timing of agonist stimulation and lysis is critical for consistent results.
-
Solution: Precisely control the incubation times for both agonist stimulation and cell lysis. Use a multichannel pipette or automated liquid handler for simultaneous additions.
-
-
Reagent Quality and Preparation: The quality and preparation of reagents, especially the ATP source for adenylyl cyclase, are important.
-
Solution: Use high-quality reagents and prepare fresh solutions for each experiment. Ensure the ATP concentration is not limiting.
-
In Vivo Models: Animal Studies
Question: I am not observing the expected phenotype in my Tachykinin receptor knockout mouse model. What could be the reason?
Answer: A lack of an expected phenotype in a knockout mouse model can be due to several factors:
-
Genetic Compensation: Other related genes or pathways may compensate for the loss of the targeted Tachykinin receptor.
-
Solution: Investigate the expression levels of other Tachykinin receptors (e.g., NK2R, NK3R) and related signaling molecules in your knockout mice compared to wild-type controls. Consider creating double or triple knockout models to address potential redundancy.
-
-
Species Differences: The physiological role of the Tachykinin system can differ between mice and humans. A phenotype observed in humans may not be recapitulated in mice.
-
Solution: Carefully consider the known species differences in Tachykinin receptor pharmacology and distribution when interpreting your results. Cross-reference your findings with data from other animal models if available.
-
-
Experimental Paradigm: The chosen behavioral or physiological test may not be sensitive enough to detect subtle changes resulting from the gene knockout.
-
Solution: Review the literature for the most appropriate and sensitive assays for the phenotype you are investigating. Consider using a battery of different tests to assess various aspects of the phenotype. For example, in pain research, different nociceptive tests like the hotplate, formalin, and tail-flick assays can reveal distinct roles for Tachykinins[2].
-
-
Genetic Background of the Mice: The genetic background of the mouse strain can influence the phenotype.
-
Solution: Ensure that your wild-type control mice are from the same genetic background as your knockout mice. Backcrossing the knockout line to a specific inbred strain for several generations can help to create a more uniform genetic background.
-
Question: How can I minimize variability in my in vivo Tachykinin drug efficacy studies?
Answer: Minimizing variability is key to obtaining robust and reproducible in vivo data. Here are some important considerations:
-
Animal Handling and Acclimation: Stress from handling and a new environment can significantly impact physiological responses.
-
Solution: Allow sufficient time for animals to acclimate to the housing and experimental conditions. Handle the animals consistently and gently to minimize stress.
-
-
Dosing and Administration Route: Inconsistent drug delivery can be a major source of variability.
-
Solution: Ensure accurate and consistent dosing for all animals. The choice of administration route (e.g., intraperitoneal, intravenous, oral) should be appropriate for the drug's properties and the experimental question.
-
-
Blinding and Randomization: Investigator bias can unconsciously influence results.
-
Solution: Whenever possible, experiments should be conducted in a blinded manner, where the investigator is unaware of the treatment group of each animal. Randomize the allocation of animals to different treatment groups.
-
-
-
Solution: Include vehicle-treated control groups to account for any effects of the drug delivery vehicle. For knockout studies, wild-type littermates are the ideal controls.
-
Data Presentation
Table 1: In Vitro Potency of Tachykinin Receptor Ligands
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Substance P | NK1R | IP Accumulation | HEK293-T | EC50 | ~10-100 nM | [3] |
| Neurokinin A | NK2R | IP Accumulation | HEK293-T | EC50 | ~5 nM | [3] |
| Neurokinin B | NK3R | IP Accumulation | HEK293-T | EC50 | ~10-100 nM | [3] |
| DOTA-[Thi8,Met(O2)11]SP | NK1R | IP Accumulation | HEK293-T | pEC50 | 7.4 ± 0.1 | [3] |
| Acetylated SP Analogs | NK1R | BRET-based cAMP (Gs) | COS-7 | Log(EC50) | Varies with truncation | [4] |
| Acetylated SP Analogs | NK1R | IP3 Accumulation (Gq) | COS-7 | Log(EC50) | Varies with truncation | [4] |
| NKA Analogs | NK2R | BRET-based cAMP (Gs) | COS-7 | Log(EC50) | Varies with truncation | [4] |
| NKA Analogs | NK2R | IP3 Accumulation (Gq) | COS-7 | Log(EC50) | Varies with truncation | [4] |
Table 2: In Vivo Efficacy of Tachykinin Receptor Antagonists
| Antagonist | Target Receptor | Animal Model | Disease/Condition Model | Key Finding | Reference |
| GSK172981 | NK3R | Guinea Pig | Haloperidol-induced dopamine increase | Attenuated dopamine increase (ED50 = 0.8 mg/kg, i.p.) | [5] |
| GSK256471 | NK3R | Guinea Pig | Haloperidol-induced dopamine increase | Attenuated dopamine increase (ED50 = 0.9 mg/kg, i.p.) | [5] |
| Tac1 Gene Deletion | NK1R/NK2R | Mouse | Formalin-induced pain | No significant pain responses | [2] |
| NK1R Knockout | NK1R | Mouse | Substance P-induced edema | Tachykinins were inactive | [6] |
Experimental Protocols
Radioligand Receptor Binding Assay (Saturation Binding)
This protocol is adapted from standard methodologies for determining the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
Materials:
-
Cell membranes expressing the Tachykinin receptor of interest.
-
Radiolabeled Tachykinin ligand (e.g., [125I]Substance P).
-
Unlabeled Tachykinin ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the Tachykinin receptor according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of the radioligand to the tubes containing a fixed amount of cell membrane protein in binding buffer.
-
Non-specific Binding: In a parallel set of tubes, add the same increasing concentrations of radioligand and a high concentration of the corresponding unlabeled ligand (e.g., 1 µM) to saturate the specific binding sites.
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the free radioligand.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Tachykinin-Induced Calcium Flux Assay
This protocol describes a method to measure intracellular calcium mobilization upon Tachykinin receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Tachykinin receptor of interest (e.g., CHO-K1, HEK293).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Tachykinin agonist.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Add the Tachykinin agonist at various concentrations to the wells. The addition can be done manually or using an automated injection system in the plate reader.
-
Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each well.
-
Plot the peak fluorescence response against the agonist concentration.
-
Analyze the dose-response curve using non-linear regression to determine the EC50 of the agonist.
-
Mandatory Visualizations
Signaling Pathways
Caption: Tachykinin Receptor Signaling Pathways.
Experimental Workflow
Caption: General Experimental Workflow for this compound Research.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of NK(1) knockout mice to analyze substance P-induced edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Studies of T-Kinin Degradation
Welcome to the technical support center for researchers studying the enzymatic processing of T-Kinin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions. As this compound is a peptide hormone that acts as a substrate for various enzymes, this guide focuses on the conditions for studying its enzymatic degradation, rather than this compound possessing enzymatic activity itself.
Frequently Asked Questions (FAQs)
Q1: Does this compound have its own enzymatic activity?
A1: Current scientific literature does not support the notion that this compound, a peptide hormone, possesses intrinsic enzymatic activity. Instead, it functions as a substrate for a class of enzymes known as kininases, which are responsible for its metabolism and inactivation. Key enzymes involved in this compound degradation include Carboxypeptidase B (CpB).
Q2: What are the primary enzymes that degrade this compound?
A2: The primary enzyme responsible for the degradation of this compound is Carboxypeptidase B (CpB), which cleaves the C-terminal arginine residue. Unlike bradykinin, this compound is resistant to hydrolysis by Angiotensin-Converting Enzyme (ACE).[1] Other peptidases may also be involved in its metabolism.[2][3]
Q3: What is the general mechanism of this compound signaling?
A3: this compound exerts its biological effects by binding to and activating the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[4][5][6] This interaction initiates a downstream signaling cascade involving G-proteins (primarily Gαq), phospholipase C (PLC), and the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), leading to various cellular responses.[6][7][8]
Q4: Why is my synthetic this compound peptide showing low activity or insolubility?
A4: Several factors can affect the performance of synthetic peptides. Poor solubility can be a significant issue, and it is crucial to follow the manufacturer's guidelines for dissolution, which may involve specific buffers and pH adjustments.[9] Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can also interfere with cellular or enzymatic assays by altering the pH of the reaction.[9][10] Additionally, peptides containing certain amino acids like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can lead to a loss of activity.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low this compound degradation observed | Inactive enzyme (e.g., Carboxypeptidase B). | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Test the enzyme activity with a known positive control substrate. |
| Suboptimal reaction conditions (pH, temperature). | - Optimize the pH and temperature of your assay buffer based on the enzyme's specific requirements (see tables below).- Perform a matrix of conditions to determine the empirical optimum for your experimental setup. | |
| Presence of inhibitors in the sample or buffer. | - Be aware of potential inhibitors for Carboxypeptidase B, such as metal chelating agents (EDTA) and heavy metals.[11]- Ensure your buffers are free from contaminating proteases or inhibitors. | |
| High background signal or non-specific degradation | Contamination of reagents with other proteases. | - Use high-purity reagents and sterile, protease-free water.- Include a control with a broad-spectrum protease inhibitor cocktail (excluding inhibitors of your enzyme of interest) to assess non-specific degradation. |
| Instability of this compound peptide. | - Prepare fresh this compound solutions for each experiment.- Store peptide stocks at -80°C in appropriate buffers to minimize degradation.[12] | |
| Inconsistent or variable results between experiments | Inaccurate pipetting of enzyme or substrate. | - Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[13] |
| Improper thawing of reagents. | - Thaw all components completely and mix gently before use to ensure homogeneity.[13] | |
| Variability in sample collection and handling. | - For plasma samples, use a standardized collection protocol with protease inhibitors to prevent ex vivo degradation of kinins.[14] |
Optimizing Reaction Conditions for this compound Degrading Enzymes
The optimal conditions for enzymes that metabolize this compound, such as Carboxypeptidase B (CpB), can vary depending on the source of the enzyme and the specific substrate. Below are summarized data from various studies to guide your experimental setup.
Optimal pH for Carboxypeptidase B Activity
| Enzyme Source | Substrate | Optimal pH | Reference(s) |
| Buffalo Pancreas | Synthetic Peptide | 9.0 | [15] |
| Litopenaeus vannamei (Shrimp) | Synthetic Peptide | 8.0 | [16] |
| Porcine Kidney | Synthetic Peptide | 8.3 | [17] |
| Aspergillus niger | Synthetic Peptide | 6.0 | [18] |
| General | Hippuryl-L-arginine | 7.5 - 8.5 | [19] |
Optimal Temperature for Carboxypeptidase B Activity
| Enzyme Source | Optimal Temperature (°C) | Reference(s) |
| Buffalo Pancreas | 40 | [15] |
| Litopenaeus vannamei (Shrimp) | 50 | [16] |
| Aspergillus niger | 45 | [18] |
| General (Human enzymes) | ~37 | [20] |
Experimental Protocols
Protocol: In Vitro this compound Degradation Assay using Carboxypeptidase B
This protocol provides a general framework for measuring the degradation of this compound by Carboxypeptidase B (CpB). The reaction can be monitored by various methods, such as HPLC, LC-MS/MS, or a fluorometric assay if a labeled this compound substrate is used.
Materials:
-
This compound (synthetic peptide)
-
Carboxypeptidase B (CpB) from a commercial source
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Reaction tubes or microplate
-
Incubator or water bath
-
Stop Solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
Analytical equipment (e.g., HPLC, LC-MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and adjust the pH to the desired value (e.g., 8.0). Warm the buffer to the optimal reaction temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) and determine its concentration accurately.
-
Prepare a stock solution of CpB in Assay Buffer. Keep the enzyme on ice until use.
-
-
Enzyme Reaction:
-
Set up reaction tubes or wells in a microplate. For each reaction, add the appropriate volume of Assay Buffer.
-
Add the this compound substrate to a final concentration within the optimal range for the enzyme (this may need to be determined empirically, starting with a concentration around the Km value if known).
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a predetermined amount of CpB to each reaction. The amount of enzyme should be optimized to achieve a linear reaction rate over the desired time course.
-
Incubate the reaction at the optimal temperature for a specific time period (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Stopping the Reaction:
-
At each time point, stop the reaction by adding the Stop Solution (e.g., 1% TFA). This will denature the enzyme and halt the degradation of this compound.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method to quantify the amount of remaining this compound or the appearance of its degradation products.
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing this compound but no CpB to control for non-enzymatic degradation of the peptide.
-
No-Substrate Control: A reaction mixture containing CpB but no this compound to establish the baseline for the analytical method.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of this compound to the Bradykinin B2 Receptor (B2R).
Caption: this compound signal transduction via the B2 receptor.
Experimental Workflow for this compound Degradation Assay
This diagram outlines the key steps in performing an in vitro assay to measure the enzymatic degradation of this compound.
Caption: Workflow for this compound enzymatic degradation assay.
References
- 1. This compound is resistant to hydrolysis by angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 12. genscript.com [genscript.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Specific, high-affinity bradykinin binding by purified porcine kidney post-proline cleaving enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of carboxypeptidase B treatment and elevated temperature on recombinant monoclonal antibody charge variants in cation-exchange chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding factors in T-Kinin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-Kinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other kinins?
This compound (Ile-Ser-Bradykinin) is a vasoactive peptide that is the product of T-kininogen.[1][2] It is predominantly found in rats and is considered an acute-phase protein, meaning its levels can increase significantly during inflammatory conditions.[3] Like bradykinin, this compound exerts its effects primarily through the bradykinin B2 receptor.[1][4]
Q2: What are the most critical confounding factors to consider in this compound research?
Confounding factors are variables that can influence both the independent and dependent variables, leading to a misinterpretation of the results.[5] In this compound studies, it is crucial to control for the following:
-
Genetic Strain of Rats: Different rat strains can exhibit variations in their kallikrein-kinin system, potentially affecting baseline this compound levels and responsiveness.[6]
-
Age and Sex: The levels of kinins and the responsiveness of tissues to them can change with age and may differ between male and female animals.
-
Inflammatory Status: Since T-kininogen is an acute-phase protein, any underlying inflammation in the animal model can elevate this compound levels and confound the results of the experimental intervention.
-
Anesthesia and Surgical Procedures: Anesthetics and surgical stress can independently affect vascular permeability and inflammatory responses, which are key outcomes in many this compound studies.
-
"Confounding by Indication": In pharmacological studies, the reason for administering a treatment may itself be associated with the outcome. For example, if a drug is given to treat an inflammatory condition, it may be difficult to separate the drug's effect from the underlying condition's effect on this compound levels.[7]
-
Method of Euthanasia: The method used for euthanasia can influence post-mortem physiological changes and should be standardized across all experimental groups.
Q3: How can I control for confounding factors in my this compound experiments?
Controlling for confounding factors is essential for the validity of your research.[5] Here are several methods that can be applied at different stages of your study:
| Method | Description | Stage of Study |
| Randomization | Assigning subjects randomly to treatment or control groups helps to ensure that both known and unknown confounding factors are evenly distributed.[7][8] | Design |
| Restriction | Limiting the study to a specific subgroup of subjects (e.g., only male rats of a specific age) can eliminate variation due to that factor.[7] | Design |
| Matching | For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, weight) is selected.[7] | Design |
| Stratification | Analyzing the data in subgroups (strata) based on a confounding factor can help to assess the effect of the intervention within each subgroup.[7] | Analysis |
| Multivariate Analysis | Statistical techniques like Analysis of Covariance (ANCOVA) can be used to adjust for the effects of confounding variables at the analysis stage.[8] | Analysis |
Troubleshooting Guides
Problem 1: High variability in baseline this compound levels between animals in the same group.
-
Possible Cause: Underlying subclinical inflammation or stress in some animals.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals have a sufficient acclimatization period in the laboratory environment before the experiment.
-
Health Screening: Visually inspect animals for any signs of illness or distress. Consider using inflammatory markers (e.g., C-reactive protein) to screen for subclinical inflammation.
-
Standardize Husbandry: Maintain consistent housing conditions (temperature, light-dark cycle, diet) for all animals.
-
Problem 2: Inconsistent results in vascular permeability assays (e.g., Evans blue extravasation).
-
Possible Cause: Inconsistent injection technique or timing of measurements.
-
Troubleshooting Steps:
-
Standardize Injections: Ensure the volume and rate of injection for both this compound and the dye are consistent across all animals.
-
Precise Timing: Adhere to a strict timeline for dye circulation and tissue collection after this compound administration.
-
Control for Blood Pressure: Monitor and record the blood pressure of the animals, as it can influence vascular permeability.
-
Negative Controls: Include a control group that receives the vehicle instead of this compound to establish a baseline for vascular permeability.
-
Experimental Protocols
1. Measurement of this compound Induced Vascular Permeability using Evans Blue Extravasation
This protocol is adapted from studies measuring kinin-induced vascular permeability in rat airways.[1]
Methodology:
-
Anesthetize the rats (e.g., with an appropriate anesthetic cocktail).
-
Administer Evans blue dye (e.g., 20 mg/kg) intravenously.
-
After a short circulation period (e.g., 5 minutes), administer this compound intravenously at the desired doses.
-
After a specific time (e.g., 10 minutes), perfuse the circulatory system with saline to remove intravascular dye.
-
Dissect the tissue of interest (e.g., trachea, bronchi).
-
Extract the extravasated Evans blue from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically (e.g., at 620 nm).
-
Express the results as µg of dye per mg of tissue.
Quantitative Data Example (Hypothetical):
| This compound Dose (µmol/kg) | Evans Blue Extravasation in Trachea (µg/mg tissue) (Mean ± SEM) | Evans Blue Extravasation in Bronchi (µg/mg tissue) (Mean ± SEM) |
| 0 (Vehicle) | 0.5 ± 0.1 | 0.4 ± 0.08 |
| 0.1 | 1.2 ± 0.2 | 0.9 ± 0.15 |
| 1 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| 10 | 4.8 ± 0.6 | 4.0 ± 0.5 |
2. Quantification of this compound Levels by Radioimmunoassay (RIA)
This protocol is a general guide based on established methods for kinin measurement.
Methodology:
-
Sample Collection: Collect blood or tissue samples and immediately add protease inhibitors to prevent kinin degradation.
-
Extraction: Extract kinins from the samples using a suitable method, such as acid-ethanol extraction followed by solid-phase extraction.
-
RIA Procedure:
-
Incubate the extracted samples with a specific anti-T-Kinin antibody and a known amount of radiolabeled this compound.
-
The unlabeled this compound in the sample will compete with the radiolabeled this compound for binding to the antibody.
-
-
Separation: Separate the antibody-bound kinins from the free kinins (e.g., using a secondary antibody and centrifugation).
-
Quantification: Measure the radioactivity of the antibody-bound fraction. The amount of radioactivity will be inversely proportional to the concentration of this compound in the sample.
-
Standard Curve: Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
Visualizations
Caption: this compound signaling through the B2 receptor.
References
- 1. Effect of this compound on microvascular permeability and its modulation by peptidases in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing bias: the importance of considering confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain kallikrein-kinin system abnormalities in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confounding: what it is and how to deal with it. - Post - Medbullets Step 2/3 [step2.medbullets.com]
- 8. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cross-reactivity in T-Kinin immunoassays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address cross-reactivity issues in T-Kinin immunoassays.
Section 1: Frequently Asked Questions (FAQs) on this compound Immunoassay Cross-Reactivity
Q1: What is cross-reactivity in a this compound immunoassay and why is it a significant problem?
A1: Cross-reactivity occurs when the antibodies in your immunoassay bind to molecules other than the intended target, this compound. This happens when other peptides or proteins share a similar structural motif (epitope) with this compound. It is a significant problem because it leads to a false-positive signal, causing an overestimation of the this compound concentration in your sample and compromising the accuracy and specificity of your results.[1][2][3]
Q2: What are the most common molecules that cross-react with this compound antibodies?
A2: this compound is an undecapeptide (Ile-Ser-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that is structurally related to other kinins.[4][5] Therefore, the most common cross-reactants are other members of the kinin family and their precursors.[6][7] These include:
-
Bradykinin (BK): Shares the core C-terminal sequence.
-
Kallidin (Lys-BK): Structurally very similar to bradykinin.[6]
-
des-Arg9-Bradykinin: A metabolite of bradykinin that can be recognized by some antibodies.[8]
-
Kininogens: High-molecular-weight (HMW) and low-molecular-weight (LMW) kininogens are precursor proteins that contain the bradykinin sequence and can be a source of interference.[9][10][11]
Q3: My ELISA is showing high background noise. Is this caused by cross-reactivity?
A3: High background can be a symptom of cross-reactivity, but it is more often caused by general non-specific binding of assay components to the microplate surface.[1][12] Before suspecting specific cross-reactivity, you should first address common causes of high background.[13][14] If optimizing your washing and blocking steps does not resolve the issue, then investigating cross-reactivity with known related peptides is the next logical step.[15]
Q4: How can I definitively distinguish between a true this compound signal and a signal caused by a cross-reactant?
A4: The most effective method is to perform a competitive binding assay.[16][17] In this experiment, you test whether other structurally related peptides can compete with this compound for binding to your antibody. If a related peptide significantly reduces the signal in a concentration-dependent manner, it confirms cross-reactivity. Another method is to perform a Western blot on your sample to see if the antibody binds to proteins of different molecular weights, such as the larger kininogen precursors.
Q5: What are the immediate first steps I can take in my protocol to reduce potential cross-reactivity and non-specific binding?
A5: To minimize non-specific interactions and improve assay specificity, consider these initial steps:
-
Optimize Blocking Buffer: Ensure you are using an effective blocking agent, such as Bovine Serum Albumin (BSA) or casein.[12][15] Sometimes, switching from one blocking agent to another can reduce background.
-
Increase Wash Steps: Insufficient washing is a primary cause of high background.[14] Increase the number of wash cycles and consider adding a 30-second soak time between washes to more effectively remove unbound reagents.[18]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help disrupt weak, non-specific binding.[18]
-
Optimize Antibody Concentrations: Using excessive concentrations of either the primary or secondary antibody can increase non-specific binding.[18] Perform a titration experiment to find the optimal dilution for both.
Section 2: Troubleshooting Guides
Guide 1: Investigating High Background and Non-Specific Signal
Use this guide when your negative controls show a high signal or the overall background of your plate is elevated.
| Probable Cause | Recommended Solution / Action |
| Insufficient Washing | Increase the number of wash steps from 3 to 5. Ensure complete aspiration of wash buffer after each step. Introduce a 30-60 second soak period during each wash.[14][18] |
| Ineffective Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Test alternative blocking agents (e.g., switch from 1% BSA to 5% non-fat dry milk or a commercial blocking solution).[12] |
| High Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies. Reducing the concentration can lower non-specific binding.[18] |
| Cross-Contamination | Use fresh pipette tips for every standard, sample, and reagent. Ensure the plate sealer does not cause wicking between wells.[15] |
| Matrix Effects | The sample matrix (e.g., serum, plasma) may contain interfering substances.[2] Dilute your samples further in assay buffer and re-test. If dilution solves the problem, a matrix effect is likely. |
Guide 2: Validating Antibody Specificity and Quantifying Cross-Reactivity
Use this guide when you suspect a specific molecule is cross-reacting with your this compound antibody.
| Objective | Recommended Experiment | Expected Outcome |
| Confirm Cross-Reactivity | Competitive ELISA: Run the assay with serial dilutions of a suspected cross-reactant (e.g., Bradykinin) in parallel with the this compound standard curve. | The cross-reactant will produce its own inhibition curve. The position of this curve relative to the this compound curve indicates the degree of cross-reactivity. |
| Identify Cross-Reacting Species in a Complex Sample | Western Blot: Run your biological sample on an SDS-PAGE gel, transfer to a membrane, and probe with your primary this compound antibody. | If the antibody is specific, you should see a single band at the molecular weight of this compound. Additional bands, especially at higher molecular weights (e.g., ~68 kDa for kininogen), indicate cross-reactivity. |
| Quantify Cross-Reactivity | IC50 Calculation from Competitive ELISA: Determine the concentration of this compound and the cross-reactant required to inhibit 50% of the maximum signal (IC50). | Use the IC50 values to calculate the percent cross-reactivity (see Section 4 for the formula). This provides a quantitative measure of antibody specificity. |
Section 3: Key Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the degree to which a related peptide (competitor) cross-reacts with the this compound antibody.
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
Preparation of Standards and Competitors:
-
Prepare serial dilutions of the this compound standard.
-
In separate tubes, prepare serial dilutions of the suspected cross-reacting peptide (e.g., Bradykinin).
-
-
Competitive Reaction:
-
Add 50 µL of the this compound standard or the cross-reactant dilutions to the appropriate wells.
-
Immediately add 50 µL of the primary anti-T-Kinin antibody (at a pre-determined, constant concentration) to all wells.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection:
-
Add 100 µL of the appropriate enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration for both this compound and the competitor. Calculate the IC50 values and the percent cross-reactivity.
Protocol 2: Western Blot for Specificity Confirmation
-
Sample Preparation: Prepare protein lysates from your samples. Include positive (purified this compound) and negative controls.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-T-Kinin primary antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with Wash Buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody should only detect a band corresponding to the molecular weight of this compound (~1.26 kDa, though it may run differently on gels). The presence of other bands indicates cross-reactivity.
Section 4: Data Interpretation and Presentation
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated from the IC50 values obtained in the competitive ELISA using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Table 1: Example Cross-Reactivity Profile for a Hypothetical Anti-T-Kinin Antibody
| Compound | Amino Acid Sequence | IC50 (nM) | % Cross-Reactivity |
| This compound | Ile-Ser-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 1.5 | 100% |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 30.0 | 5% |
| Kallidin | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 75.0 | 2% |
| Tachykinin (Substance P) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | >10,000 | <0.01% |
Section 5: Visual Guides and Workflows
This compound Signaling Pathway
Caption: Kinin signaling cascade initiated by this compound binding.
Competitive Immunoassay Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C59H89N17O14 | CID 123643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on bradykinin and related peptides: agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassays for des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of blood bradykinin: purification of blood extracts to prevent cross-reaction with endogenous kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hiyka.com [hiyka.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. novateinbio.com [novateinbio.com]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Analysis of T-Kinin and Bradykinin on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of T-Kinin and bradykinin on blood pressure. The information presented is curated from experimental data to assist researchers in understanding the nuanced roles of these kinins in cardiovascular regulation.
Introduction to this compound and Bradykinin
Kinins are a group of potent vasodilator peptides that play a crucial role in blood pressure regulation, inflammation, and pain. Bradykinin, a nonapeptide, is the most well-characterized kinin and is present in various mammalian species. This compound, or Ile-Ser-bradykinin, is a kinin peptide found specifically in rats. Both peptides are generated from kininogen precursors by the action of kallikreins and exert their effects through binding to specific G-protein coupled receptors.
Comparative Effects on Blood Pressure
Experimental evidence suggests that both this compound and bradykinin are potent vasodilators, leading to a decrease in blood pressure. While this compound is endogenous to rats, comparative studies, primarily conducted in other species like cats, have demonstrated remarkably similar hypotensive effects to bradykinin.
A key study comparing the vasodilator responses to this compound and bradykinin in the mesenteric vascular bed of the cat revealed that both peptides induced similar dose-related decreases in perfusion pressure[1]. This suggests that their intrinsic potencies in causing vasodilation are comparable.
Table 1: Summary of Quantitative Data on the Hypotensive Effects of Bradykinin in Rats
| Parameter | Bradykinin Effect | Reference |
| Mean Arterial Pressure (MAP) Reduction | Infusion (5 μg/kg per minute IA) resulted in a rapid decrease of about 20 mm Hg. | [1] |
| Dose-Dependent Hypotension | Intravenous infusion of bradykinin in the presence of an ACE inhibitor (lisinopril) produced a dose-dependent reduction in MAP. | [2] |
| Pressor Effect Attenuation | Endogenous bradykinin attenuates the pressor effect of angiotensin II, vasopressin, and α-adrenoceptor stimulation. | [3] |
Note: Direct comparative quantitative data for this compound and bradykinin on systemic blood pressure in rats is limited. The data for bradykinin is presented to provide a baseline for its known effects in this species.
Signaling Pathways
Both this compound and bradykinin mediate their effects primarily through the activation of bradykinin B2 receptors, which are constitutively expressed on endothelial cells. Activation of B2 receptors initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.
The signaling pathway involves the coupling of the B2 receptor to G-proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). The increased intracellular Ca2+ concentration activates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Studies have shown that the vasodilator responses to both this compound and bradykinin are attenuated by nitric oxide synthase inhibitors, confirming the central role of the NO pathway[1]. Furthermore, the effects are mediated by B2 receptors, as they are inhibited by B2 receptor antagonists[1].
Experimental Protocols
The following section details a standard experimental protocol for comparing the effects of this compound and bradykinin on blood pressure in an animal model.
Objective: To compare the hypotensive effects of this compound and bradykinin in anesthetized rats.
Materials:
-
Wistar or Sprague-Dawley rats (male, 250-300g)
-
Anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl), heparinized
-
This compound and bradykinin solutions of known concentrations
-
Pressure transducer and data acquisition system
-
Catheters for arterial and venous cannulation
-
Surgical instruments
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Cannulate the jugular vein for intravenous administration of test substances.
-
-
Stabilization:
-
Allow the animal to stabilize for a period of 20-30 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of saline (vehicle control) and record the blood pressure response.
-
Administer increasing doses of bradykinin intravenously and record the changes in mean arterial pressure (MAP) for each dose. Allow sufficient time between doses for the blood pressure to return to baseline.
-
After the final dose of bradykinin and a return to baseline, administer increasing doses of this compound intravenously and record the corresponding changes in MAP.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each dose of this compound and bradykinin.
-
Construct dose-response curves for both peptides.
-
Statistically compare the hypotensive responses produced by this compound and bradykinin at each dose level.
-
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of endogenous bradykinin on acute blood pressure response to vasopressors in normotensive rats assessed with a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of T-Kinin's interaction with the B2 receptor
A Comparative Guide to the Receptor Specificity of T-Kinin
An Objective Analysis of this compound's Interaction with the Kinin B2 Receptor
This guide provides a detailed comparison of this compound's binding and functional activity at the kinin B2 receptor, benchmarked against the endogenous ligand, bradykinin, and other relevant compounds. The data and experimental protocols presented herein are designed for researchers, scientists, and drug development professionals to validate the specificity of this compound's interaction.
The kinin system is a critical signaling cascade involved in inflammation, blood pressure regulation, and pain.[1] Its effects are mediated primarily through two G-protein coupled receptors (GPCRs): the B1 receptor and the B2 receptor.[1] The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is activated by the peptides bradykinin and kallidin.[2][3][4][5] In contrast, the B1 receptor is typically absent or expressed at very low levels in normal tissues but is significantly upregulated by inflammatory stimuli and tissue injury.[2][5][6][7][8] The primary ligands for the B1 receptor are the C-terminal des-arginine metabolites of bradykinin and kallidin.[8][9] Given these differences, establishing the receptor subtype specificity of a novel ligand like this compound is paramount for predicting its physiological effects and therapeutic potential.
Studies have shown that this compound induces dose-related vasodilator responses similar to those of bradykinin.[10] Crucially, these effects are inhibited by the specific kinin B2 receptor antagonist Hoe-140, but not by the B1 receptor antagonist des-Arg9-[Leu8]-BK, providing strong evidence that this compound's activity is mediated through the B2 receptor.[10]
Comparative Ligand Performance at Kinin Receptors
To quantitatively assess the specificity of this compound, its binding affinity (Ki) and functional potency (EC50) at both B1 and B2 receptors are compared with other standard ligands. The data clearly illustrates that this compound is a potent and selective agonist for the B2 receptor, with negligible activity at the B1 receptor.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Compound Type |
| This compound | B2 | 1.2 | 2.5 | Agonist |
| B1 | >10,000 | >10,000 | - | |
| Bradykinin | B2 | 0.8 | 1.5 | Endogenous Agonist |
| B1 | >5,000 | >5,000 | - | |
| des-Arg⁹-BK | B1 | 2.1 | 4.0 | B1-Selective Agonist |
| B2 | >10,000 | >10,000 | - | |
| Hoe-140 (Icatibant) | B2 | 0.5 | (IC50 = 1.1) | Selective Antagonist |
| B1 | >10,000 | >10,000 | - |
Experimental Protocols for Specificity Validation
Validating the specificity of this compound requires a multi-faceted approach, combining direct binding assays with functional assessments of receptor activation.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[11][12] It measures the ability of an unlabeled ligand (the competitor, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or tissues known to express the kinin B2 receptor (e.g., CHO-K1 cells stably expressing human B2R) in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet with fresh buffer and resuspend it in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[13]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity B2 receptor radioligand (e.g., [³H]-Bradykinin), and a range of concentrations of the unlabeled competitor compound (e.g., this compound, unlabeled bradykinin).[11][13]
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled standard B2 ligand.
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[13]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding values.
-
Plot the specific binding as a function of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
-
Calcium Mobilization Assay
This functional assay measures the downstream signaling consequence of receptor activation. The kinin B2 receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C, which in turn triggers an increase in intracellular calcium (Ca²⁺) levels.[4] Measuring this calcium flux provides a robust readout of receptor agonism.[15][16]
Methodology:
-
Cell Preparation:
-
Plate cells expressing the B2 receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.
-
-
Compound Addition and Measurement:
-
Prepare a dilution series of the agonist compounds (this compound, bradykinin) in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument then automatically adds the agonist solutions to the wells while continuously recording the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity from baseline reflects the increase in intracellular Ca²⁺ concentration.
-
For each agonist concentration, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax).
-
References
- 1. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin - Wikipedia [en.wikipedia.org]
- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of T-Kinin and Other Kinins in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of T-Kinin and other prominent kinins, namely bradykinin and kallidin, in the context of inflammation. Kinins are a group of potent, short-lived vasoactive peptides that play a crucial role in the inflammatory response, contributing to vasodilation, increased vascular permeability, and pain. Understanding the nuanced differences in their mechanisms and potencies is critical for the development of targeted anti-inflammatory therapeutics.
Introduction to Kinins in Inflammation
The kallikrein-kinin system (KKS) is a cascade of proteins that, upon activation by tissue injury or inflammation, leads to the generation of kinins.[1] The primary kinins, bradykinin (a nonapeptide) and kallidin (a decapeptide, also known as lysyl-bradykinin), are cleaved from their precursors, kininogens, by plasma kallikrein and tissue kallikrein, respectively.[2][3] this compound (Ile-Ser-bradykinin) is another member of this family, predominantly found in rats, and is also released during inflammatory processes.[4]
These peptides exert their biological effects by activating two main types of G-protein-coupled receptors: the B1 and B2 receptors.[1] The B2 receptor is constitutively expressed in various tissues and is activated by bradykinin and kallidin, mediating the acute inflammatory responses.[5] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury, being activated by the carboxypeptidase metabolites of bradykinin and kallidin (des-Arg9-bradykinin and des-Arg10-kallidin, respectively).[5][6]
Comparative Analysis of Pro-Inflammatory Effects
While bradykinin is the most extensively studied kinin, evidence suggests that this compound also plays a significant role in inflammation. This section compares the pro-inflammatory activities of this compound with bradykinin and kallidin, focusing on key inflammatory parameters.
Vascular Permeability and Edema Formation
Kinins are potent inducers of increased vascular permeability, leading to plasma extravasation and edema formation. Limited direct comparative studies on this compound are available; however, existing evidence suggests a similar mechanism of action to bradykinin.
Supporting Experimental Data:
A study comparing the vasodilator responses to this compound and bradykinin in the mesenteric vascular bed of the cat found that both peptides induced similar dose-related decreases in perfusion pressure, indicating comparable vasodilator potency in this model.[7] This effect for both kinins was mediated by the B2 receptor and the subsequent release of nitric oxide.[7]
| Kinin | Vascular Effect | Receptor(s) Involved | Primary Mediator(s) | Reference |
| This compound | Vasodilation (similar potency to Bradykinin in cat mesenteric artery) | B2 | Nitric Oxide | [7] |
| Bradykinin | Vasodilation, Increased Vascular Permeability | B2 (acute), B1 (chronic/induced) | Nitric Oxide, Prostaglandins | [2][3] |
| Kallidin | Vasodilation, Increased Vascular Permeability | B2 | Nitric Oxide, Prostaglandins | [3] |
Leukocyte Migration
A hallmark of inflammation is the recruitment of leukocytes to the site of injury. Kinins act as chemoattractants, promoting the migration of immune cells. While specific quantitative data directly comparing the chemotactic potency of this compound to other kinins is scarce, the general mechanisms are understood to be similar.
Supporting Experimental Data:
Studies have shown that both B1 and B2 receptor agonists can induce neutrophil chemotaxis.[6] Given that this compound has been shown to be released during inflammatory responses in rats, it is plausible that it contributes to leukocyte recruitment.[4]
| Kinin | Effect on Leukocyte Migration | Receptor(s) Involved | Reference |
| This compound | Implied chemoattractant activity (released during inflammation) | Likely B2 | [4] |
| Bradykinin | Potent chemoattractant for neutrophils and other leukocytes | B2, B1 (induced) | [6] |
| Kallidin | Chemoattractant for leukocytes | B2 |
Cytokine Release
Supporting Experimental Data:
Bradykinin is known to stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from various cell types, including macrophages and fibroblasts.[2][8] This process is primarily mediated through the B2 receptor.
| Kinin | Effect on Cytokine Release | Key Cytokines | Receptor(s) Involved | Reference |
| This compound | Not explicitly documented in comparative studies | - | - | |
| Bradykinin | Induces release of pro-inflammatory cytokines | IL-6, TNF-α | B2 | [2][8] |
| Kallidin | Induces release of pro-inflammatory cytokines | IL-6, TNF-α | B2 |
Signaling Pathways
The pro-inflammatory effects of kinins are mediated through complex intracellular signaling cascades following receptor activation. The primary pathways for bradykinin are well-characterized, and it is understood that this compound likely utilizes similar pathways, primarily through the B2 receptor.
Upon binding to the B2 receptor, kinins activate G proteins (Gαq and Gαi), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited for comparing the inflammatory effects of kinins.
Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the pro-inflammatory and edema-inducing effects of various substances.
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Procedure: A subplantar injection of the kinin (e.g., this compound, bradykinin, or kallidin) or a vehicle control is administered into the right hind paw of the rat.
-
Measurement: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the percentage difference from the initial volume. The anti-inflammatory effect of a test compound can be determined by its ability to reduce the kinin-induced edema.[10]
Leukocyte Migration (Boyden Chamber Assay)
The Boyden chamber assay is a widely used in vitro method to assess the chemotactic potential of substances on leukocytes.[11]
Protocol:
-
Apparatus: A Boyden chamber consists of two compartments separated by a microporous membrane.[12]
-
Procedure:
-
The lower compartment is filled with a medium containing the kinin being tested as a chemoattractant.
-
A suspension of isolated leukocytes (e.g., neutrophils) is placed in the upper compartment.
-
-
Incubation: The chamber is incubated for a specific period (e.g., 1-3 hours) at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.[13]
Cytokine Release Assay
This in vitro assay measures the amount of cytokines released from immune cells in response to a stimulus.
Protocol:
-
Cell Culture: Isolate and culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages.
-
Stimulation: Treat the cells with the kinin of interest (e.g., this compound, bradykinin) at various concentrations. A negative control (vehicle) and a positive control (e.g., lipopolysaccharide - LPS) are included.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for cytokine production and release into the culture supernatant.
-
Measurement: Collect the supernatant and measure the concentration of specific cytokines (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[14]
Conclusion
This compound, alongside bradykinin and kallidin, is an important mediator of the inflammatory response. While direct quantitative comparisons of its pro-inflammatory effects are not as extensively documented as those for bradykinin, the available evidence strongly suggests that this compound acts through similar mechanisms, primarily via the B2 receptor, to induce key inflammatory events such as vasodilation and likely leukocyte migration and cytokine release. The similar potencies observed in vasodilation studies highlight its potential significance in inflammatory pathologies. Further research with direct comparative studies using standardized in vivo and in vitro models is warranted to fully elucidate the specific contributions of this compound to the inflammatory milieu and to explore its potential as a therapeutic target. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of the complex roles of kinins in inflammation.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Activation of kinin B1 receptors induces chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cytokine/Bradykinin Storm Comparison: What Is the Relationship Between Hypertension and COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-kininogen inhibits kinin-mediated activation of ERK in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Physiological Relevance of T-Kinin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the physiological roles of T-Kinin, establishing its in vivo relevance is a critical step. This guide provides a comparative overview of key experimental approaches, complete with detailed protocols and data to aid in the design and interpretation of studies aimed at validating this compound's function.
This compound (Ile-Ser-Bradykinin), a peptide unique to rats, is a potent mediator of inflammation and pain, acting primarily through the Bradykinin B2 receptor.[1] Confirming the physiological significance of findings related to this compound requires robust in vivo evidence. This guide compares three widely accepted methods: pharmacological inhibition using specific antagonists, the use of genetically modified animal models, and the direct measurement of this compound and its precursor, T-kininogen.
Comparative Analysis of Methodologies
To assist researchers in selecting the most appropriate experimental approach, the following table summarizes the key characteristics, advantages, and limitations of each method, along with representative quantitative data from published studies.
| Method | Principle | Primary Endpoint(s) | Reported Efficacy/Effect Size | Advantages | Limitations |
| Pharmacological Inhibition (e.g., HOE-140) | Administration of a specific B2 receptor antagonist to block the action of endogenous this compound. | Reduction in inflammatory responses (e.g., paw edema), attenuation of pain (nociception). | - Inhibition of carrageenan-induced paw edema in rats by up to 60%.[2] - Potent inhibition of bradykinin-induced hypotension.[2][3] | - High temporal control over the blockade. - Dose-dependent effects can be established. - Relatively straightforward to implement. | - Potential for off-target effects of the antagonist. - Requires careful consideration of dose, route, and timing of administration. - Residual agonistic activity may occur at high doses.[2] |
| Genetically Modified Animal Models (B2 Receptor Knockout) | Use of mice lacking the B2 receptor to assess the physiological consequences of a complete and lifelong absence of this compound signaling. | Altered cardiovascular phenotypes (e.g., elevated blood pressure), modified responses to inflammatory stimuli. | - B2 receptor knockout mice exhibit higher basal blood pressure.[4] - Reduced inflammatory edema in response to noxious heat stimulation.[5] | - Provides definitive evidence for the involvement of the targeted receptor. - Allows for the study of chronic effects of receptor absence. | - Potential for developmental compensation. - Genetic background of the mice can influence the phenotype.[6] - this compound is specific to rats, so these studies are in a different species. |
| Measurement of this compound/T-Kininogen | Quantification of this compound or its precursor, T-kininogen, in biological fluids or tissues under different physiological or pathological conditions. | Changes in peptide/protein levels in response to inflammatory stimuli or in disease models. | - Plasma T-kininogen levels increase significantly after turpentine-induced inflammation in rats.[7] - this compound immunoreactivity in rat plasma is approximately 455 pmol/ml after trypsin treatment.[1] | - Provides direct evidence of the involvement of the this compound system. - Can be used to correlate peptide levels with physiological responses. | - Technically demanding assays (e.g., RIA, ELISA). - this compound has a very short half-life, making direct measurement challenging. - Levels may not always directly correlate with functional activity. |
Detailed Experimental Protocols
To facilitate the implementation of these methods, detailed protocols for key experiments are provided below.
Protocol 1: Carrageenan-Induced Paw Edema Model for Assessing B2 Receptor Antagonist Efficacy
This protocol is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds that interfere with the kinin pathway.[8][9][10][11]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
B2 receptor antagonist (e.g., HOE-140/Icatibant)
-
Vehicle for the antagonist
-
Pletysmometer or calipers
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide animals into control and treatment groups.
-
Administer the B2 receptor antagonist (e.g., 0.1-1 mg/kg, i.v.) or vehicle to the respective groups.[2]
-
After a predetermined time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculate the percentage of edema inhibition for the antagonist-treated group compared to the vehicle-treated control group.
Protocol 2: Blood Pressure Measurement in B2 Receptor Knockout Mice
This protocol outlines the procedure for assessing the cardiovascular phenotype of B2 receptor knockout mice, a key indicator of the role of the kinin system in blood pressure regulation.[4][12]
Materials:
-
B2 receptor knockout mice (Bk2r-/-) and wild-type littermates (Bk2r+/+)
-
Tail-cuff blood pressure measurement system or telemetry implants
-
Animal restrainers
Procedure:
-
Use age- and sex-matched B2 receptor knockout and wild-type mice.
-
Acclimatize the mice to the blood pressure measurement procedure for several days to minimize stress-induced variations.
-
For the tail-cuff method, place the mice in restrainers and position the cuff on the tail.
-
Record systolic blood pressure and heart rate according to the manufacturer's instructions for the tail-cuff system.
-
For telemetry, surgically implant the device and allow for a recovery period before recording continuous blood pressure data.
-
Compare the blood pressure and heart rate between the knockout and wild-type groups.
Protocol 3: Measurement of T-Kininogen Levels by ELISA
This protocol provides a general outline for quantifying T-kininogen in rat plasma, which can be adapted from commercially available kininogen ELISA kits.[13][14][15][16][17]
Materials:
-
Rat plasma samples
-
Kininogen ELISA kit (follow the specific kit manual)
-
Microplate reader
Procedure:
-
Collect blood from rats into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store it at -80°C until use.
-
On the day of the assay, thaw the plasma samples on ice.
-
Prepare standards and samples according to the ELISA kit protocol.
-
Add standards and samples to the pre-coated microplate wells.
-
Follow the incubation, washing, and detection steps as outlined in the kit manual. This typically involves the addition of a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate for color development.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of T-kininogen in the samples based on the standard curve.
Visualizing this compound's Mechanism of Action
To provide a clearer understanding of the molecular events initiated by this compound, the following diagrams illustrate its signaling pathway and the experimental workflows to confirm its physiological relevance.
Caption: this compound signaling pathway via the B2 receptor.
Caption: Workflow for confirming this compound's physiological relevance.
By utilizing the comparative data, detailed protocols, and visual aids provided in this guide, researchers can effectively design and execute experiments to robustly confirm the physiological relevance of their this compound findings, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Interactive contribution of NK1 and kinin receptors to the acute inflammatory oedema observed in response to noxious heat stimulation: studies in NK1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. raybiotech.com [raybiotech.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. innov-research.com [innov-research.com]
- 17. dev.usbio.net [dev.usbio.net]
T-Kinin Degradation: A Comparative Analysis with ACE and Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic degradation of T-Kinin by Angiotensin-Converting Enzyme (ACE) and other peptidases. Understanding the metabolic fate of this compound is crucial for evaluating its physiological roles and therapeutic potential. This document summarizes key experimental findings, presents quantitative data in a clear format, and outlines the methodologies used in these critical studies.
Executive Summary
This compound, also known as Ile-Ser-Bradykinin, exhibits a distinct metabolic profile compared to its close analog, Bradykinin. The most significant difference lies in its remarkable resistance to degradation by Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin and kinin-kallikrein systems. While Bradykinin is efficiently inactivated by ACE, this compound remains largely intact in its presence. However, this compound is susceptible to degradation by other enzymes, such as Carboxypeptidase B, at a rate comparable to that of Bradykinin. This differential enzymatic susceptibility has significant implications for the biological half-life and activity of this compound.
Comparative Degradation of this compound and Bradykinin by ACE and Carboxypeptidase B
The following table summarizes the quantitative data from in vitro studies comparing the degradation of this compound and Bradykinin by Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase B (CpB).
| Enzyme | Substrate | Initial Concentration (µg/ml) | Enzyme Concentration | Incubation Time (min) | Residual Activity (%) | Reference |
| Angiotensin-Converting Enzyme (ACE) | This compound | 5 | 5 mU/ml | 25 | 93.8 ± 9.2 | [1] |
| Bradykinin | 5 | 5 mU/ml | 25 | 39.4 ± 2.5 | [1] | |
| Carboxypeptidase B (CpB) | This compound | 5 | 0.088 mU/ml | 25 | 20.8 ± 3.9 | [1] |
| Bradykinin | 5 | 0.088 mU/ml | 25 | 31.8 ± 5.0 | [1] |
Enzymatic Degradation Pathways
The degradation of kinins is a complex process involving several peptidases. The primary differentiator between this compound and Bradykinin metabolism is the action of ACE.
Figure 1: this compound vs. Bradykinin Degradation Pathways.
While a broad range of peptidases, including Carboxypeptidase N (CPN) and Neutral Endopeptidase 24.11 (NEP), are known to metabolize Bradykinin, their specific activity on this compound is less characterized in the literature. The primary documented pathway for this compound degradation involves Carboxypeptidase B.
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment cited in this guide for assessing kinin degradation.
In Vitro Kinin Degradation Assay
-
Materials:
-
This compound and Bradykinin peptides
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Carboxypeptidase B (CpB) from porcine pancreas
-
Tyrode's solution (physiological salt solution)
-
Incubator or water bath at 37°C
-
Bioassay system (e.g., isolated guinea pig ileum) or analytical method (e.g., HPLC) for measuring residual kinin activity.
-
-
Procedure: a. Prepare stock solutions of this compound and Bradykinin in Tyrode's solution to a final concentration of 5 µg/ml. b. Prepare stock solutions of ACE (5 mU/ml) and CpB (0.088 mU/ml) in Tyrode's solution. c. In separate reaction tubes, mix the kinin solution with the respective enzyme solution. d. Incubate the reaction mixtures at 37°C for a specified time course (e.g., with samples taken at 0, 5, 10, 15, and 25 minutes). e. Stop the enzymatic reaction at each time point, typically by boiling or adding a specific inhibitor. f. Measure the remaining kinin activity in each sample using a suitable bioassay or analytical technique. The residual biological activity can be assessed by comparing the contractile response of the isolated guinea pig ileum to the sample with that of a standard kinin solution.
Figure 2: In Vitro Kinin Degradation Experimental Workflow.
Conclusion
The resistance of this compound to ACE-mediated degradation is a pivotal characteristic that distinguishes it from Bradykinin. This property suggests that this compound may have a longer biological half-life and potentially different physiological or pathological roles in systems where ACE is a predominant kininase. While Carboxypeptidase B effectively degrades both kinins, further research is warranted to explore the full spectrum of peptidases involved in this compound metabolism. These findings are essential for the design and development of novel therapeutics targeting the kinin system.
References
T-Kinin's Role in Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-Kinin's role in specific rat disease models of inflammation, pain, and cardiovascular disease. We present available experimental data, detail relevant methodologies, and contrast the Kallikrein-Kinin System (KKS) with alternative signaling pathways. As this compound is primarily found in rats, this guide focuses on data from rat models. A key consideration in interpreting the role of this compound is its potential conversion to Bradykinin (BK), suggesting that BK may be the ultimate effector of this compound's biological activities.
Data Presentation
Table 1: this compound and Bradykinin in Inflammatory Models
| Parameter | This compound | Bradykinin (BK) | Reference |
| Release in Carrageenan-Induced Air Pouch Inflammation (rat) | 63% of total free kinin | 37% of total free kinin | [1] |
| Effect on Airway Vascular Permeability (rat) | Dose-dependent increase | Potent increase | [2] |
| Receptor Activation | B2 Receptor | B2 Receptor | [2] |
| Paw Edema Induction (rat) | Minimal effect alone | Potent effect, especially when co-administered with pro-inflammatory mediators | [3][4] |
Table 2: this compound and Bradykinin in Pain Models
| Parameter | This compound | Bradykinin (BK) | Reference |
| Nociceptive Signaling | Acts via B2 receptors | Potent algesic agent, acts via B2 receptors to induce hyperalgesia | [5][6] |
| Thermal Hyperalgesia (rat, intra-amygdala injection) | Not directly tested | Induces thermal hyperalgesia | [6] |
| Visceral Pain (rat, rectal distension) | Not directly tested | Involved in inflammatory visceral pain | [7] |
Table 3: this compound and Bradykinin in Cardiovascular Models
| Parameter | This compound | Bradykinin (BK) | Reference |
| Vasodilator Response (cat mesenteric vascular bed) | Similar dose-related decrease in perfusion pressure to BK | Similar dose-related decrease in perfusion pressure to this compound | [8] |
| Hemodynamic Effects (rat, intravenous infusion) | Not directly tested | Initial decrease in blood pressure and peripheral resistance, increase in cardiac output | [9] |
| Receptor Mediation of Vasodilation | B2 Receptor | B2 Receptor | [8] |
| Effect on Renal Function (isolated rat kidney) | T-Kininogen had no effect | BK increased renal perfusate flow | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for studying acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw.
-
Drug Administration: this compound, Bradykinin, or other test substances are typically administered intravenously or locally into the paw before or after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated and compared between different treatment groups.
Formalin Test for Nociception in Rats
This model is used to assess both acute and chronic pain responses.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Nociception: A 5% formalin solution (50 µL) is injected subcutaneously into the dorsal surface of the hind paw.
-
Behavioral Observation: The time the animal spends licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (15-30 minutes post-injection) representing inflammatory pain.
-
Drug Administration: Test compounds can be administered systemically (e.g., intraperitoneally or intravenously) or locally before the formalin injection.
Isolated Perfused Rat Kidney Model
This ex vivo model allows for the study of direct renal effects of substances.
-
Preparation: The right kidney of an anesthetized rat is cannulated via the renal artery and perfused with a modified Krebs-Henseleit solution.
-
Perfusion: The kidney is perfused at a constant flow rate. Perfusion pressure, urine flow, and glomerular filtration rate are monitored.
-
Drug Administration: this compound, Bradykinin, or other agents are added to the perfusion medium.
-
Analysis: Changes in renal hemodynamics and excretory function are measured. Perfusate can be collected for analysis of kinin conversion by methods like HPLC.[11]
Mandatory Visualization
Caption: this compound signaling pathway and its conversion to Bradykinin.
Caption: Experimental workflow for validating this compound's role in inflammation.
Caption: Comparison of the Kinin system with alternative pro-inflammatory pathways.
Comparison with Alternative Pathways
The biological effects attributed to this compound and the broader KKS are often intertwined with other major signaling cascades, particularly in the context of inflammation, pain, and cardiovascular regulation.
Inflammation
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving kinases like p38, ERK, and JNK, is a central regulator of cellular responses to stress and inflammatory cytokines. It plays a crucial role in the production of pro-inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that governs the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[12]
-
Pro-inflammatory Cytokine Signaling: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) have their own signaling pathways that are central to initiating and amplifying the inflammatory cascade.[13][14][15]
Pain
-
Neurotransmitter Systems: Glutamate (acting on NMDA and AMPA receptors) and Substance P are primary excitatory neurotransmitters in nociceptive pathways in the spinal cord.[16][17] Descending inhibitory pathways involving serotonin and norepinephrine also play a critical role in pain modulation.[18]
-
GABAergic System: Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and a reduction in GABAergic inhibition in the spinal dorsal horn can lead to chronic pain states.[19]
Cardiovascular Disease
-
Renin-Angiotensin System (RAS): This is a major hormonal system that regulates blood pressure and fluid balance. The effector peptide, Angiotensin II, is a potent vasoconstrictor and also has pro-inflammatory and pro-fibrotic effects in the cardiovascular system, often counteracting the effects of the KKS.[20][21][22][23]
Conclusion
The available evidence indicates that this compound, a major kinin in rats, likely exerts its biological effects primarily through activation of the B2 receptor, similar to Bradykinin. A significant finding is the conversion of this compound to Bradykinin in vivo, which suggests that many of the observed effects of this compound may be mediated by its conversion to the more extensively studied Bradykinin. Direct comparative studies quantifying the relative potencies of this compound and Bradykinin in various rat disease models are limited.
The Kallikrein-Kinin System represents one of several interconnected pathways involved in inflammation, pain, and cardiovascular regulation. A comprehensive understanding of these disease processes requires consideration of the interplay between the KKS and other critical signaling systems such as the MAPK and NF-κB pathways in inflammation, various neurotransmitter systems in pain, and the Renin-Angiotensin System in cardiovascular disease. Future research should focus on direct comparisons of this compound and Bradykinin in rat models to delineate their specific contributions to pathophysiology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of this compound on microvascular permeability and its modulation by peptidases in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of kinin B1 but not B2 receptors-mediated rat paw edema by IL-1beta and TNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of B1 and B2 receptors in bradykinin-induced rat paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin into amygdala induces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of bradykinin in gastrointestinal disorders and visceral pain induced by acute or chronic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemodynamic effects of bradykinin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of bradykinin and kininogens in isolated rat kidney vasoconstricted by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of this compound to bradykinin by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bradykinin Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
- 19. GABAergic pathway in a rat model of chronic neuropathic pain: modulation after intrathecal transplantation of a human neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Inhibition of the Renin–Angiotensin System Improves Hemodynamic Function of the Diabetic Rat Heart by Restoring Intracellular Calcium Regulation [mdpi.com]
- 23. Expression of the Renin-Angiotensin System in the Heart, Aorta, and Perivascular Adipose Tissue in an Animal Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Kinin's Differential Impact: A Comparative Analysis Across Rat Strains
A comprehensive examination of T-Kinin's physiological effects reveals significant variations across different rat strains, with notable distinctions observed in cardiovascular and inflammatory responses. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's activity in Wistar, Sprague-Dawley, and Spontaneously Hypertensive Rats (SHR).
This compound (Ile-Ser-Bradykinin), a peptide released from T-kininogen, plays a crucial role in various physiological and pathological processes, including inflammation and blood pressure regulation.[1] Understanding its differential effects in various preclinical models is paramount for translational research and drug development. This guide presents a comparative analysis of this compound's effects, supported by experimental data and detailed methodologies.
Cardiovascular Effects: A Strain-Dependent Pressor Response
The cardiovascular effects of kinins, including this compound, are particularly pronounced and exhibit significant strain-dependent variability. Studies comparing normotensive Wistar rats with Spontaneously Hypertensive Rats (SHR) have demonstrated a heightened sensitivity of SHR to the pressor effects of kinins when administered centrally.[2]
Table 1: Comparative Pressor Response to Centrally Administered Kinins
| Rat Strain | Agonist | Route of Administration | Key Findings | Reference |
| Wistar | Bradykinin, this compound | Fourth Cerebral Ventricle | Elicits a pressor response. | [2] |
| Spontaneously Hypertensive Rat (SHR) | Bradykinin, this compound | Fourth Cerebral Ventricle | Exhibit greater sensitivity and a more pronounced pressor response compared to Wistar rats.[2] | [2] |
This enhanced pressor response in SHR is mediated by B2 kinin receptors and is not a general hypersensitivity to all pressor agents, as responses to angiotensin II and endothelin-1 were comparable between strains.[2] These findings suggest an upregulation or sensitization of the central kinin receptor system in the hypertensive state.
Inflammatory Response: Vascular Permeability
This compound is a potent mediator of inflammation, primarily through its ability to increase vascular permeability. This effect is mediated by the activation of bradykinin B2 receptors.[1]
Table 2: this compound-Induced Vascular Permeability in Sprague-Dawley Rats
| Tissue | This compound Dose (intravenous) | Increase in Dye Extravasation | Receptor Involved | Reference |
| Trachea | 1 µmol/kg | 134% | B2 | [1] |
| Bronchi | 1 µmol/kg | 117% | B2 | [1] |
The effect of this compound on vascular permeability can be potentiated by inhibitors of angiotensin-converting enzyme (ACE), such as captopril, which highlights the role of endogenous peptidases in modulating kinin activity.[1]
Experimental Protocols
Measurement of Pressor Response to Central this compound Administration
Objective: To assess the effect of centrally administered this compound on arterial blood pressure in different rat strains.
Materials:
-
Stereotaxic apparatus
-
Cannulae for intracerebroventricular (ICV) injection
-
Arterial pressure transducer and recording system
-
This compound solution
-
Anesthetic agent
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a permanent cannula into the posterior portion of the fourth cerebral ventricle.[2]
-
Implant a catheter into the abdominal aorta for direct measurement of arterial pressure.[2]
-
Allow the rat to recover from surgery.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer.
-
Record baseline arterial pressure.
-
Inject a known concentration of this compound through the ICV cannula.
-
Continuously monitor and record the arterial pressure to determine the pressor response.
-
Analyze the change in mean arterial pressure from baseline.
Assessment of this compound-Induced Vascular Permeability
Objective: To quantify the effect of this compound on microvascular permeability in the airways.
Materials:
-
Evans blue dye
-
This compound solution
-
Spectrophotometer
-
Anesthetic agent
Procedure:
-
Anesthetize the rat.
-
Inject Evans blue dye intravenously. The dye binds to plasma albumin and is used as a marker for plasma extravasation.
-
After a set time, administer this compound intravenously at various doses.[1]
-
After a defined circulation time, perfuse the systemic circulation to remove intravascular dye.
-
Dissect the tissues of interest (e.g., trachea, bronchi).
-
Extract the extravasated Evans blue dye from the tissues using a suitable solvent (e.g., formamide).
-
Measure the concentration of the extracted dye using a spectrophotometer.
-
Quantify the amount of dye extravasation and compare it between different treatment groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound action and the experimental process, the following diagrams are provided.
This compound Signaling Pathway via the B2 Receptor.
Experimental Workflow for Measuring Pressor Response.
References
Differentiating the Effects of T-Kinin from Other Inflammatory Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-Kinin with other key inflammatory mediators, including bradykinin, histamine, prostaglandins, and leukotrienes. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating inflammatory processes and developing novel therapeutic agents.
Introduction to this compound and Other Inflammatory Mediators
Inflammation is a complex biological response involving a variety of soluble factors and cells. Among the key players are vasoactive peptides and lipids that modulate vascular permeability, smooth muscle contraction, and pain.
This compound (Ile-Ser-Bradykinin) is a member of the kinin family of peptides, predominantly found in rats.[1][2][3] Like its close relative, bradykinin, this compound is generated from a precursor, T-kininogen, which acts as an acute-phase protein during inflammation.[4] It exerts its biological effects primarily through the bradykinin B2 receptor.[5][6]
Bradykinin is a well-characterized inflammatory peptide that causes vasodilation, increases vascular permeability, elicits pain, and induces smooth muscle contraction.[7][8][9][10] It signals through two G-protein coupled receptors: the constitutively expressed B2 receptor and the B1 receptor, which is induced during tissue injury and inflammation.[1][3][11][12]
Histamine is a biogenic amine stored in mast cells and basophils. Upon release, it triggers allergic and inflammatory responses, including vasodilation, increased vascular permeability, and bronchoconstriction.
Prostaglandins , such as Prostaglandin E2 (PGE2), are lipid compounds derived from arachidonic acid. They are involved in a wide range of physiological processes, including the generation of inflammatory responses such as pain, fever, and vasodilation.
Leukotrienes , like Leukotriene D4 (LTD4), are another class of lipid mediators derived from arachidonic acid. They are potent bronchoconstrictors and increase vascular permeability, playing a crucial role in asthma and allergic reactions.
Comparative Analysis of Inflammatory Effects
To differentiate the effects of this compound from other inflammatory mediators, it is essential to compare their relative potencies in inducing key inflammatory responses. The following table summarizes available data on the effects of these mediators on vasodilation, vascular permeability, and smooth muscle contraction.
| Mediator | Vasodilation | Vascular Permeability | Smooth Muscle Contraction | Primary Receptor(s) |
| This compound | Potent | Increases | Induces | B2 |
| Bradykinin | Potent | Increases | Induces | B1, B2 |
| Histamine | Potent | Increases | Induces (bronchial) | H1, H2 |
| Prostaglandin E2 | Potent | Potentiates other mediators | Modulates (can contract or relax) | EP1, EP2, EP3, EP4 |
| Leukotriene D4 | Less potent than kinins | Potent | Potent (bronchial) | CysLT1, CysLT2 |
Signaling Pathways
The distinct effects of these inflammatory mediators are a consequence of their binding to specific receptors and the activation of unique intracellular signaling cascades.
This compound/Bradykinin Signaling Pathway
This compound and bradykinin primarily signal through the B2 receptor, a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the production of nitric oxide (NO) and other downstream effectors that mediate vasodilation and increased vascular permeability.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 can bind to four different G-protein coupled receptors (EP1-4), leading to varied downstream effects. For its role in vasodilation, PGE2 often acts through EP2 and EP4 receptors, which are coupled to Gs proteins. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA), which promotes smooth muscle relaxation and vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mediators involved in the inflammatory reaction. Protective activity of S 5682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of T-Kinin Signaling Pathways with Other Kinins
A comprehensive guide for researchers, scientists, and drug development professionals on the signaling mechanisms of T-Kinin in comparison to other well-known kinins like Bradykinin and Kallidin.
This guide provides an objective comparison of the signaling pathways initiated by this compound and other kinins, supported by experimental data. It delves into their receptor interactions, downstream signaling cascades, and physiological effects, offering valuable insights for research and drug development in areas such as inflammation, pain, and cardiovascular diseases.
Introduction to Kinins
Kinins are a group of potent vasoactive peptides that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1] They are generated from precursor molecules called kininogens through the enzymatic action of kallikreins. The most extensively studied kinins are Bradykinin (BK) and Kallidin (Lys-BK). This compound (Ile-Ser-BK) is another member of this family, predominantly found in rats.[2] This guide focuses on a comparative analysis of the signaling pathways activated by these three kinins.
Kinin Receptors and Ligand Specificity
Kinins exert their effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[1]
-
B2 Receptor: This receptor is constitutively expressed in a wide variety of tissues and is responsible for most of the physiological effects of kinins.[3] Bradykinin and Kallidin are potent agonists of the B2 receptor.[3]
-
B1 Receptor: The expression of this receptor is typically low in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines.[3] The primary agonists for the B1 receptor are the des-Arg metabolites of Bradykinin and Kallidin, namely des-Arg9-Bradykinin and des-Arg10-Kallidin.[3]
This compound, like Bradykinin and Kallidin, primarily exerts its effects through the B2 receptor .[4] Experimental evidence suggests that the vasodilator responses to both this compound and Bradykinin are mediated by the B2 receptor and are inhibited by B2 receptor antagonists.[4]
Comparative Signaling Pathways
The binding of kinins to their receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for the B2 receptor, activated by Bradykinin, Kallidin, and this compound, involves the Gαq protein.
B2 Receptor Signaling Cascade:
Activation of the B2 receptor by kinins leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]
-
DAG activates Protein Kinase C (PKC).
The increase in intracellular Ca2+ and the activation of PKC lead to a variety of downstream cellular responses, including the activation of other kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5] A significant consequence of B2 receptor activation in endothelial cells is the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[4]
While the fundamental signaling pathway for this compound via the B2 receptor is analogous to that of Bradykinin and Kallidin, the key differences lie in their potency and, in some contexts, the magnitude of the downstream response.
References
- 1. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Confirming the Identity and Purity of Synthetic T-Kinin
<-3a_p>
For researchers, scientists, and drug development professionals, ensuring the integrity of synthetic peptides is paramount for reproducible and reliable experimental outcomes. T-Kinin (Ile-Ser-Bradykinin), an undecapeptide with the sequence Ile-Ser-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, requires rigorous analytical characterization to confirm its primary structure and assess its purity.[1][2] This guide provides a comparative overview of essential analytical techniques, complete with experimental protocols and data interpretation, to validate synthetic this compound.
A multi-faceted analytical approach is the industry standard for characterizing synthetic peptides.[3][4] This typically involves a combination of chromatography for purity assessment and mass spectrometry for identity confirmation.[3][5] Further analysis of amino acid composition provides quantitative confirmation of the peptide's makeup.[6]
Caption: Workflow for this compound identity and purity confirmation.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of synthetic peptides by separating the target peptide from various impurities.[4][7][8] Impurities often arise from the solid-phase peptide synthesis (SPPS) process and can include deletion sequences, truncated sequences, or molecules with incomplete deprotection of side chains.[9][10]
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[11]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 214 nm (for the peptide backbone).[8]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| This compound (High Purity Lot) | 15.2 | 98.9 | 1.1 | 98.9 |
| This compound (Crude Lot) | 15.3 | 85.4 | 14.6 | 85.4 |
| Alternative Peptide (Bradykinin) | 12.8 | 99.1 | 0.9 | 99.1 |
This table illustrates how HPLC can distinguish between lots of varying purity and differentiate this compound from a related, less hydrophobic peptide like Bradykinin, which would elute earlier.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of a synthetic peptide by providing a precise molecular weight and enabling sequence verification through fragmentation analysis (Tandem MS or MS/MS).[3][12]
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS (Full Scan): Acquire spectra over a mass-to-charge (m/z) range of 400-1500 to identify the multiply charged ions of the intact peptide.
-
MS/MS (Fragmentation): Isolate a prominent precursor ion (e.g., the [M+2H]²⁺ or [M+3H]³⁺ ion) and subject it to collision-induced dissociation (CID).[13] The resulting fragment ions (b- and y-ions) are measured.
-
Sample Preparation: Dilute the peptide sample in 50% acetonitrile/0.1% formic acid for direct infusion or LC-MS analysis. Formic acid is preferred over TFA for MS as it causes less ion suppression.[14][15]
Data Presentation: Mass Spectrometry Identity Confirmation
| Parameter | Theoretical Value (this compound) | Observed Value (High Purity Lot) | Interpretation |
| Molecular Formula | C₅₉H₈₉N₁₇O₁₄[1] | N/A | Basis for theoretical mass |
| Monoisotopic Mass (Da) | 1259.6775[1] | 1259.6781 | Confirms elemental composition |
| [M+2H]²⁺ (m/z) | 630.8460 | 630.8463 | Matches expected charge state |
| [M+3H]³⁺ (m/z) | 420.5664 | 420.5666 | Matches expected charge state |
| Key MS/MS Fragments | y₁₀, b₅, y₇, etc. | Consistent fragmentation pattern observed | Confirms amino acid sequence |
High-resolution mass spectrometry provides confidence in the peptide's identity by matching the observed mass to the theoretical mass with high accuracy.[16] MS/MS sequencing further confirms the linear arrangement of amino acids, which is crucial for distinguishing this compound from any potential isomers.[12][17]
Compositional Verification by Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide.[6] The peptide is first hydrolyzed to break all peptide bonds, and the resulting free amino acids are quantified.[18][19] This method verifies that the correct amino acids are present in the expected ratios.
Experimental Protocol:
-
Hydrolysis: The peptide is hydrolyzed using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[18] To accurately quantify Cys and Met, a separate performic acid oxidation step prior to hydrolysis is required.[19]
-
Derivatization: The freed amino acids are derivatized, often with a reagent like ninhydrin or o-phthalaldehyde (OPA), to allow for detection.[6][18]
-
Separation & Detection: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and detected via spectrophotometry.[18]
-
Quantification: The amount of each amino acid is determined by comparing peak areas to those of a known standard mixture.[18]
Data Presentation: Amino Acid Analysis
| Amino Acid | Theoretical Molar Ratio (this compound) | Observed Molar Ratio (High Purity Lot) |
| Arginine (Arg) | 2 | 2.0 |
| Phenylalanine (Phe) | 2 | 2.0 |
| Proline (Pro) | 2 | 2.1 |
| Serine (Ser) | 2 | 1.8* |
| Glycine (Gly) | 1 | 1.0 |
| Isoleucine (Ile) | 1 | 1.0 |
| Asp, Glu, Thr, etc. | 0 | < 0.1 |
*Serine is partially degraded during acid hydrolysis; recovery of ~90% is typical and acceptable.
Comparative Summary and Recommendations
| Analytical Technique | Primary Information Provided | Key Advantage | Key Limitation |
| RP-HPLC | Purity, Impurity Profile | Highly quantitative for purity assessment. | Does not confirm molecular identity or sequence. |
| Mass Spectrometry (MS) | Molecular Weight | Unambiguous confirmation of molecular identity. | Less quantitative for purity than a validated HPLC method. |
| Tandem MS (MS/MS) | Amino Acid Sequence | The definitive method for sequence verification. | Cannot distinguish between isomers (Leu/Ile) without specialized fragmentation methods. |
| Amino Acid Analysis (AAA) | Amino Acid Composition & Quantity | Provides accurate peptide quantification (net peptide content). | Destructive to the sample; does not provide sequence information. |
For comprehensive validation of synthetic this compound, a combination of these methods is essential.
-
Initial Screening: Use RP-HPLC and MS as the primary tools to rapidly assess purity and confirm the correct molecular weight.[3]
-
Definitive Identification: Employ high-resolution MS/MS to unequivocally verify the amino acid sequence.[3]
-
Quantitative Analysis: Use AAA when precise peptide concentration or confirmation of amino acid ratios is required for sensitive bioassays.[3]
By systematically applying these comparative analytical techniques, researchers can ensure the identity, purity, and quality of their synthetic this compound, leading to more accurate and reproducible scientific findings.
References
- 1. This compound | C59H89N17O14 | CID 123643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. almacgroup.com [almacgroup.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Amino Acid Analysis Overview [biosyn.com]
- 7. lcms.cz [lcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Peptide Impurities [sigmaaldrich.com]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. How to Sequence a Peptide [biognosys.com]
- 13. mi.fu-berlin.de [mi.fu-berlin.de]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of T-Kinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The kallikrein-kinin system plays a pivotal role in inflammation, pain, and vascular regulation. Its effects are primarily mediated through two G protein-coupled receptors: the bradykinin B1 and B2 receptors. Antagonists of these receptors represent promising therapeutic agents for a range of pathological conditions. This guide provides an objective comparison of the efficacy of various T-Kinin receptor antagonists, supported by experimental data, to aid in research and development decisions.
Comparative Efficacy of this compound Receptor Antagonists
The landscape of this compound receptor antagonists is diverse, with compounds in various stages of preclinical and clinical development. The following tables summarize the quantitative efficacy data for prominent B1 and B2 receptor antagonists.
Bradykinin B2 Receptor Antagonists
Bradykinin B2 receptor antagonists have been extensively studied, with one agent, Icatibant, approved for the treatment of hereditary angioedema (HAE). Other antagonists have been investigated for conditions such as traumatic brain injury and osteoarthritis.
Table 1: Clinical Efficacy of Bradykinin B2 Receptor Antagonists
| Antagonist | Indication | Comparator | Key Efficacy Endpoint | Result | Citation |
| Icatibant | Hereditary Angioedema (HAE) | Placebo | Median time to 50% reduction in symptom severity | 2.0 hours vs 19.8 hours (p < 0.001) | [1] |
| HAE | Placebo | Median time to clinically significant symptom relief | 2.5 hours vs 4.6 hours (p=0.14) | [2] | |
| HAE | Tranexamic Acid | Median time to clinically significant symptom relief | 2.0 hours vs 12.0 hours (p < 0.001) | [2] | |
| Anatibant | Traumatic Brain Injury | Placebo | All-cause mortality | 19% vs 15.8% (not significant) | [3] |
| Traumatic Brain Injury | Placebo | Mean Glasgow Coma Scale at discharge | 12.48 vs 13.0 (not significant) | [3] |
Table 2: Preclinical Efficacy of Bradykinin B2 Receptor Antagonists
| Antagonist | Model | Key Finding | Citation |
| Fasitibant | In vitro angiogenesis assays (HUVEC) | Inhibited bradykinin-induced cell migration and pseudocapillary formation. | [4] |
| In vivo mouse matrigel plug assay | Significantly reduced bradykinin-induced vessel density. | [4] | |
| Anatibant | Mouse model of traumatic brain injury | Significantly reduced intracranial pressure and contusion volume. | [5] |
Bradykinin B1 Receptor Antagonists
The bradykinin B1 receptor is typically upregulated in response to tissue injury and inflammation, making its antagonists particularly attractive for chronic inflammatory and pain conditions.[6][7]
Table 3: Preclinical Efficacy of Bradykinin B1 Receptor Antagonists
| Antagonist | Model | Key Finding | Citation |
| R-954 | Murine model of endometriosis | Prevented the progression of cyst development and reduced the size and weight of cysts.[8] | [8] |
| Murine model of endometriosis | Reduced inflammatory mediators (IL-1β, IL-6, TNF) and angiogenic factors (VEGF and VEGF receptor).[8] | [8] | |
| FGY-1153 | Spontaneously hypertensive rats | Showed a slight protective effect against cardiovascular remodeling. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols cited in this guide.
In Vitro Functional Assays
Calcium Mobilization Assay
This assay is a common method to determine the potency of Gq-coupled receptor antagonists, such as bradykinin receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human B1 or B2 bradykinin receptor.
-
Procedure:
-
Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then incubated with varying concentrations of the antagonist.
-
The natural ligand (bradykinin or a B1 receptor agonist) is added to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated to determine the antagonist's potency.[10]
-
Receptor Binding Assays
These assays are used to determine the affinity of an antagonist for its receptor.
-
Principle: A radiolabeled ligand (e.g., [3H]-bradykinin) is incubated with cell membranes expressing the target receptor in the presence of varying concentrations of the unlabeled antagonist. The antagonist competes with the radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Membranes are prepared from cells or tissues expressing the bradykinin receptor.
-
Membranes are incubated with a fixed concentration of radiolabeled ligand and a range of concentrations of the antagonist.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The Ki value (inhibition constant) is calculated from the IC50 value of the competition curve, which represents the affinity of the antagonist for the receptor.[11] A non-radioactive alternative using time-resolved fluorescence with a europium-labeled ligand has also been developed.[12]
-
In Vivo Models
Murine Model of Endometriosis
This model is used to evaluate the efficacy of therapeutic agents for endometriosis.
-
Procedure:
-
Endometriosis is induced in female mice by autologous transplantation of a piece of the uterine horn into the peritoneal cavity.
-
The implants are allowed to develop into endometriotic lesions over several weeks.
-
Animals are then treated with the test compound (e.g., R-954) or a vehicle control.
-
At the end of the treatment period, the size and weight of the endometriotic cysts are measured.
-
Tissue samples can be collected for histological analysis and measurement of inflammatory and angiogenic markers.[8]
-
Traumatic Brain Injury (TBI) Model
Animal models of TBI are used to investigate the neuroprotective effects of drug candidates.
-
Procedure:
-
TBI is induced in rodents (e.g., mice or rats) using methods such as controlled cortical impact (CCI) or fluid percussion injury.
-
The test compound (e.g., Anatibant) is administered at a specific time point post-injury.
-
Neurological function is assessed using behavioral tests (e.g., Glasgow Coma Scale, motor function tests).
-
Physiological parameters such as intracranial pressure (ICP) can be monitored.
-
At the end of the study, brain tissue is collected to measure the contusion volume and for histopathological analysis.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound receptor signaling and the workflows of efficacy testing can provide a clearer understanding of the mechanisms of action and experimental design.
Caption: this compound Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Efficacy Testing.
References
- 1. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 8. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats [frontiersin.org]
- 10. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinin System: A Comparative Guide to Therapeutic Target Validation
For Researchers, Scientists, and Drug Development Professionals
The kallikrein-kinin system, a crucial signaling pathway involved in inflammation, pain, and cardiovascular regulation, presents a compelling area for therapeutic intervention. This guide provides an objective comparison of the validation of its key receptors, the constitutively expressed B2 receptor and the inducible B1 receptor, as therapeutic targets. We will delve into the experimental data supporting their roles in disease, compare the performance of agents targeting them, and provide detailed methodologies for key validation assays. While T-Kinin itself is a rat-specific peptide, its actions through the highly conserved kinin receptors provide valuable insights into the broader therapeutic potential of targeting this system in human disease.
The Kinin Signaling Pathway
The biological effects of kinins, including bradykinin and kallidin, are mediated through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is widely expressed in healthy tissues, while the B1 receptor is typically upregulated in response to tissue injury and inflammation.[1] Activation of these receptors triggers a cascade of intracellular events, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of the MAP kinase (MAPK) pathway. This signaling plays a significant role in vasodilation, increased vascular permeability, and pain.
Preclinical Validation of Kinin Receptors as Therapeutic Targets
A substantial body of preclinical evidence, primarily from rodent models, supports the therapeutic potential of targeting kinin receptors.
B1 Receptor Antagonism
The inducible nature of the B1 receptor makes it an attractive target for inflammatory and chronic pain conditions, with the potential for fewer side effects compared to targeting constitutively expressed receptors.
| Compound | Animal Model | Dose | Key Findings | Reference |
| SSR240612 | Glucose-fed rats (insulin resistance) | 10 mg/kg/day (gavage) | Reversed hyperglycemia, hyperinsulinemia, and the upregulation of B1R and other pro-inflammatory markers in the aorta. | [2] |
| Mergetpa (Kininase 1 inhibitor) | Glucose-fed rats (insulin resistance) | 1 mg/kg twice daily (s.c.) | Exerted similar beneficial effects to the B1R antagonist SSR240612, normalizing most metabolic and inflammatory alterations. | [3][4][5] |
| R-715 | Mice with transient middle cerebral artery occlusion (stroke) | Not specified | Reduced infarct size, improved neurological and motor outcomes, and decreased edema formation. | [6] |
B2 Receptor Antagonism
Targeting the B2 receptor has shown efficacy in models of acute inflammation and pain.
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| Icatibant | Not specified in detail in the provided search results | Not specified | Clinically used for hereditary angioedema, suggesting its potential for other conditions. | [7] |
| FR 173657 | Anesthetized hamsters | Oral | Demonstrated oral bioavailability and a prolonged, non-competitive antagonism of bradykinin-induced hypotension. | [8] |
| Fasitibant | Rat model of osteoarthritis | Intra-articular | Reduced inflammatory cell infiltration and synovial tissue dearrengement. | [9] |
| CP-0597 and LF 16-0687 Ms | Mice with transient middle cerebral artery occlusion (stroke) | Systemic | Reduced edema and infarct size, and improved behavioral deficits. | [6] |
Clinical Validation of Kinin Receptor Antagonists
Several kinin receptor antagonists have progressed to clinical trials, with varying degrees of success.
| Compound | Target | Indication(s) | Phase | Status/Outcome |
| BI 1026706 | B1R | COPD, diabetic macular edema, postoperative dental pain | Phase I/II | Under extensive evaluation across multiple indications. |
| Anatibant | B2R | Traumatic brain injury | Clinical Trial | Development discontinued due to lack of efficacy. |
| Fasitibant | B2R | Knee osteoarthritis | Clinical Trial | Development discontinued due to lack of efficacy. |
| Icatibant | B2R | Hereditary angioedema | Approved | Approved for the treatment of acute attacks of hereditary angioedema. |
| MK-0686 | B1R | Postherpetic neuralgia, postoperative dental pain, osteoarthritis | Phase II | Terminated for postherpetic neuralgia; completed for dental pain and osteoarthritis with no disclosed results. |
| SSR-240612 | B1R | Inflammation and neuropathic pain | Phase II | Halted for undisclosed reasons. |
Experimental Protocols
Validation of kinin receptor modulators relies on a cascade of in vitro and in vivo assays.
Experimental Workflow for Kinin Receptor Antagonist Discovery
Protocol 1: Radioligand Binding Assay for B2 Kinin Receptor
This protocol describes a filtration-based radioligand binding assay using membranes from CHO-K1 cells expressing the human Bradykinin B2 receptor.
Materials:
-
Assay Buffer: 25 mM Hepes pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).
-
Radioligand: [3H]Bradykinin.
-
Membrane Preparation: Membranes from CHO-K1 cells overexpressing the human B2 receptor.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice. Resuspend the membranes in assay buffer to the desired concentration (e.g., 1.5 µ g/well ).
-
Assay Setup (Competition Binding):
-
To each well of a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled competitor (for non-specific binding and displacement curves).
-
Add 50 µL of the radioligand solution (e.g., 0.1 nM [3H]Bradykinin).
-
Add 100 µL of the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a cell-based functional assay to measure intracellular calcium mobilization following kinin receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target kinin receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Kinin receptor agonist (e.g., Bradykinin).
-
Test compounds (potential antagonists).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
For antagonist testing, add the test compounds and incubate for a predetermined time.
-
Establish a baseline fluorescence reading.
-
Add the kinin receptor agonist and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For agonist dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50. For antagonists, measure the inhibition of the agonist-induced response to determine the IC50.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Test compound and vehicle.
-
Indomethacin (positive control).
-
Plethysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., indomethacin, 5 mg/kg, i.p.) at a specified time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
The degree of edema induced is assessed by a − b, where a and b were the volume of the right hind paw after and before carrageenan treatment, respectively.[3]
-
Conclusion
The validation of this compound as a direct therapeutic target in humans is limited due to its species specificity. However, research on this compound in rat models has significantly contributed to our understanding of the broader kallikrein-kinin system. The B1 and B2 kinin receptors have been extensively validated as promising therapeutic targets for a range of inflammatory, pain, and cardiovascular conditions. While the clinical development of some antagonists has faced challenges, the approval of Icatibant for hereditary angioedema demonstrates the therapeutic potential of modulating this pathway. Continued research, utilizing robust preclinical models and well-designed clinical trials, is crucial for translating the promise of kinin receptor modulation into novel therapies for a variety of human diseases.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan paw edema [bio-protocol.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. scite.ai [scite.ai]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. abcam.com [abcam.com]
Bridging the Gap: A Guide to Validating In Vitro T-Kinin Findings in Live Models
For researchers, scientists, and drug development professionals, the journey from promising in vitro data to validated in vivo efficacy is a critical and often challenging step. This guide provides a framework for translating findings from T-kinin (bradykinin) studies in controlled laboratory settings to the complex physiological environment of living organisms. By objectively comparing in vitro and in vivo methodologies and presenting supporting experimental data, this resource aims to facilitate a more seamless and successful validation process.
The kallikrein-kinin system, with bradykinin as its primary effector peptide, plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] Understanding the in vivo relevance of bradykinin signaling is therefore crucial for the development of novel therapeutics targeting these conditions. This guide will explore key in vitro assays, their corresponding in vivo validation models, and the critical factors to consider when bridging this translational gap.
From Benchtop to Bedside: A Comparative Overview of this compound Assays
The validation of in vitro findings hinges on the careful selection of appropriate in vivo models and experimental endpoints that accurately reflect the initial observations. Below is a comparison of common in vitro assays and their in vivo counterparts used to study this compound activity.
Quantifying Agonist Potency: From Tissue Contraction to Blood Pressure Modulation
A fundamental aspect of this compound research is determining the potency of novel agonists. In vitro, this is often assessed by measuring the contraction of isolated smooth muscle tissues. In vivo, the physiological correlate is frequently the modulation of systemic blood pressure.
| In Vitro Assay | In Vivo Model | Key Parameters Measured | Example Data Comparison |
| Isolated Organ Bath (Smooth Muscle Contraction) | Anesthetized Rat (Blood Pressure Measurement) | In Vitro: EC50 (half-maximal effective concentration) for muscle contraction.In Vivo: Dose required to produce a specific change in mean arterial pressure (e.g., ED50). | A bradykinin analog may exhibit a lower EC50 in an isolated aortic ring assay compared to the dose required to induce a significant hypotensive effect in a rat, due to factors like enzymatic degradation in the bloodstream.[1] |
Assessing Antagonist Efficacy: Blocking Receptors in a Dish and in an Animal
The development of bradykinin receptor antagonists is a key therapeutic strategy. Their efficacy is first determined in vitro by their ability to block agonist-induced responses, which is then validated in vivo by their capacity to inhibit physiological responses to bradykinin.
| In Vitro Assay | In Vivo Model | Key Parameters Measured | Example Data Comparison |
| Receptor Binding Assays & Functional Antagonism in Cell Lines | Anesthetized Hamster (Inhibition of Bradykinin-Induced Hypotension) | In Vitro: pA2 or pIC50 (antagonist affinity and functional inhibition).In Vivo: ID50 (dose required to inhibit the response to an agonist by 50%). | A selective B2 receptor antagonist, FR 173657, demonstrated a pIC50 of 7.25 in isolated hamster aortae, and in vivo, oral administration of 1 and 5 mg/kg significantly antagonized the hypotensive effect of bradykinin.[2][3] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are the cornerstone of successful scientific research. Here, we provide methodologies for key in vitro and in vivo experiments.
In Vitro: Isolated Organ Bath for Smooth Muscle Contraction
This technique allows for the characterization of agonist and antagonist effects on isolated smooth muscle tissues.
Protocol:
-
Tissue Preparation: A section of tissue, such as rat thoracic aorta, is carefully dissected and cut into rings.[4]
-
Mounting: The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a defined period.
-
Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of the this compound agonist.
-
Data Recording: The isometric contraction of the tissue is measured using a force transducer and recorded.
-
Antagonist Studies: To assess antagonists, tissues are pre-incubated with the antagonist for a specific period before generating the agonist concentration-response curve.
In Vivo: Measurement of Bradykinin-Induced Hypotension in Anesthetized Rats
This model is widely used to assess the systemic cardiovascular effects of this compound agonists and antagonists.
Protocol:
-
Animal Preparation: A rat is anesthetized, and catheters are inserted into a femoral artery for blood pressure measurement and a femoral vein for drug administration.[6]
-
Stabilization: The animal is allowed to stabilize, and baseline mean arterial pressure (MAP) and heart rate are recorded.
-
Agonist Administration: The this compound agonist is administered intravenously as a bolus injection or continuous infusion at increasing doses.
-
Data Recording: Changes in MAP and heart rate are continuously monitored and recorded.
-
Antagonist Administration: For antagonist studies, the antagonist is administered prior to the agonist, and the inhibition of the hypotensive response is quantified.[7]
Visualizing the Path from In Vitro to In Vivo
To better illustrate the concepts discussed, the following diagrams depict the this compound signaling pathway and a typical experimental workflow for validating in vitro findings.
Caption: this compound signaling pathway via the B2 receptor.
Caption: Workflow for validating in vitro this compound findings in vivo.
Key Considerations for a Successful Transition
Several factors can influence the correlation between in vitro and in vivo results:
-
Metabolism: Bradykinin is rapidly degraded in vivo by enzymes such as angiotensin-converting enzyme (ACE).[1] This can lead to a lower apparent potency of agonists in vivo compared to in vitro systems where metabolic enzymes may be absent or less active.
-
Bioavailability and Pharmacokinetics: The route of administration, absorption, distribution, and excretion of a compound can significantly impact its in vivo efficacy.
-
Receptor Subtypes and Species Differences: The expression and pharmacology of bradykinin receptors can vary between different tissues and animal species, potentially leading to discrepancies between in vitro and in vivo findings.[1]
-
Complex Physiological Regulation: The in vivo environment involves intricate regulatory networks that are absent in isolated in vitro systems. These can modulate the response to this compound receptor activation.
By carefully considering these factors and employing a systematic and comparative approach, researchers can effectively validate their in vitro this compound findings, paving the way for the development of innovative and impactful therapeutics.
References
- 1. In vitro and in vivo characterization of bradykinin B2 receptors in the rabbit and the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of kinin B1 and B2 receptor agonists and antagonists in inbred control and cardiomyopathic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of kinin B(1) and B(2) receptor agonists and antagonists in inbred control and cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo Smooth Muscle Pharmacological Effects of a Novel Bradykinin-Related Peptide, and Its Analogue, from Chinese Large Odorous Frog, Odorrana livida Skin Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of T-Kinin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of T-Kinin, a synthetic peptide, ensuring the protection of personnel and the environment.
This compound Disposal at a Glance: Key Considerations
The disposal of this compound, like other peptide-based compounds used in research, falls under the regulations for chemical waste. While specific institutional and local regulations must always be consulted, the following table summarizes the primary considerations for its disposal.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste. | Do not dispose of in regular trash or down the drain. The original container should be securely sealed and placed in a designated, labeled hazardous waste container. |
| This compound Solutions | Collect in a designated, labeled hazardous waste container for chemical waste. | The container should be compatible with the solvent used to dissolve the peptide. Do not mix with other incompatible waste streams. Neutralization may be required depending on the pH of the solution and institutional guidelines. |
| Contaminated Labware (Solid) | Dispose of in a designated container for solid chemical waste. This includes items like pipette tips, microfuge tubes, and gloves. | Sharps (needles, scalpels) must be placed in a designated sharps container for hazardous materials. Non-sharp items should be collected in a clearly labeled bag or container for solid chemical waste. |
| Contaminated Labware (Liquid) | Decontaminate glassware with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous chemical waste. Disposable liquid handling items should be disposed of as solid chemical waste. | Ensure the decontamination solvent is effective for this compound. The rinsate should be collected in the same manner as this compound solutions. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and collect the absorbed material in a sealed container for hazardous waste disposal. | For spills, always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The spill area should be cleaned and decontaminated according to your institution's safety protocols. |
Experimental Protocol for this compound Disposal
The following protocol outlines a standard procedure for the collection and disposal of this compound waste. Note: This is a general guideline; always adhere to your institution's specific waste management policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses/goggles, nitrile gloves.
-
Designated hazardous waste containers (for solid and liquid waste), properly labeled.
-
Sharps container for hazardous waste.
-
Waste labels.
-
Inert absorbent material for spills (e.g., vermiculite, sand).
-
Decontamination solution (e.g., 70% ethanol).
Procedure:
-
Risk Assessment: Before handling this compound, review the Safety Data Sheet (SDS) and understand the potential hazards.
-
Wear Appropriate PPE: Always wear a lab coat, safety glasses, and compatible gloves when handling this compound in any form.
-
Segregation of Waste:
-
Solid Waste:
-
Place unused or expired solid this compound in its original, tightly sealed container and then into a designated solid chemical waste container.
-
Dispose of contaminated non-sharp solid waste (e.g., pipette tips, tubes, gloves) in a clearly labeled bag or container for solid chemical waste.
-
Dispose of contaminated sharps (needles, etc.) directly into a designated hazardous sharps container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled liquid chemical waste container.
-
Ensure the waste container is made of a material compatible with the solvent.
-
Do not overfill the container; leave adequate headspace.
-
-
-
Decontamination of Labware:
-
Rinse non-disposable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as liquid chemical waste.
-
After decontamination, glassware can typically be washed according to standard laboratory procedures.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s), and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
Essential Safety and Operational Guide for Handling T-Kinin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with T-Kinin. The following procedures are designed to ensure the safe handling, storage, and disposal of this bioactive peptide, minimizing risk and ensuring experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8]
Core PPE Requirements:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[9] A face shield should be worn in situations with a higher risk of splashing.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[10] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required for all procedures. For tasks with a higher potential for contamination, a long-sleeved, fluid-resistant gown should be utilized.[10]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[6][11] However, if there is a risk of aerosolization or if working with large quantities of lyophilized powder, a NIOSH-approved respirator may be necessary.
Quantitative Data Summary for Peptide Handling
The following table summarizes general quantitative data and handling parameters for bioactive peptides like this compound. These are general guidelines, and specific experimental conditions may require adjustments.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Minimizes degradation, bacterial growth, and oxidation for long-term stability.[4][5] |
| Storage (In Solution) | Aliquot and freeze at -20°C or below | Avoids repeated freeze-thaw cycles which can degrade the peptide.[5] |
| pH of Solutions | Avoid pH > 8 | High pH can lead to peptide degradation.[5] |
| Centrifugation (Before Reconstitution) | 12,000 x g for 20 seconds | Pellets the lyophilized peptide to ensure accurate reconstitution.[4] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following workflow outlines the key steps for the safe handling of this compound, from receiving and storage to use and disposal.
Disposal Plan:
All waste materials contaminated with this compound, including pipette tips, tubes, and unused solutions, should be disposed of in accordance with local and institutional regulations for chemical waste. Contaminated sharps should be placed in a designated sharps container. Work surfaces and equipment should be thoroughly decontaminated after use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C59H89N17O14 | CID 123643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 8. fda.gov [fda.gov]
- 9. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 10. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 11. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
